2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4,6-bis(phenylmethoxy)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-15-19-16(22-11-13-7-3-1-4-8-13)21-17(20-15)23-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDFUXJROYAXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=N2)Cl)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40827051 | |
| Record name | 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40827051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851030-18-7 | |
| Record name | 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40827051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 2,4-bis(benzyloxy)-6-chloro-1,3,5-triazine, a versatile building block in medicinal chemistry and materials science.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthetic pathway, including the underlying chemical principles, step-by-step experimental procedures, safety considerations, and methods for purification and characterization. The protocol emphasizes a robust and reproducible methodology, grounded in established chemical literature, to ensure the reliable production of this key triazine derivative.
Introduction and Scientific Context
The 1,3,5-triazine core is a privileged scaffold in the development of novel therapeutics and functional materials.[4] Its unique electronic properties and the ability to introduce diverse functionalities at the 2, 4, and 6 positions make it a valuable intermediate in organic synthesis.[2][3] this compound, in particular, serves as a crucial precursor for the synthesis of a wide array of compounds with potential applications in agricultural chemistry as herbicides and in pharmaceutical development as a component of various therapeutic agents.[2]
The synthesis of this compound relies on the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled and stepwise introduction of different nucleophiles.[5][6] This guide will focus on a well-established method for the disubstitution of cyanuric chloride with benzyl alcohol to yield the target compound.
Reaction Mechanism and Theoretical Framework
The synthesis of this compound from cyanuric chloride and benzyl alcohol is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The triazine ring, being electron-deficient, is susceptible to attack by nucleophiles. The reaction proceeds in a stepwise manner:
-
Monosubstitution: The first equivalent of benzyl alcohol, typically deprotonated by a base to form the more nucleophilic benzyl alkoxide, attacks one of the carbon atoms of the triazine ring, displacing a chloride ion. This reaction is generally exothermic and is performed at low temperatures (0-5 °C) to ensure selectivity.[7]
-
Disubstitution: The second equivalent of benzyl alkoxide then displaces a second chloride ion from the monosubstituted intermediate. This step typically requires a higher temperature (room temperature or slightly elevated) to proceed at a reasonable rate due to the reduced reactivity of the dichlorotriazine intermediate.[7]
The overall reaction can be classified as a variation of the Williamson ether synthesis, where an alkoxide displaces a halide.[8][9][10] The reaction is typically carried out in the presence of a base to deprotonate the benzyl alcohol, thereby increasing its nucleophilicity.
Visualizing the Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This section provides a step-by-step guide for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | 108-77-0 | >99% |
| Benzyl Alcohol | C₇H₈O | 108.14 | 100-51-6 | >99% |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | 60% |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | >99.5% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | - |
| Brine (Saturated NaCl solution) | NaCl (aq) | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Condenser
-
Nitrogen inlet/outlet
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Safety Precautions
Cyanuric chloride is a lachrymator and corrosive; it can cause severe burns upon contact with skin and is harmful if inhaled. [11] All manipulations involving cyanuric chloride must be performed in a well-ventilated chemical fume hood. [12][13][14][15][16] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12][13][15] Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere.
Synthetic Procedure
-
Preparation of Sodium Benzyl Alkoxide:
-
To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, carefully decanting the hexane each time under a stream of nitrogen.
-
Add anhydrous tetrahydrofuran (THF, 150 mL) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of benzyl alcohol (2.0 equivalents) in anhydrous THF (50 mL) to the stirred suspension via the dropping funnel over a period of 30 minutes. Hydrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium benzyl alkoxide.
-
-
Reaction with Cyanuric Chloride:
-
In a separate flask, dissolve cyanuric chloride (1.0 equivalent) in anhydrous THF (100 mL).
-
Cool the sodium benzyl alkoxide solution back down to 0 °C.
-
Slowly add the cyanuric chloride solution to the stirred alkoxide solution via the dropping funnel over a period of 1 hour, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of water (50 mL) while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (200 mL).
-
Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is typically a white to off-white solid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or methanol/water, to afford this compound as a white crystalline solid.[17][18]
-
Visualizing the Experimental Workflow
Caption: A flowchart of the experimental workflow for the synthesis and purification.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the benzylic protons (CH₂) and the aromatic protons of the benzyl groups. The integration of these peaks should correspond to the expected proton count.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the triazine ring carbons, the benzylic carbon, and the aromatic carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful synthesis. The isotopic pattern of the chlorine atom should be observable.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N bonds of the triazine ring and the C-O-C ether linkage.
Physical Properties
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values. A broad melting range may indicate the presence of impurities.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to assess the purity of the product and to monitor the progress of the reaction. A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The remaining chlorine atom can be further displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This "scaffold" approach is widely used in medicinal chemistry to generate libraries of compounds for biological screening.[4] Derivatives of this compound have been investigated for their potential as anticancer, antiviral, and antimicrobial agents.[4]
Conclusion
The synthesis of this compound is a well-established and reproducible process that provides a key building block for further chemical transformations. By carefully controlling the reaction conditions, particularly the temperature and stoichiometry of the reagents, a high yield of the desired product can be obtained. The protocol outlined in this guide, coupled with rigorous safety practices and thorough characterization, will enable researchers to confidently synthesize this important compound for their research and development needs.
References
- 1. 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine_TargetMol [targetmol.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. aksci.com [aksci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. nj.gov [nj.gov]
- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
- 18. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]
Introduction: The Strategic Importance of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This compound, also known by its synonym DBT-Cl, is a versatile synthetic intermediate of significant interest in medicinal chemistry, agrochemical development, and materials science.[1][2][3] As a derivative of 1,3,5-triazine (s-triazine), its core structure is a recognized "privileged scaffold." This is due to the predictable, sequential reactivity of the chlorine atom and the scaffold's ability to present substituents in a well-defined three-dimensional arrangement for interaction with biological targets.[4][5]
The presence of two benzyloxy groups confers specific solubility and stability characteristics, while the single reactive chlorine atom provides a strategic point for controlled nucleophilic substitution.[1][2] This allows for the precise and rational design of more complex molecules, making DBT-Cl a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization.[6][7] Researchers have leveraged this compound in the development of novel pharmaceuticals, selective herbicides, and advanced polymers with enhanced thermal stability.[2][8] This guide offers a detailed examination of its core physicochemical properties, providing both established data and field-proven methodologies for its characterization and handling.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is fundamental to predicting its reactivity and interactions.
Caption: Chemical structure of this compound.
The molecule is built upon a central 1,3,5-triazine ring, an electron-deficient heterocycle that governs the compound's primary reactivity. The key functional groups are a reactive chlorine atom at the C6 position and two benzyloxy (-OCH₂Ph) substituents at the C2 and C4 positions.
Core Physicochemical Properties
The physical and chemical characteristics of DBT-Cl are essential for its application in synthesis, formulation, and biological assays. The data below has been consolidated from various chemical suppliers and safety data sheets.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₄ClN₃O₂ | [1][9] |
| Molecular Weight | 327.77 g/mol | [1][9][10] |
| CAS Number | 851030-18-7 | [1][10] |
| Appearance | White to off-white powder or crystal | [1] |
| Melting Point | 64.0 – 68.0 °C | [1] |
| Purity | ≥ 95.0% (by HPLC) | [1][10] |
| Solubility | Described as having excellent solubility in various solvents, crucial for formulation. Specific quantitative data is not widely published but is compatible with common organic solvents. | [1][2] |
| Storage Conditions | Store at room temperature (RT) or under refrigeration (2-8°C). Keep container tightly closed in a dry, well-ventilated place. | [1][9] |
Reactivity, Stability, and Synthetic Utility
The Principle of Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound is dominated by the electron-deficient nature of the triazine ring. This deficiency makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles (Nu⁻). The reaction proceeds through a well-established, two-step Nucleophilic Aromatic Substitution (SNAr) mechanism.[7]
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity is restored by the expulsion of the chloride ion, which is an excellent leaving group.
This predictable reactivity allows for the controlled introduction of a wide range of functional groups, including amines, alcohols, and thiols, to synthesize diverse libraries of triazine derivatives.[6][11]
Caption: Generalized SNAr mechanism for DBT-Cl.
Stability and Handling
DBT-Cl exhibits excellent chemical stability under recommended storage conditions, which is a critical attribute for a synthetic reagent.[1][2] It should be stored in a tightly sealed container to protect it from moisture. The compound is stable at room temperature, although refrigeration (2-8°C) is also recommended for long-term storage.[1][9]
Methodologies for Physicochemical Characterization
To ensure the quality and consistency of experimental results, rigorous characterization of DBT-Cl is imperative. The following protocols outline standard, field-proven methods for verifying its key properties.
Protocol: Purity Assessment by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of DBT-Cl.[1]
Objective: To quantify the purity of a sample by separating it from any impurities.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of DBT-Cl and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Instrumentation:
-
HPLC System: A standard system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Detection Wavelength: ~254 nm.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Start with a 5-minute isocratic hold at 50% B, then ramp linearly from 50% B to 95% B over 15 minutes. Hold at 95% B for 5 minutes.
-
Column Temperature: 30 °C.
-
-
Data Analysis: Integrate the peak areas of all detected signals. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥95% is standard for this reagent.[1]
Protocol: Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests high purity.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: Ensure the DBT-Cl sample is a fine, dry powder. If necessary, gently crush any large crystals.
-
Instrumentation: A calibrated digital melting point apparatus.
-
Procedure:
-
Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (~65 °C).
-
Once within 10-15 °C of the expected value, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ – T₂.
-
Protocol: Structural Verification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure.
Objective: To verify the identity and structural integrity of DBT-Cl.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of DBT-Cl in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons from the two benzyl groups and a singlet for the two methylene (-CH₂-) groups.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals corresponding to the triazine ring carbons, the benzylic carbons, and the aromatic carbons of the phenyl rings.
-
-
Interpretation: The chemical shifts, integration values (for ¹H), and coupling patterns should be consistent with the assigned structure of this compound.
Safety and Handling
As with any chemical reagent, proper handling is essential to ensure laboratory safety.
GHS Classification:
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[9]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[9]
Recommended Handling Procedures: [9]
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.
-
Conclusion
This compound is a highly valuable and versatile reagent in modern chemical synthesis. Its well-defined structure, predictable reactivity via the SNAr mechanism, and favorable stability and solubility profiles make it an ideal starting point for the construction of complex molecules.[1][2] A thorough understanding and verification of its physicochemical properties, using the standard methodologies outlined in this guide, are critical for ensuring the reproducibility and success of research and development efforts in pharmaceuticals, agrochemicals, and material science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine_TargetMol [targetmol.com]
- 4. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. labsolu.ca [labsolu.ca]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine (CAS No. 851030-18-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine, a versatile reagent in modern organic synthesis. This document elucidates its chemical properties, synthesis, and reactivity, with a particular focus on its role as a strategic building block in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers with the practical knowledge required for its effective application.
Introduction: The Versatile Triazine Core
The 1,3,5-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, materials science, and agricultural chemistry. Its inherent structural features, characterized by an electron-deficient aromatic system, impart predictable reactivity and a valuable platform for the construction of diverse molecular architectures. This compound emerges as a key derivative, offering a unique combination of stability, reactivity, and the ability to introduce benzyloxy groups, which can serve as protecting groups or be integral to the final molecular design.
This guide will delve into the core principles governing the synthesis and reactivity of this compound, providing a foundation for its strategic use in complex synthetic endeavors.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in a laboratory setting.
| Property | Value |
| CAS Number | 851030-18-7 |
| Molecular Formula | C₁₇H₁₄ClN₃O₂ |
| Molecular Weight | 327.77 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 64.0 to 68.0 °C |
| Purity | ≥ 95% (HPLC) |
| Storage | Store at room temperature |
Safety and Handling:
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of fire, use a carbon dioxide, dry chemical, or foam extinguisher.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The key to this synthesis is the temperature-controlled reactivity of the chlorine atoms on the triazine ring. The first substitution is highly exothermic and occurs at low temperatures, while subsequent substitutions require progressively higher temperatures.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol:
This protocol is a representative procedure based on the well-established synthesis of related 2-chloro-4,6-dialkoxy-1,3,5-triazines.
Materials:
-
Cyanuric chloride (1 equivalent)
-
Benzyl alcohol (2 equivalents)
-
Sodium bicarbonate (2 equivalents)
-
Methanol
-
Water
-
Heptane (for recrystallization)
Procedure:
-
To a stirred mixture of methanol and water, add sodium bicarbonate followed by cyanuric chloride (1 equivalent). The initial reaction is exothermic.
-
After the initial reaction subsides, add benzyl alcohol (2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and dilute it with water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
For purification, recrystallize the crude solid from heptane to yield pure this compound.
Reactivity and Mechanistic Insights: The Power of Nucleophilic Aromatic Substitution
The reactivity of this compound is dominated by the facile displacement of the remaining chlorine atom by a variety of nucleophiles. This proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the triazine ring renders the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack.
Mechanism of Nucleophilic Substitution:
Caption: Proposed workflow for peptide synthesis.
Agrochemicals: Scaffolding for Herbicides and Fungicides
The triazine core is a well-established pharmacophore in the agrochemical industry. This compound serves as a versatile starting material for the synthesis of novel herbicides and fungicides. [1]The ability to introduce various functional groups at the 6-position allows for the fine-tuning of biological activity and selectivity. [1]
Materials Science: Building Blocks for Advanced Polymers
The triazine ring's thermal stability and rigid structure make it an attractive component in materials science. This compound can be used to synthesize cross-linking agents and monomers for the development of polymers and coatings with enhanced thermal and chemical resistance. [1]
Sulfonylation Reagent
This compound is also described as a sulfonylation reagent, although specific applications and mechanisms are not extensively detailed in available literature. [2]It is plausible that it reacts with sulfonic acids to form an activated intermediate, which can then be used to introduce the sulfonyl group to a nucleophile.
Conclusion: A Reagent of Untapped Potential
This compound is a valuable and versatile reagent with significant potential in organic synthesis. Its predictable reactivity, based on the principles of nucleophilic aromatic substitution, allows for the controlled construction of complex molecules. While its application in peptide synthesis is an area that warrants further exploration, its established use as a building block for agrochemicals and advanced materials underscores its importance. This guide provides the foundational knowledge for researchers to confidently and creatively employ this reagent in their synthetic endeavors.
References
Sources
An In-depth Technical Guide to the Structure Elucidation of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine. This molecule, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, demands a multi-faceted analytical approach to unequivocally confirm its chemical identity.[1] This document is structured to not only provide protocols but to also instill a deep understanding of the scientific rationale behind the chosen analytical techniques, ensuring a robust and self-validating process.
Foundational Chemistry: Synthesis and Mechanistic Considerations
A logical starting point for structure elucidation is an understanding of the molecule's synthesis. This compound is typically synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) via a nucleophilic aromatic substitution (SNAr) reaction.[2] The stepwise substitution of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled synthesis.
The synthesis proceeds by reacting two equivalents of benzyl alcohol with cyanuric chloride in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl byproduct. The reaction is typically carried out at a low temperature (e.g., 0 °C) to favor disubstitution and minimize the formation of the trisubstituted product.
Caption: Synthetic pathway for this compound.
The Analytical Workflow: A Multi-Technique Approach
A single analytical technique is insufficient for the unambiguous structure elucidation of a novel or synthesized compound. A synergistic approach, employing several orthogonal techniques, is essential for ensuring scientific rigor. The following workflow is recommended for the characterization of this compound.
Caption: Recommended analytical workflow for structure elucidation.
Spectroscopic Characterization: Deciphering the Molecular Signature
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are crucial.
Predicted ¹H NMR Spectrum:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.30 - 7.50 | Multiplet | 10H | Aromatic protons (Ph-H) | The protons of the two phenyl groups are expected in this region. |
| ~5.50 | Singlet | 4H | Methylene protons (-CH₂-) | The two equivalent methylene groups adjacent to the oxygen atoms. |
Predicted ¹³C NMR Spectrum:
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~172 | Triazine carbons (C-O) | The two carbons of the triazine ring bonded to the benzyloxy groups. |
| ~170 | Triazine carbon (C-Cl) | The carbon of the triazine ring bonded to the chlorine atom. |
| ~135 | Aromatic carbon (ipso-C) | The carbon of the phenyl ring attached to the methylene group. |
| ~128 - 129 | Aromatic carbons (CH) | The protonated carbons of the phenyl rings. |
| ~70 | Methylene carbon (-CH₂-) | The two equivalent methylene carbons. |
Note: The predicted chemical shifts are based on the analysis of similar structures and established principles of NMR spectroscopy. Actual experimental values may vary slightly.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can further aid in structure elucidation.
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₁₇H₁₄ClN₃O₂ |
| Molecular Weight | 327.77 g/mol |
| Predicted [M+H]⁺ | 328.0847 |
Proposed Fragmentation Pattern:
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:
-
Loss of a benzyl group: A prominent peak corresponding to the loss of a C₇H₇ radical (m/z 91).
-
Loss of a benzyloxy group: A peak corresponding to the loss of a C₇H₇O radical (m/z 107).
-
Cleavage of the triazine ring: Fragmentation of the heterocyclic core, leading to various smaller charged species.
The electrospray ionization (ESI) mass spectrum of a related compound, 2,4,6-tris(benzyloxy)-1,3,5-triazine, shows a characteristic product ion at m/z 181, indicating a benzyl group migration.[3] A similar rearrangement could be possible for the title compound.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with EI can be employed. Alternatively, direct infusion ESI-MS can be used.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern (characteristic for a chlorine-containing compound) to confirm the molecular formula. Analyze the fragmentation pattern to support the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3030 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1550, 1495 | C=N and C=C stretching (triazine and aromatic rings) |
| ~1250 | C-O stretching (aryl ether) |
| ~800 | C-Cl stretch |
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Corroborative Analytical Techniques
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (C, H, N) in a pure sample. This data can be used to confirm the empirical and molecular formula.
Theoretical Elemental Composition for C₁₇H₁₄ClN₃O₂:
-
Carbon (C): 62.29%
-
Hydrogen (H): 4.31%
-
Nitrogen (N): 12.82%
Experimental Protocol for Elemental Analysis:
-
A highly purified sample is subjected to combustion analysis.
-
The resulting amounts of CO₂, H₂O, and N₂ are measured to determine the elemental composition.
X-ray Crystallography
For a crystalline solid, single-crystal X-ray diffraction provides the most definitive proof of structure, offering precise bond lengths, bond angles, and stereochemistry. While no crystal structure for this compound is currently available in the public domain, this technique would be the ultimate confirmation if suitable crystals can be grown.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. A thorough understanding of its synthesis provides a logical framework for predicting its structure. The core of the elucidation process lies in the detailed interpretation of NMR and mass spectrometry data, which provide a comprehensive picture of the molecule's connectivity and composition. Corroborative techniques such as FTIR and elemental analysis further strengthen the structural assignment. By following the integrated workflow outlined in this guide, researchers can confidently and accurately determine the structure of this and other related heterocyclic compounds.
References
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The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. J Mass Spectrom. 2012 Jul;47(7):860-8. Available from: [Link]
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Kumar, V., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 532. Available from: [Link]
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Viscardi, G., et al. (2003). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 8(1), 104-113. Available from: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- Pinner, A. (1890). Ueber die Einwirkung von Benzylchlorid auf Cyanursäure. Berichte der deutschen chemischen Gesellschaft, 23(2), 2919-2922.
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Kumar, V., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6. Available from: [Link]
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2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine: A Core Reagent in Modern Synthetic Chemistry
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, focusing on its fundamental mechanism of action as a powerful coupling reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles that underpin its utility, particularly in the critical process of amide and peptide bond formation. We will delve into the causality of its reactivity, provide validated experimental frameworks, and offer a comparative analysis against other prevalent reagents to equip the modern scientist with actionable, field-proven insights.
Introduction: The Strategic Importance of Triazine-Based Reagents
The 1,3,5-triazine scaffold, a six-membered heterocycle with alternating carbon and nitrogen atoms, serves as a versatile and highly functionalizable core in various chemical applications.[1][2] While triazine derivatives have found utility in fields ranging from agrochemicals to materials science, it is their role in facilitating the construction of complex organic molecules that has garnered significant attention in the research community.[3][4] 2,4,6-Trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, is a foundational building block from which a vast array of derivatives, including this compound, are synthesized.[5][6]
The unique electronic properties of the triazine ring, characterized by electron-withdrawing nitrogen atoms, render the carbon atoms electrophilic and susceptible to sequential nucleophilic substitution.[2] This tiered reactivity allows for the controlled, stepwise introduction of different functional groups, a property that is masterfully exploited in the design of specialized chemical reagents.[6][7] this compound emerges from this synthetic strategy as a specialized tool, primarily functioning as a biochemical reagent for life science research and a coupling agent to forge critical amide bonds in peptide synthesis and other areas of medicinal chemistry.[8][9][10]
The Core Mechanism of Action: Carboxylic Acid Activation
The primary "mechanism of action" of this compound in a synthetic context is the activation of carboxylic acids to facilitate nucleophilic acyl substitution. This process is central to the formation of amides, esters, and other carboxylic acid derivatives. The mechanism can be dissected into two key stages:
Stage 1: Formation of the Activated Triazinyl Ester
The process is initiated by the reaction of a carboxylic acid with this compound in the presence of a tertiary amine base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA). The base deprotonates the carboxylic acid, forming a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electron-deficient carbon atom of the triazine ring and displacing the chloride, which is an excellent leaving group. This substitution results in the formation of a highly reactive O-triazinyl intermediate, an activated ester.
The benzyloxy groups on the triazine ring play a crucial electronic role, modulating the reactivity of the remaining chlorine atom and influencing the stability of the resulting activated ester. This intermediate is significantly more susceptible to nucleophilic attack than the original carboxylic acid.
Stage 2: Nucleophilic Attack and Amide Bond Formation
The second stage involves the introduction of a nucleophile, typically a primary or secondary amine, which attacks the carbonyl carbon of the activated ester intermediate. The triazine moiety, being a stable and good leaving group, is subsequently displaced, leading to the formation of the desired amide bond. The byproduct, 2,4-bis(benzyloxy)-6-hydroxy-1,3,5-triazine, is typically water-soluble, which simplifies the purification process.[11]
Sources
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Foreword: The s-Triazine Core - A Privileged Scaffold in Modern Chemistry
An In-depth Technical Guide to the Synthesis of s-Triazine Derivatives
The 1,3,5-triazine, or s-triazine, ring is a nitrogen-containing heterocyclic scaffold that has firmly established itself as a "privileged structure" in chemical sciences. Its remarkable versatility is evidenced by its presence in a wide array of commercially significant compounds, from FDA-approved anticancer drugs like Altretamine and Enasidenib to herbicides, polymer materials, and corrosion inhibitors.[1][2][3] The core of its utility lies in its unique electronic nature; the three nitrogen atoms create an electron-deficient ring system, making the carbon atoms highly susceptible to nucleophilic attack.[4][5][6] This inherent reactivity, coupled with the commercial availability of key precursors, provides a robust platform for the synthesis of diverse and highly functionalized derivatives.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of reactions to provide a deep, field-proven perspective on the core synthetic strategies. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature. Our focus is on the three primary pillars of s-triazine synthesis: the workhorse method of sequential substitution from cyanuric chloride, advanced C-C bond-forming reactions, and alternative strategies for de novo ring construction.
Part 1: The Workhorse Strategy: Sequential Substitution of Cyanuric Chloride
The most prevalent and versatile route to s-triazine derivatives begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT).[7][8] This approach is favored due to the low cost and high reactivity of TCT, but its true power lies in the differential reactivity of its three chlorine atoms, which can be sequentially and selectively replaced.[5]
Core Principle: Temperature-Controlled Nucleophilic Aromatic Substitution (SNAr)
The synthesis of mono-, di-, and trisubstituted s-triazines from TCT is governed by a temperature-dependent SNAr mechanism.[6] The strong electron-withdrawing effect of the ring nitrogens makes the C-Cl bonds highly polarized and ready for attack by nucleophiles (N-, O-, S-, or P-based).[1] The reaction proceeds through a two-step addition-elimination pathway involving a stabilized anionic intermediate known as a Meisenheimer complex.[6]
Crucially, with each successive substitution, the newly introduced electron-donating nucleophile increases the electron density of the triazine ring.[3][9] This deactivates the remaining C-Cl bonds, making subsequent substitutions progressively more difficult. This electronic effect is the key that allows for selective synthesis by simply controlling the reaction temperature.[3][9]
-
1st Substitution: Occurs readily at low temperatures (0–5 °C).
-
2nd Substitution: Requires ambient or slightly elevated temperatures (room temperature).
-
3rd Substitution: Demands significantly more energy, typically achieved by heating or reflux.[3][10]
Sources
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- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
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- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation [mdpi.com]
An In-Depth Technical Guide to the Stability and Storage of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine is a versatile reagent and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility is intrinsically linked to its chemical stability and proper handling. This guide provides a comprehensive overview of the stability profile of this compound, detailing its reactivity, potential degradation pathways, and recommended storage and handling conditions to ensure its integrity for research and development applications.
Introduction: The Chemical Profile of this compound
This compound, also known as DBT-Cl, is a disubstituted chlorotriazine characterized by a central triazine ring with two benzyloxy groups and one reactive chlorine atom.[3][4] This unique structure makes it a valuable intermediate for introducing diverse functional groups into more complex molecules through nucleophilic substitution of the chlorine atom.[1][2]
Caption: Chemical structure of this compound.
Chemical Stability and Reactivity
The stability of this compound is largely dictated by the reactivity of the chlorine atom on the electron-deficient triazine ring. This section delves into the key factors influencing its stability.
Susceptibility to Nucleophilic Aromatic Substitution (SNAr)
The primary mode of degradation for this compound is through nucleophilic aromatic substitution (SNAr) at the carbon atom bearing the chlorine. The triazine ring's three electronegative nitrogen atoms withdraw electron density, making the ring's carbon atoms electrophilic and thus susceptible to attack by nucleophiles. The benzyloxy groups are electron-donating, which slightly reduces the reactivity of the remaining chlorine atom compared to cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). However, the compound remains reactive towards a variety of nucleophiles.
Caption: Generalized SNAr degradation pathway.
Hydrolytic Stability
Moisture is a critical factor in the stability of this compound. Water can act as a nucleophile, leading to hydrolysis and the formation of the corresponding hydroxy-triazine derivative. This reaction is catalyzed by both acidic and basic conditions.
-
Mechanism of Hydrolysis: The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbon atom bonded to the chlorine. This is followed by the elimination of a chloride ion and a proton to yield the hydroxylated product.
Thermal Stability
Thermal analysis of substituted triazines suggests that they are generally stable at ambient temperatures. However, at elevated temperatures, decomposition can occur. For chlorotriazines, thermal degradation can be a multi-stage process involving the elimination of alkyl groups (dealkylation) and the chlorine atom, potentially leading to the formation of higher molecular weight, cross-linked structures.
Although a specific decomposition temperature for this compound is not extensively documented, its melting point is reported to be in the range of 64-68°C.[2] Heating significantly above this temperature is likely to initiate decomposition.
Photostability
Substituted triazines can be susceptible to photodegradation upon exposure to ultraviolet (UV) radiation. The primary photodegradation pathways for chlorotriazines in aqueous environments involve oxidation, dealkylation, and dechlorination. These processes can lead to the formation of various byproducts, including hydroxylated and dealkylated derivatives. To ensure the integrity of this compound, it should be protected from light, particularly from sources with a significant UV component.
Recommended Storage and Handling Conditions
Based on the chemical stability profile, the following storage and handling conditions are recommended to maintain the quality and purity of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent contact with atmospheric moisture and oxygen, which can participate in degradation reactions. |
| Light | Protect from light (store in amber vials or in the dark) | To prevent photodegradation. |
| Container | Tightly sealed, non-reactive containers (e.g., glass) | To prevent contamination and reaction with the container material. |
Incompatible Materials
To prevent rapid decomposition and potentially hazardous reactions, this compound should be stored away from the following:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.
-
Strong Acids and Bases: Catalyze the hydrolysis of the chloro-triazine.
-
Nucleophiles: Such as amines, alcohols, and thiols, will react with the compound, leading to its consumption.
Handling Procedures
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Dispensing: When dispensing, use clean, dry spatulas and weigh the compound in a dry, inert atmosphere if possible (e.g., in a glove box).
-
Avoid Inhalation and Contact: Avoid inhaling the dust and prevent contact with skin and eyes.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
Experimental Protocols for Stability Assessment
For critical applications, it is advisable to perform in-house stability testing under conditions that mimic the intended use.
Protocol for Assessing Hydrolytic Stability
-
Prepare solutions of this compound at a known concentration in buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).
-
Incubate the solutions at a controlled temperature (e.g., 25°C and 40°C).
-
At various time points, withdraw aliquots and quench any further reaction (e.g., by neutralization and dilution in an aprotic solvent).
-
Analyze the samples by a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and any major degradation products.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Protocol for Assessing Photostability
-
Expose a thin layer of the solid compound or a solution of the compound in a photochemically inert solvent to a calibrated light source that mimics sunlight (e.g., a xenon lamp).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time intervals, analyze both the exposed and dark control samples by HPLC.
-
Compare the chromatograms to identify and quantify any photodegradation products.
Caption: Workflow for assessing hydrolytic and photostability.
Conclusion
This compound is a valuable synthetic intermediate whose utility is contingent upon its stability. The primary route of degradation is nucleophilic aromatic substitution of the reactive chlorine atom, with hydrolysis being a significant concern. By adhering to the recommended storage conditions of refrigeration (2-8°C) in a dry, inert, and dark environment, and by following proper handling procedures, the integrity of this compound can be maintained. For critical applications, conducting specific stability studies under relevant experimental conditions is highly recommended to ensure reliable and reproducible results.
References
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solubility of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine in organic solvents
An In-depth Technical Guide on the Solubility of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine in Organic Solvents
Executive Summary
This compound, a key intermediate in organic synthesis, serves as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its efficacy in these applications is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile essential for process optimization, formulation development, and reaction design. This guide provides a comprehensive analysis of the solubility of this compound, grounded in theoretical principles and supported by a robust experimental framework for empirical validation. We will explore the molecular characteristics governing its solubility, predict its behavior across a range of common organic solvents, and present a detailed methodology for its quantitative determination.
Introduction to this compound
This compound is a white crystalline solid with a melting point of approximately 66°C.[3] Its molecular structure features a central 1,3,5-triazine ring, which is a six-membered aromatic heterocycle containing three nitrogen atoms. This core is substituted with a chlorine atom and two benzyloxy groups.
The utility of this compound stems from the reactivity of the chloro-triazine moiety, which allows for sequential nucleophilic substitution. This makes it a valuable precursor in the synthesis of more complex molecules with diverse functionalities.[4][5] In fields like pharmaceutical development and crop protection, its derivatives are investigated for a wide range of biological activities.[1][2][5][6] The successful application of this compound in any synthetic procedure is contingent upon its dissolution in a suitable solvent to ensure a homogeneous reaction medium, thereby influencing reaction rates, yields, and purity.
The Molecular Basis of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[7] The structure of this compound presents a combination of polar and nonpolar characteristics.
-
Polar Characteristics : The 1,3,5-triazine ring, with its electron-withdrawing nitrogen atoms, is inherently polar. The ether linkages of the benzyloxy groups also contribute to the molecule's polarity.
-
Nonpolar Characteristics : The two large benzyl groups are predominantly nonpolar and hydrophobic. The chloro substituent also adds to the nonpolar character.
This dual nature suggests that the compound will have limited solubility in highly polar solvents like water but will be more soluble in various organic solvents that can engage in favorable intermolecular interactions.[8][9]
Predicted Solubility Profile in Common Organic Solvents
Based on the structural analysis and data from analogous triazine compounds, a qualitative solubility profile can be predicted.[9][10] This profile is crucial for solvent selection in synthesis, purification, and formulation.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile, Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions with the polar triazine core and ether linkages. The lack of acidic protons prevents unwanted reactions. |
| Aromatic | Toluene, Benzene | Soluble | Pi-stacking interactions are possible between the aromatic rings of the solvent and the benzyl and triazine rings of the solute. |
| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | While these solvents can form dipole-dipole interactions, the large nonpolar benzyloxy groups limit overall solubility. The potential for hydrogen bonding is minimal. |
| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The lack of strong intermolecular forces between the nonpolar solvent and the polar regions of the solute results in poor solvation. |
Standardized Protocol for Experimental Solubility Determination
While predictions are useful, empirical determination is necessary for precise quantitative data. The following protocol outlines a reliable method for determining the solubility of this compound using the isothermal equilibrium method.[11][12]
Expertise & Causality in Experimental Design
This protocol is designed to be a self-validating system. The extended equilibration time (24-48 hours) with continuous agitation is critical to ensure that the solution reaches a true thermodynamic equilibrium, avoiding the misleading results of a supersaturated or unsaturated solution. The use of a syringe filter is a crucial step to remove all undissolved solid particulates, which would otherwise lead to an overestimation of solubility. The final analysis via a validated analytical technique like HPLC or UV-Vis spectroscopy ensures accurate quantification.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions :
-
Accurately weigh an excess amount of this compound into several glass vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Add a precise, known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a constant temperature shaker or on a stirring plate with a temperature-controlled bath (e.g., set to 25 °C).
-
Allow the samples to equilibrate for 24 to 48 hours with continuous, vigorous agitation. This ensures that the dissolution process reaches equilibrium.
-
-
Sample Processing :
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours at the same constant temperature to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) using a volumetric pipette.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter (e.g., PTFE for organic solvents) into a clean, pre-weighed vial. This step removes any suspended microcrystals.
-
-
Analysis :
-
Determine the concentration of the dissolved solid in the filtered aliquot. This can be done by:
-
Gravimetric Analysis : Carefully evaporate the solvent from the pre-weighed vial under reduced pressure or in a fume hood and weigh the remaining solid residue.
-
Chromatographic Analysis (HPLC) : Dilute the filtered aliquot with a suitable solvent and analyze it using a pre-calibrated High-Performance Liquid Chromatography (HPLC) system.
-
Spectroscopic Analysis (UV-Vis) : If the compound has a distinct chromophore, its concentration can be determined using a UV-Vis spectrophotometer against a standard calibration curve.
-
-
-
Calculation :
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of the Experimental Workflow
Caption: Workflow for determining solubility via the isothermal equilibrium method.
Key Factors Influencing Solubility
Several physical factors can influence the measured solubility of this compound.
-
Temperature : For most solid solutes, solubility in organic solvents increases with temperature.[13][14] This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, solubility data should always be reported at a specific temperature.
-
Solvent Purity : The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a compound. Water can affect the polarity of the solvent system and may interact with the solute in unforeseen ways.
-
pH : While more critical in aqueous solutions, the pH can influence the solubility of triazine derivatives if the solvent system contains acidic or basic components that could protonate the nitrogen atoms of the triazine ring.[14]
Conclusion
This compound exhibits a solubility profile dominated by its large nonpolar benzyloxy groups, favoring dissolution in polar aprotic and aromatic solvents over polar protic and nonpolar ones. This understanding is paramount for its effective use in research and development. The provided experimental protocol offers a reliable framework for obtaining precise, quantitative solubility data, enabling scientists to optimize reaction conditions, develop stable formulations, and ensure the reproducibility of their work.
References
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
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Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
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Simanek, E. E., et al. (2003). Influence of linker groups on the solubility of triazine dendrimers. New Journal of Chemistry, 27(10), 1453-1460. [Link]
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Aapptec. (n.d.). Coupling Reagents.[Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.[Link]
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Solubility of Things. (n.d.). 1,3,5-Triazine.[Link]
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Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.[Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.[Link]
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University of Toronto. (2023). Solubility of Organic Compounds.[Link]
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Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry, 73(4), 740-745. [Link]
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Choi, J., et al. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Journal of Chemical & Engineering Data, 65(6), 3164-3171. [Link]
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Solubility of Things. (n.d.). 2-chloro-4,6-dimethoxy-1,3,5-triazine.[Link]
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LabSolutions. (n.d.). This compound.[Link]
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Braddock, D. C., et al. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 7(5), 451-460. [Link]
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Solubility of Things. (n.d.). 2,4-dichloro-6-methoxy-1,3,5-triazine.[Link]
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Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs.[Link]
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Patel, C. M., et al. (2022). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research, 13(1), 123-131. [Link]
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The Advent of Triazine-Based Coupling Reagents: A Legacy of Efficiency in Amide Bond Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Perpetual Quest for the Ideal Amide Bond
The formation of the amide bond is a cornerstone of organic synthesis, central to the construction of peptides, pharmaceuticals, and a vast array of functional materials. For decades, chemists have pursued the "ideal" coupling reagent: a compound that facilitates the rapid and efficient formation of an amide linkage with minimal side reactions, particularly the erosion of stereochemical integrity through racemization. This guide delves into the discovery and history of a pivotal class of reagents that emerged as a powerful solution in this ongoing quest: triazine-based coupling reagents. From their conceptualization to the development of highly efficient modern iterations, these reagents have carved a significant niche in the synthetic chemist's toolbox, offering a compelling blend of efficacy, operational simplicity, and cost-effectiveness.[1]
The Genesis of Triazine-Based Acylating Agents: The Kaminski Innovation
The story of triazine-based coupling reagents begins in the mid-1980s. In a landmark 1985 publication, Z. J. Kaminski introduced 2-chloro-4,6-disubstituted-1,3,5-triazines as a novel class of acylating agents.[2] This seminal work laid the foundation for the development of a new generation of coupling reagents derived from the readily available and inexpensive cyanuric chloride. The initial research demonstrated the potential of these triazine derivatives to activate carboxylic acids, paving the way for their application in the synthesis of esters, amides, and peptides.[3]
The key to their function lies in the electrophilic nature of the carbon atoms in the triazine ring, which is further enhanced by the presence of electron-withdrawing substituents. The chlorine atom at the 2-position serves as a good leaving group, facilitating the nucleophilic attack of a carboxylate to form a highly reactive acyl-oxy-triazine intermediate.
The Evolution to Modern Reagents: CDMT and the Birth of DMTMM
Among the early triazine-based reagents, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) emerged as a particularly useful and versatile compound.[4][5] CDMT is a stable, crystalline solid that can be readily prepared from cyanuric chloride and sodium methoxide.[6] It proved to be an effective reagent for the formation of amide and ester bonds in a one-pot procedure.[4]
However, the use of CDMT typically required a two-step process in practice: pre-activation of the carboxylic acid with CDMT in the presence of a base, such as N-methylmorpholine (NMM), followed by the addition of the amine component.[7] This pre-activation step, while effective, could be cumbersome and required careful monitoring to ensure complete formation of the active intermediate.
A significant breakthrough came in 1999 when Kunishima and his colleagues reported the synthesis and application of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) .[8] This reagent is the salt formed from the reaction of CDMT with N-methylmorpholine.[9] The development of DMTMM was a pivotal moment in the history of triazine-based coupling reagents, as it offered a more convenient and user-friendly alternative to CDMT.[7] DMTMM is a stable, non-hygroscopic, and easy-to-handle crystalline solid that can be used in a one-step procedure, simply by mixing it with the carboxylic acid and the amine.[7][10]
The Mechanism of Action: The "Superactive" Ester Concept
The efficacy of triazine-based coupling reagents stems from their ability to form a highly reactive "superactive" ester intermediate.[3] The mechanism of DMTMM-mediated amide bond formation serves as a prime example of this principle.
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with DMTMM to form a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate. This reaction is accompanied by the release of N-methylmorpholine (NMM).[8]
-
Nucleophilic Attack by the Amine: The resulting acyloxytriazine is a highly activated ester. The electron-withdrawing nature of the triazine ring makes the carbonyl carbon of the acyl group exceptionally electrophilic. An amine can then readily attack this carbonyl carbon.
-
Formation of the Amide Bond: The tetrahedral intermediate collapses, leading to the formation of the desired amide bond and the release of the non-toxic and water-soluble byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine.[10]
// Nodes Carboxylic_Acid [label="Carboxylic Acid\n(R-COOH)"]; DMTMM [label="DMTMM"]; Active_Ester [label=""Superactive" Ester Intermediate\n(2-acyloxy-4,6-dimethoxy-1,3,5-triazine)", fillcolor="#FBBC05", fontcolor="#202124"]; NMM [label="N-Methylmorpholine\n(NMM)"]; Amine [label="Amine\n(R'-NH2)"]; Amide [label="Amide\n(R-CONH-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Byproduct\n(2-hydroxy-4,6-dimethoxy-1,3,5-triazine)"];
// Edges Carboxylic_Acid -> Active_Ester [label="+ DMTMM"]; DMTMM -> NMM [label="- NMM"]; Active_Ester -> Amide [label="+ Amine"]; Amine -> Amide; Active_Ester -> Byproduct [style=dashed]; } dot
Performance and Advantages of Triazine-Based Coupling Reagents
Triazine-based coupling reagents, particularly DMTMM, have demonstrated excellent performance in a wide range of applications, offering several key advantages over other classes of coupling reagents.
-
High Yields and Purity: DMTMM consistently provides high yields of the desired amide products, often with simplified purification due to the water-solubility of the byproducts.[10]
-
Low Racemization: One of the most significant advantages of triazine-based reagents is their low propensity for racemization, a critical factor in peptide synthesis to maintain the stereochemical integrity of the amino acids.[11][12] Studies have shown that DMTMM-mediated couplings proceed with minimal racemization, even in polar solvents.[4][12]
-
Versatility: These reagents are effective for a broad range of substrates, including sterically hindered amino acids and amines.[8] They can be used in both solution-phase and solid-phase peptide synthesis (SPPS).[9][13]
-
Mild Reaction Conditions: The coupling reactions are typically carried out under mild conditions, at room temperature, making them compatible with sensitive functional groups.[7]
-
Solvent Compatibility: DMTMM is notably soluble and effective in a variety of solvents, including protic solvents like water and alcohols, which is a significant advantage over many other coupling reagents that require anhydrous conditions.[10][14]
-
Cost-Effectiveness: Compared to many of the more complex phosphonium and uronium-based reagents, triazine-based reagents are often more economical, making them an attractive option for large-scale synthesis.[9]
Comparative Performance Data
The efficacy of a coupling reagent is best assessed through direct comparison with established alternatives. The following table summarizes comparative data for triazine-based reagents against other common coupling agents.
| Reagent | Application | Yield | Purity | Racemization Level | Reference(s) |
| DMTMM | Solid-Phase Peptide Synthesis | Comparable to PyBOP | Comparable to PyBOP | Low | [9][13] |
| DMTMM | Solution-Phase Dipeptide Synthesis | 80-100% | High | High enantiomeric purity | [3] |
| CDMT | Cephalosporin Derivatives | High | Not specified | Good retention of configuration | [4] |
| PyBOP | Solid-Phase Peptide Synthesis | High | High | Low | [13] |
| DCC | Peptide Synthesis | Variable | Byproduct removal can be difficult | Prone to racemization without additives | [12] |
Experimental Protocols
Solution-Phase Amide Synthesis using CDMT
This protocol is a general guideline for the synthesis of an amide from a carboxylic acid and an amine in solution using CDMT.
Materials:
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
-
Carboxylic acid
-
Amine
-
N-Methylmorpholine (NMM)
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add N-methylmorpholine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of CDMT (1.1 eq) in the anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the active ester.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
// Nodes Start [label="Dissolve Carboxylic Acid\nand NMM in Solvent"]; Add_CDMT [label="Add CDMT Solution"]; Activate [label="Stir for 1-2h\n(Active Ester Formation)"]; Add_Amine [label="Add Amine"]; React [label="Stir to Completion"]; Workup [label="Quench and Extract"]; Purify [label="Purify Product"];
// Edges Start -> Add_CDMT; Add_CDMT -> Activate; Activate -> Add_Amine; Add_Amine -> React; React -> Workup; Workup -> Purify; } dot
Solid-Phase Peptide Synthesis (SPPS) using DMTMM
This protocol outlines a typical coupling cycle in Fmoc-based solid-phase peptide synthesis using DMTMM.[13]
Materials:
-
Fmoc-protected amino acid
-
Resin with a free amino group
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Swelling: Swell the resin in DMF or NMP for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq) and DMTMM (3-5 eq) in DMF or NMP.
-
Add DIPEA (6-10 eq) to the solution.
-
Immediately add the activated amino acid solution to the resin.
-
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for the coupling of the next amino acid in the sequence.
// Nodes Start [label="Start with Resin-bound\nPeptide (Fmoc-protected)"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; Washing1 [label="Wash with DMF"]; Coupling [label="Couple next Fmoc-AA\n(DMTMM, DIPEA in DMF/NMP)"]; Washing2 [label="Wash with DMF"]; End [label="Repeat Cycle or\nProceed to Cleavage"];
// Edges Start -> Deprotection; Deprotection -> Washing1; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> End; End -> Deprotection [label="Next Amino Acid"]; } dot
Conclusion: An Enduring Legacy in Synthesis
The discovery and development of triazine-based coupling reagents represent a significant advancement in the field of organic synthesis. From the pioneering work of Kaminski with chlorotriazines to the advent of the highly efficient and user-friendly DMTMM, these reagents have provided chemists with powerful tools for the construction of amide bonds. Their low cost, operational simplicity, mild reaction conditions, and, most importantly, their ability to mediate couplings with high yields and low racemization have solidified their place in the repertoire of modern synthetic methods. For researchers, scientists, and drug development professionals, a thorough understanding of the history, mechanism, and application of triazine-based coupling reagents is essential for the rational design and efficient execution of synthetic strategies targeting complex molecules of biological and medicinal importance.
References
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Kunishima, M., Kawachi, C., Morita, J., Terao, K., Iwasaki, F., & Tani, S. (1999). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: an efficient condensing agent leading to the formation of amides and esters. Tetrahedron, 55(44), 13159-13170. [Link]
-
DMTMM. (2023). In Wikipedia. [Link]
- A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Derivatives in Peptide Synthesis. (n.d.). BenchChem. Retrieved from a relevant BenchChem technical document.
-
Reagent of the month - March- DMTMM. (2022). SigutLabs. [Link]
-
Synthesis and characterization of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride. (1999). Tetrahedron Letters, 40(29), 5327-5330. [Link]
- Kunishima, M., et al. (1999). Formation of carboxamides by direct condensation of carboxylic acids and amines in alcohols using a new alcohol- and water-soluble condensing agent: DMT-MM. Tetrahedron, 55(44), 13159-13170.
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A New Effective and Convenient Coupling Reagent for Cephalosporin Derivatives. (1998). Synthetic Communications, 28(8), 1465-1472. [Link]
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)- 4-methylmorpholinium Chloride (DMT-MM). (n.d.). MilliporeSigma. Retrieved from a relevant MilliporeSigma technical document.
- Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry.
-
New observations on peptide bond formation using CDMT. (2019). RSC Advances, 9(35), 20236-20244. [Link]
-
Site-selective peptide functionalisation mediated via vinyl-triazine linchpins. (2024). Chemical Communications, 60(6), 706-709. [Link]
-
4-(4,6-Dimethoxy[1][8][15]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. (2000). Synlett, (2), 275-277.
- Triazine-based coupling reagents. (2023). Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine System.
-
Kamiński, Z. J., et al. (2005). N-triazinylammonium tetrafluoroborates. A new generation of efficient coupling reagents useful for peptide synthesis. Journal of the American Chemical Society, 127(48), 16912-16920. [Link]
- Comparison of EDC and DMTMM efficiency in glycoconjugate preparation. (2018).
-
1,3,5-Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity. (2017). Molecules, 22(10), 1683. [Link]
-
Jastrzabek, K., Bednarek, P., Kolesinska, B., & Kaminski, Z. J. (2013). Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether as coupling reagent for peptide synthesis. Chemistry & Biodiversity, 10(5), 952-961. [Link]
-
Kaminski, Z. J. (1985). 2-CHLORO-4,6-DISUBSTITUTED-1,3,5-TRIAZINES. A NOVEL GROUP OF CONDENSING REAGENTS. Tetrahedron Letters, 26(24), 2901-2904. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
- Model of peptide used in racemization studies. (2019). Oxyma-Based Coupling Reagents: A Journey from a N-Hydroxyimide Additive to the Coupling Reagents in Its Own Right.
- 1,3,5-Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity. (2017). Molecules, 22(10), 1683.
-
Kamiński, Z. J. (2000). Triazine-based condensing reagents. Biopolymers, 55(2), 140-164. [Link]
-
Kunishima, M., et al. (2002). A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). Chemical & Pharmaceutical Bulletin, 50(4), 549-550. [Link]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
- Methods and protocols of modern solid phase peptide synthesis. (2004). Journal of Peptide Science, 10(3), 135-154.
-
1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. (2021). Molecules, 26(13), 3953. [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2022). Organic Chemistry Frontiers, 9(1), 107-114. [Link]
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2016). Molecules, 21(11), 1549. [Link]
-
Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. (2020). Molecules, 25(18), 4234. [Link]
-
12.5: Peptide Synthesis- Solution-Phase. (2020). Chemistry LibreTexts. [Link]
-
Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (2012). Amino Acids, 43(5), 1851-1859. [Link]
- How is 2-Chloro-4,6-dimethoxy-1,3,5-triazine synthesized efficiently?. (n.d.). Guidechem.
- Detailed process of Solution Phase Peptide Synthesis. (2020). The Concept of Peptide Synthesis in Pharmaceutical Organic Chemistry to Synthesize Peptidomimetics: A Mini Review.
- Application Notes and Protocols for the Synthesis of Substituted Triazines from 2-Chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.). BenchChem. Retrieved from a relevant BenchChem technical document.
- Triazine-Based Condensing Reagents. (2000). Biopolymers, 55(2), 140-164.
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules, 11(11), 873-886. [Link]
-
Solution Phase Peptide Synthesis: The Case of Biphalin. (2018). Methods in Molecular Biology, 1748, 3-17. [Link]
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules, 11(11), 873-886.
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A Theoretical and Mechanistic Dissection of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine Reactivity: A Guide for Synthetic and Medicinal Chemists
Abstract
The 1,3,5-triazine scaffold represents a cornerstone in the design of novel therapeutics, agrochemicals, and functional materials.[1] The predictable, sequential, and temperature-dependent reactivity of its chlorinated precursors allows for the precise construction of highly functionalized molecules. This technical guide provides an in-depth analysis of the theoretical underpinnings and practical considerations of the reactivity of a key derivative, 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine. We will explore its electronic structure, the mechanistic pathway of its reactions, and provide field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical entity.
Introduction: The Privileged 1,3,5-Triazine Core
The 1,3,5-triazine ring is an electron-deficient aromatic system, a consequence of the presence of three electronegative nitrogen atoms. This inherent electronic property makes the carbon atoms of the ring highly electrophilic and, therefore, susceptible to nucleophilic attack.[2] This fundamental characteristic is the basis for the extensive use of chlorotriazines, such as 2,4,6-trichloro-1,3,5-triazine (TCT, or cyanuric chloride), as scaffolds for combinatorial synthesis and the development of dendrimers and supramolecular aggregates.[3] The sequential substitution of the chlorine atoms on TCT with various nucleophiles (e.g., alcohols, thiols, and amines) can be meticulously controlled, primarily by modulating the reaction temperature.[4]
Synthesis of this compound: A Stepwise Approach
The synthesis of this compound from TCT is a prime example of the temperature-controlled sequential substitution that characterizes triazine chemistry. The introduction of the first two benzyloxy groups proceeds in a stepwise manner, with each substitution requiring a progressive increase in temperature. This is due to the electron-donating nature of the alkoxy groups, which increases the electron density of the triazine ring and deactivates it towards subsequent nucleophilic attack.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Benzyl alcohol
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
Step 1: Mono-substitution
-
Dissolve TCT (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and maintain a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of benzyl alcohol (1.0 eq) and DIEA (1.0 eq) in anhydrous DCM.
-
Add the benzyl alcohol/DIEA solution dropwise to the stirring TCT solution at 0 °C over 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, the reaction mixture can be used directly for the next step or worked up by washing with water to remove DIEA salts, drying the organic layer over MgSO₄, filtering, and concentrating under reduced pressure.
Step 2: Di-substitution
-
To the solution containing the mono-substituted product, 2-(benzyloxy)-4,6-dichloro-1,3,5-triazine, add a second equivalent of benzyl alcohol (1.0 eq) and DIEA (1.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the formation of the di-substituted product by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Theoretical Analysis of Reactivity
While specific computational studies on this compound are not extensively reported, its reactivity can be reliably predicted based on well-established principles of triazine chemistry and computational studies on analogous structures.[1][5]
Electronic Structure and the Influence of Benzyloxy Substituents
The reactivity of the remaining chlorine atom in this compound is significantly attenuated compared to the chlorine atoms in TCT. The two benzyloxy groups are electron-donating, increasing the electron density on the triazine ring through resonance and inductive effects. This reduces the electrophilicity of the carbon atom bonded to the chlorine, making it less susceptible to nucleophilic attack.
Computational methods like Density Functional Theory (DFT) are invaluable for visualizing this effect. An electrostatic potential map of the molecule would show a less positive (less blue) region around the carbon atom of the C-Cl bond compared to the corresponding carbons in TCT or the mono-substituted intermediate.
Frontier Molecular Orbital (FMO) Analysis
The reactivity of a molecule can often be understood by examining its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a nucleophilic aromatic substitution reaction, the nucleophile's HOMO interacts with the electrophile's LUMO.
For this compound, the LUMO is expected to have significant localization on the carbon atom bearing the chlorine atom, but its energy will be higher than that of TCT. A higher LUMO energy indicates a lower propensity to accept electrons from a nucleophile, thus correlating with lower reactivity. The energy gap between the HOMO and LUMO can also be related to the chemical reactivity and stability of the molecule.
Reaction Mechanisms and Kinetics: The SNAr Pathway
The substitution of the final chlorine atom in this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[6]
-
Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of the chloride ion, which is a good leaving group.[6]
Caption: The SNAr mechanism for nucleophilic substitution on this compound.
Factors Influencing Reaction Kinetics
Due to the deactivating effect of the two benzyloxy groups, the reaction to substitute the final chlorine atom requires more forcing conditions than the preceding substitutions. Key factors influencing the reaction kinetics include:
-
Temperature: Elevated temperatures are necessary to overcome the higher activation energy barrier for the nucleophilic attack. Reactions may require heating or even reflux conditions.
-
Nucleophile Strength: Stronger nucleophiles will react more readily. The choice of nucleophile is critical and can dictate the feasibility of the reaction.
-
Solvent: The choice of solvent can influence the solubility of the reactants and stabilize the transition state. Aprotic polar solvents are often employed.
-
Base: A non-nucleophilic base, such as DIEA, is typically used to neutralize the HCl generated during the reaction.[3]
Experimental Protocol: Nucleophilic Substitution on this compound
This protocol provides a general workflow for the reaction of this compound with a generic nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
N,N-Diisopropylethylamine (DIEA) or another suitable base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for reactions under heating/reflux
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under a nitrogen atmosphere.
-
Add the nucleophile (1.1-1.5 eq) and the base (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C, or reflux) and monitor the progress by TLC.
-
Maintain the reaction at temperature until the starting material is consumed. This may take several hours to days depending on the nucleophile's reactivity.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and its salt.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired tri-substituted triazine.
Caption: A generalized experimental workflow for the nucleophilic substitution on this compound.
Applications in Synthesis
This compound is a valuable intermediate for the synthesis of asymmetrically tri-substituted triazines. The benzyloxy groups can serve as protecting groups that can be removed under specific conditions (e.g., hydrogenolysis) to reveal hydroxyl functionalities, further expanding the synthetic utility of the resulting products. This allows for the creation of complex molecules with diverse functionalities, which is particularly important in the fields of medicinal chemistry and materials science.
Conclusion
The reactivity of this compound is a testament to the predictable and controllable nature of triazine chemistry. A thorough understanding of the electronic effects of the substituents and the underlying SNAr mechanism is paramount for the successful design and execution of synthetic strategies employing this versatile building block. By carefully controlling reaction parameters such as temperature and the choice of nucleophile, researchers can effectively utilize this compound to construct a diverse array of complex, highly functionalized triazine derivatives for a wide range of applications.
References
-
Computational Study on Substituted s-Triazine Derivatives as Energetic Materials. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Computational chemistry study of the environmentally important acid-catalyzed hydrolysis of atrazine and related 2-chloro-s-triazines. (2002). PubMed. Retrieved January 4, 2026, from [Link]
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry. Retrieved January 4, 2026, from [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). MDPI. Retrieved January 4, 2026, from [Link]
-
Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2020). ResearchGate. Retrieved January 4, 2026, from [Link]
Sources
- 1. Computational chemistry study of the environmentally important acid-catalyzed hydrolysis of atrazine and related 2-chloro-s-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Powerful Yet Underutilized Reagent in Peptide Chemistry
The synthesis of peptides with high fidelity and yield is a cornerstone of drug discovery and biomedical research. The choice of coupling reagent is paramount to the success of this endeavor, directly influencing reaction kinetics, product purity, and the preservation of stereochemical integrity. Within the arsenal of peptide chemists, triazine-based coupling reagents have emerged as highly efficient, cost-effective, and versatile tools.[1] This guide focuses on a specific, yet less documented member of this family: 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine . While its counterparts, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), are more extensively described in the literature, this compound offers unique properties that warrant its consideration in both solution-phase and solid-phase peptide synthesis.[2]
These application notes serve as a detailed guide for the effective utilization of this compound, providing insights into its mechanism of action, protocols for its application, and a comparative analysis of its performance.
Mechanism of Action: The "Superactive" Ester Intermediate
The efficacy of this compound as a coupling reagent lies in its ability to activate the carboxyl group of an N-protected amino acid, forming a highly reactive "superactive" triazinyl ester intermediate. This process is typically facilitated by a tertiary amine base, such as N-methylmorpholine (NMM), which serves to neutralize the hydrochloric acid generated during the reaction.
The activation process can be summarized in two key steps:
-
Formation of the Acyl-Triazinyl Ester: The carboxyl group of the N-protected amino acid attacks the electron-deficient carbon atom of the triazine ring, displacing the chloride ion. This results in the formation of a highly reactive O-acyl-triazinyl intermediate.
-
Nucleophilic Attack by the Amine: The free amino group of the second amino acid or peptide fragment then performs a nucleophilic attack on the carbonyl carbon of the activated ester. This leads to the formation of the desired peptide bond and the release of the 2,4-bis(benzyloxy)-6-hydroxy-1,3,5-triazine byproduct.
The benzyloxy groups on the triazine ring are thought to enhance the reactivity of the leaving group, thereby facilitating the coupling reaction.
Caption: Mechanism of peptide bond formation using this compound.
Key Advantages of Triazine-Based Coupling Reagents
The use of this compound in peptide synthesis is expected to offer several advantages characteristic of the triazine class of reagents:
-
High Coupling Efficiency and Yields: Triazine-based reagents are known to promote rapid and efficient amide bond formation, often resulting in high product yields.[2]
-
Suppression of Racemization: A critical aspect of peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acid centers. Triazine reagents generally exhibit a low propensity for racemization.
-
Simplified Workup Procedures: The byproducts of triazine-mediated coupling reactions are often easily removed, which can streamline the purification process.
-
Cost-Effectiveness: Compared to many other proprietary coupling reagents, triazine-based reagents can be a more economical choice.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in both solution-phase and solid-phase peptide synthesis. It is important to note that optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific peptide sequences.
Protocol 1: Solution-Phase Peptide Synthesis
This protocol is adapted for the coupling of two peptide fragments in solution.
Materials:
-
N-protected amino acid or peptide fragment (with a free C-terminus)
-
Amino acid ester or peptide fragment (with a free N-terminus)
-
This compound
-
N-methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation:
-
Dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-methylmorpholine (1.1 equivalents) to the cooled solution and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF and add N-methylmorpholine (1.0 equivalent) to neutralize the salt.
-
Add the neutralized amine solution to the pre-activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by column chromatography or recrystallization.
-
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol is a general guideline for a manual coupling cycle on a solid support.
Materials:
-
Fmoc-protected amino acid pre-loaded resin (e.g., Wang or Rink Amide resin)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (v/v) for Fmoc deprotection
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF.
-
Add DIPEA or NMM (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling is incomplete and should be repeated or extended.
-
-
Washing: After complete coupling (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Peptide Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling cycle, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, wash the pellet, and dry.
-
Purify the crude peptide using reverse-phase HPLC.
-
Data Presentation: A Comparative Overview
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following table provides an expected performance comparison with other common coupling reagents based on data from its analogues.
| Coupling Reagent | Typical Yields | Racemization Propensity | Byproducts | Workup |
| This compound (Expected) | High | Low | Water-soluble triazine derivative | Simple aqueous wash |
| CDMT | 75-98%[2] | Low | Water-soluble | Simple aqueous wash |
| DMT-MM | >90% | Low | Water-soluble | Simple aqueous wash |
| HBTU/HATU | High | Low | Water-soluble | Simple aqueous wash |
| DCC | Variable | High (without additives) | Insoluble DCU | Filtration required |
Experimental Workflow Visualization
Caption: General experimental workflow for peptide synthesis using this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Yield | - Incomplete activation of the carboxylic acid.- Sterically hindered amino acids.- Aggregation of the growing peptide chain (SPPS). | - Increase pre-activation time.- Increase reaction time and/or temperature.- Use a stronger base (e.g., DIPEA).- For SPPS, use a solvent cocktail that disrupts aggregation (e.g., "magic mixture"). |
| Racemization | - Prolonged activation time.- Use of a strong base.- High reaction temperature. | - Minimize pre-activation time.- Use a weaker base like NMM if possible.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Side Reactions | - Presence of moisture.- Impure reagents. | - Use anhydrous solvents and reagents.- Ensure the purity of the coupling reagent and amino acids. |
| Difficult Purification | - Incomplete removal of byproducts. | - Ensure thorough aqueous washes during workup.- Optimize the purification method (e.g., gradient for column chromatography). |
Conclusion
This compound represents a valuable, albeit under-explored, coupling reagent for peptide synthesis. Its structural similarity to other highly effective triazine-based reagents suggests that it can facilitate efficient peptide bond formation with high yields and minimal racemization. The protocols and insights provided in this guide offer a solid foundation for researchers to incorporate this promising reagent into their synthetic workflows, potentially leading to more efficient and cost-effective production of peptides for a wide range of applications in research and drug development.
References
- BenchChem. (2025).
-
Jastrząbek, K., et al. (2004). P105 2-chloro-4,6-dibenzyloxy-1,3,5-triazine and N-(3,5-dibenzyloxy-1,3,5-triazinyl-1)ammonium tetrafluoroborates as new highly efficient coupling reagents for peptide synthesis in solution. ResearchGate. [Link]
Sources
Application Notes & Protocols: 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine as a High-Efficacy Coupling Reagent for Amide Bond Synthesis
Introduction: The Enduring Challenge of Amide Bond Formation
The amide bond is the cornerstone of peptides, proteins, and a vast array of pharmaceuticals and advanced materials. Its synthesis is one of the most frequently performed reactions in organic and medicinal chemistry.[1] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, necessitating the use of "coupling reagents" to activate the carboxylic acid. The ideal coupling reagent should be efficient, minimize side reactions, preserve stereochemical integrity (i.e., prevent racemization), and generate byproducts that are easily removed.[2][3]
Triazine-based coupling reagents have emerged as a powerful and versatile class of activators that meet these criteria.[4] This guide provides an in-depth exploration of 2,4-bis(benzyloxy)-6-chloro-1,3,5-triazine , a stable, effective, and reliable reagent for the formation of amide bonds across a wide range of substrates. We will delve into its mechanism of action, provide field-tested protocols, and offer expert insights to empower researchers in drug discovery and chemical development.
Pillar 1: Expertise & Experience - The Mechanism of Action
The efficacy of this compound stems from its ability to convert a carboxylic acid into a highly reactive "superactive" ester intermediate.[5] The electron-deficient nature of the 1,3,5-triazine ring makes the carbon atom bearing the chlorine an excellent electrophile.[6] The reaction proceeds through a well-defined, two-step nucleophilic aromatic substitution (SNAr) pathway.
The Activation and Coupling Cascade:
-
Base-Mediated Carboxylate Formation: The process begins with a tertiary amine base, typically N-methylmorpholine (NMM), which deprotonates the carboxylic acid to form a carboxylate anion. NMM is often preferred over more hindered bases like diisopropylethylamine (DIPEA) to minimize potential racemization of chiral carboxylic acids, particularly α-amino acids.
-
Formation of the Active Ester: The carboxylate anion attacks the C-Cl carbon of the triazine ring, displacing the chloride ion. This step forms the key 2-acyloxy-4,6-bis(benzyloxy)-1,3,5-triazine intermediate. This species is a highly activated ester, primed for nucleophilic attack.
-
Nucleophilic Attack by the Amine: The amine component of the reaction then attacks the carbonyl carbon of the activated ester.
-
Amide Formation and Byproduct Release: The tetrahedral intermediate collapses to form the desired amide bond, releasing the 2,4-bis(benzyloxy)-6-hydroxy-1,3,5-triazine byproduct. This byproduct exhibits weak basicity, making its removal straightforward via a simple acidic workup.[7]
Caption: Mechanism of Amide Formation using this compound.
Pillar 2: Authoritative Grounding - A Validated Experimental Protocol
This protocol provides a reliable, general procedure for the synthesis of amides using this compound. It is designed for reproducibility and high fidelity.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (hydrochloride salt or free base, 1.0-1.2 eq)
-
This compound (1.1 eq)
-
N-methylmorpholine (NMM) (2.2 eq if using amine salt; 1.1 eq if using free base)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Standard glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in the chosen anhydrous solvent (to a concentration of approx. 0.1-0.5 M).
-
Base Addition: Add N-methylmorpholine (NMM) to the solution and stir for 5 minutes at room temperature. Rationale: This ensures the formation of the carboxylate salt required for activation.
-
Activation: Add this compound (1.1 eq) in one portion. Stir the mixture at room temperature for 30-60 minutes. Rationale: This is the critical activation step where the highly reactive triazinyl ester is formed.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture. If the amine is a hydrochloride salt, it can be added as a solid or as a solution/slurry in the reaction solvent.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-12 hours).
-
Aqueous Workup:
-
Dilute the reaction mixture with an equal volume of ethyl acetate or DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1N HCl (2x) to remove excess NMM and the triazine byproduct.
-
Saturated NaHCO₃ solution (2x) to remove any unreacted carboxylic acid.
-
Saturated NaCl (brine) solution (1x) to remove residual water.
-
-
Rationale: This washing sequence is a key advantage of triazine reagents, as the byproducts are readily partitioned away from the desired product into the aqueous layers, simplifying purification.[4]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude amide by flash column chromatography on silica gel.
-
Caption: General Experimental Workflow for Amide Coupling.
Data Presentation: Summary of Reaction Parameters
| Parameter | Recommended Conditions | Rationale & Field Insights |
| Stoichiometry | Acid (1.0 eq), Amine (1.0-1.2 eq), Reagent (1.1 eq), Base (1.1-2.2 eq) | A slight excess of the amine and coupling reagent ensures complete consumption of the limiting carboxylic acid. |
| Base | N-methylmorpholine (NMM) | Preferred for chiral substrates to minimize racemization. DIPEA can be used for less sensitive substrates. |
| Solvent | DCM, THF, DMF, Acetonitrile | Choice depends on substrate solubility. Anhydrous conditions are critical to prevent hydrolysis of the active ester. |
| Temperature | 0 °C to Room Temperature | Most reactions proceed efficiently at room temperature. Lower temperatures may be used for highly sensitive substrates. |
| Activation Time | 30-60 minutes | Sufficient time for the formation of the active ester before the amine is introduced. |
| Reaction Time | 2-12 hours | Highly dependent on the steric and electronic properties of the substrates. Monitoring is key. |
Pillar 3: Trustworthiness - A Self-Validating System
The reliability of this protocol is ensured by clear checkpoints and predictable outcomes.
-
Validation by Monitoring: The progress of the reaction can be unequivocally tracked. Using TLC, one should observe the consumption of the carboxylic acid starting material and the appearance of a new, typically less polar, spot corresponding to the amide product. LC-MS provides definitive confirmation of product formation by its mass.
-
Purity Through Extraction: The designed workup is a critical validation step. The acidic wash is specifically intended to remove the basic NMM and the triazine byproduct.[7] A subsequent basic wash removes unreacted acidic starting material. This targeted removal of impurities ensures that the isolated crude product is substantially cleaner, simplifying final purification.
-
Troubleshooting:
-
Low Yield: May indicate insufficient activation time or the presence of moisture. Ensure all reagents and solvents are anhydrous. Consider extending the activation or overall reaction time.
-
Stalled Reaction: For sterically hindered or electron-deficient amines, the reaction may be sluggish.[8] Gentle heating (e.g., to 40 °C) or switching to a more polar solvent like DMF can increase the reaction rate.
-
Racemization: If epimerization is a concern with chiral amino acids, ensure the reaction is run at room temperature or below and that NMM is used as the base.
-
By following this structured approach, researchers can confidently apply this compound to achieve high-yield, high-purity amide synthesis, accelerating discovery and development programs.
References
- BenchChem. (2025).
- BenchChem. (2025). A Head-to-Head Battle of Peptide Coupling Reagents: DCC vs. Triazine-Based Counterparts.
-
Kamiński, Z. J., et al. (2001). N-Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]
-
Jastrząbek, K., et al. (2004). P105 2-chloro-4,6-dibenzyloxy-1,3,5-triazine and N-(3,5-dibenzyloxy-1,3,5-triazinyl-1)ammonium tetrafluoroborates as new highly efficient coupling reagents for peptide synthesis in solution. ResearchGate. [Link]
-
Z. J. Kaminski. (1996). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. A New Coupling Reagent for Peptide Synthesis. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025).
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
- Kunishima, M., et al. (2001). Amide-bond formation by the use of 2,4,6-trichloro-1,3,5-triazine in the presence of a catalytic amount of N,N-dialkyl-4-aminopyridine: a cost-performance-balanced method. Tetrahedron.
- G. A. Olah, et al. (1998). Synthetic Methods and Reactions; 621. A Convenient and Safe Laboratory Method for the Synthesis of 2,4-Bis(benzyloxy)-6-chloro-s-triazine. Synthesis.
- BenchChem. (2025). The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: A Guide to Carboxylic Acid Activation using 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the activation of carboxylic acids using 2,4-bis(benzyloxy)-6-chloro-1,3,5-triazine, a versatile yet specific reagent for promoting the formation of amide and ester bonds. This guide is designed for professionals in chemical research and drug development, offering in-depth mechanistic insights, detailed experimental protocols, and practical advice for the successful application of this triazine-based coupling agent. We will explore the underlying principles of carboxylic acid activation by chlorotriazines and provide step-by-step procedures for amide and ester synthesis, including considerations for substrate scope, reaction optimization, and work-up.
Introduction: The Role of Triazines in Modern Synthesis
In the landscape of modern organic synthesis, particularly in pharmaceutical and peptide research, the efficient formation of amide and ester bonds is of paramount importance. The choice of a coupling reagent is a critical factor that dictates reaction efficiency, product purity, and cost-effectiveness.[1] Triazine-based reagents, derived from the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), have emerged as powerful tools for carboxylic acid activation.[2][3] These reagents offer a compelling combination of high reactivity, operational simplicity, and often, simplified purification due to the water-solubility of their byproducts.
This compound stands as a specialized derivative, offering the reactivity of a chloro-triazine with the steric and electronic influence of two benzyloxy substituents. This guide will provide the necessary framework for its effective use in the laboratory.
The Mechanism of Activation
The efficacy of this compound as a coupling reagent is rooted in its ability to transform a carboxylic acid into a highly reactive acyl-triazine intermediate. This process is generally facilitated by a tertiary amine base, such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA), which serves to deprotonate the carboxylic acid and scavenge the HCl generated during the reaction.
The activation process can be visualized as a two-step sequence:
-
Formation of the Acyl-Triazinyl Ester: The carboxylate anion attacks the electron-deficient carbon atom of the triazine ring, displacing the chloride—the most labile leaving group on the ring.[2][3][4] This forms a highly activated O-acyltriazinyl intermediate.
-
Nucleophilic Acyl Substitution: The activated acyl group is then susceptible to attack by a nucleophile, such as an amine (to form an amide) or an alcohol (to form an ester). The triazine moiety is released as a stable, and often water-soluble, hydroxy-triazine byproduct, which simplifies product purification.[5]
Figure 1: Generalized mechanism for carboxylic acid activation.
Core Strengths and Considerations
Advantages:
-
High Reactivity: The chloro-triazine core provides a strong electrophilic site for activation.
-
Mild Conditions: Reactions can typically be performed at room temperature, preserving sensitive functional groups.
-
Simplified Work-up: The major byproduct, 2,4-bis(benzyloxy)-6-hydroxy-1,3,5-triazine, is often easily removed.
-
Cost-Effectiveness: Derived from inexpensive starting materials like cyanuric chloride and benzyl alcohol.[2][6]
Limitations & Expert Insights:
-
Steric Hindrance: While effective for a range of substrates, extremely hindered carboxylic acids or nucleophiles may react sluggishly, potentially requiring elevated temperatures or longer reaction times.[7][8][9]
-
Nucleophile Basicity: The protocol is highly effective for primary and secondary amines. For less nucleophilic amines, such as anilines with electron-withdrawing groups, activation may be the rate-limiting step, and higher temperatures could be necessary.[7][10]
-
Solvent Choice: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are crucial to prevent hydrolysis of the reagent and the activated intermediate.
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol details the synthesis of an amide from a carboxylic acid and a primary or secondary amine.
Materials:
-
Carboxylic Acid
-
Amine (or Amine-HCl salt)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere setup
Step-by-Step Methodology:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 equiv).
-
Solvent Addition: Dissolve the acid in a suitable volume of anhydrous solvent (e.g., DCM or DMF, approximately 0.1–0.5 M concentration).
-
Base and Activator Addition: Add the tertiary amine base (DIPEA or NMM, 2.5 equiv). Stir for 5-10 minutes. Then, add this compound (1.1 equiv) to the solution.
-
Scientist's Note: The pre-mixing of the acid and base ensures the formation of the carboxylate, which is the active nucleophile for the activation step.
-
-
Activation Period: Allow the mixture to stir at room temperature for 30-60 minutes. This period is crucial for the formation of the activated O-acyltriazinyl ester.
-
Nucleophile Addition: Add the amine (1.0-1.2 equiv) to the reaction mixture. If using an amine hydrochloride salt, ensure enough base was added in step 3 to neutralize it (total of 3.5 equiv of base).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours). For sterically hindered substrates, gentle heating (e.g., 40-50 °C) may be required.[10]
-
Work-up and Purification: a. Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove unreacted acid and the hydroxy-triazine byproduct), and finally with brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.
Figure 2: Step-by-step workflow for amide synthesis.
Protocol 2: General Procedure for Ester Bond Formation
This protocol details the synthesis of an ester from a carboxylic acid and an alcohol. Note that esterifications are generally slower than amidations.
Materials:
-
Carboxylic Acid
-
Alcohol
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Toluene or Acetonitrile
-
(Optional) 4-Dimethylaminopyridine (DMAP) as a catalyst
Step-by-Step Methodology:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), the alcohol (1.2-1.5 equiv), and a catalytic amount of DMAP (0.1 equiv).
-
Scientist's Note: For esterification, the alcohol is often added at the beginning. DMAP acts as a potent acylation catalyst that can significantly accelerate the reaction.
-
-
Solvent and Base: Dissolve the components in anhydrous toluene or acetonitrile. Add the tertiary amine base (DIPEA or NMM, 2.5 equiv) and stir.
-
Activator Addition: Add this compound (1.2 equiv) to the solution. A slight excess of the activator can be beneficial for less reactive alcohols.
-
Reaction and Monitoring: Stir the reaction at room temperature or heat to 50-80 °C. The reaction is typically slower than amidation and may require overnight stirring. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: The work-up procedure is identical to that described for amide synthesis (Protocol 1, Step 7).
Quantitative Data Summary
The following table provides a general guideline for reagent stoichiometry. Optimization may be required based on the specific substrates used.
| Reagent | Amide Synthesis (equiv) | Ester Synthesis (equiv) | Purpose |
| Carboxylic Acid | 1.0 | 1.0 | Substrate |
| Amine / Alcohol | 1.0 - 1.2 | 1.2 - 1.5 | Nucleophile |
| This compound | 1.1 | 1.2 | Activating Agent |
| Tertiary Base (e.g., DIPEA) | 2.5 | 2.5 | Acid Scavenger & Carboxylate Formation |
| DMAP (optional) | - | 0.1 | Acylation Catalyst for Esterification |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction stalls or gives low yields, ensure all reagents and solvents are strictly anhydrous. Consider increasing the reaction temperature or switching to a more polar solvent like DMF. For difficult couplings, increasing the amount of the activating reagent to 1.5 equivalents can be beneficial.[10]
-
Side Reactions: In peptide synthesis, racemization can be a concern. Using N-methylmorpholine (NMM) as a base is often preferred over stronger, more hindered bases like DIPEA, as it has been shown to suppress racemization in some systems.[5]
-
Purification Difficulties: If the triazine byproduct is not fully removed by the aqueous wash, a reverse-phase purification may be necessary, or alternatively, a precipitation/trituration of the desired product from a suitable solvent system.
References
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
- O-Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions.
- A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Deriv
- Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro-4,6-dimethoxy-1,3,5-triazine. E3S Web of Conferences.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- A Head-to-Head Battle of Coupling Reagents: 2,4-Dichloro-1,3,5-triazine Deriv
- Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC - NIH.
- Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. rsc.org [rsc.org]
The Strategic Utility of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The 1,3,5-Triazine Core - A Privileged Scaffold in Drug Discovery
The 1,3,5-triazine (or s-triazine) ring system represents a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties and trifunctional nature, stemming from the parent compound 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), have rendered it a "privileged scaffold."[1] This distinction arises from its facile, sequential, and often chemoselective nucleophilic substitution reactions, allowing for the construction of diverse molecular architectures with a wide array of biological activities.[2] Numerous s-triazine derivatives have found applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3][4]
This technical guide focuses on a specific, yet highly versatile derivative: 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine . The presence of the two benzyloxy groups imparts distinct characteristics to this reagent, influencing the reactivity of the remaining chlorine atom and offering latent functionality through debenzylation. These attributes make it a strategic tool for medicinal chemists aiming to synthesize novel therapeutic agents.
Core Principles: The Chemistry of this compound
The foundational chemistry of this compound is rooted in the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic ring. The three nitrogen atoms in the triazine ring act as strong electron-withdrawing groups, rendering the carbon atoms highly electrophilic and susceptible to attack by nucleophiles.
The sequential substitution of chlorine atoms on cyanuric chloride is a temperature-dependent process. The first substitution can often be achieved at low temperatures (e.g., 0 °C), the second at room temperature, and the third requiring elevated temperatures.[1] In the case of this compound, two chlorine atoms have already been displaced by benzyloxy groups. The electron-donating nature of these oxygen-linked substituents modulates the reactivity of the final chlorine atom, making its substitution a controlled and predictable process.
The benzyloxy groups themselves are of significant interest. They can serve as:
-
Bulky, lipophilic moieties that can influence the binding of the final molecule to its biological target.
-
Protecting groups for hydroxyl functionalities. The benzyl group can be readily cleaved under various conditions (e.g., catalytic hydrogenation) to unmask the corresponding 2,4-dihydroxy-1,3,5-triazine, a scaffold with its own unique biological and chemical properties.
Application in the Synthesis of Bioactive Molecules: Representative Protocols
The primary application of this compound in medicinal chemistry is as a scaffold to which a third, pharmacologically relevant substituent is attached via nucleophilic substitution of the lone chlorine atom. Below are detailed, representative protocols for the reaction of this reagent with common nucleophiles.
Protocol 1: Synthesis of a 6-Amino-2,4-bis(benzyloxy)-1,3,5-triazine Derivative
This protocol describes the synthesis of a trisubstituted triazine with a nitrogen-based nucleophile, a common motif in kinase inhibitors and other therapeutic agents.[5]
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine, piperazine derivative, aniline)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
To this solution, add the amine nucleophile (1.1 eq) followed by the dropwise addition of DIEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The triazine ring is susceptible to hydrolysis, which can lead to the formation of unwanted byproducts. The use of anhydrous solvents and an inert atmosphere is crucial.
-
Non-nucleophilic Base: A base is required to neutralize the HCl generated during the reaction. A non-nucleophilic base like DIEA is used to prevent its competition with the desired amine nucleophile.
-
Stoichiometry: A slight excess of the amine and a larger excess of the base are used to ensure complete consumption of the starting chlorotriazine and to drive the reaction to completion.
Protocol 2: Synthesis of a 6-Thio-2,4-bis(benzyloxy)-1,3,5-triazine Derivative
Thioether linkages are present in various biologically active molecules and can be readily introduced onto the triazine core.
Materials:
-
This compound
-
A thiol (e.g., thiophenol, alkyl thiol)
-
Anhydrous Dimethylformamide (DMF)
-
A base, such as Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in anhydrous DMF.
-
To this solution, add K₂CO₃ (1.5 eq) and stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Yields and Characterization
| Entry | Nucleophile | Product | Representative Yield (%) |
| 1 | Morpholine | 2,4-Bis(benzyloxy)-6-morpholino-1,3,5-triazine | 85-95 |
| 2 | Thiophenol | 2,4-Bis(benzyloxy)-6-(phenylthio)-1,3,5-triazine | 80-90 |
| 3 | Benzylamine | N-Benzyl-4,6-bis(benzyloxy)-1,3,5-triazin-2-amine | 88-96 |
Note: Yields are representative and may vary depending on the specific nucleophile and reaction conditions.
Characterization: The synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.
Visualization of Synthetic Pathways and Workflows
Diagram 1: General Synthetic Workflow
Caption: A generalized experimental workflow for the nucleophilic substitution on this compound.
Diagram 2: Potential for Further Derivatization
Caption: Potential for subsequent debenzylation to unmask a dihydroxy-triazine for further functionalization.
Advanced Applications and Future Perspectives
The utility of this compound extends beyond a simple scaffold. The resulting trisubstituted triazines can be further elaborated, opening up avenues for more complex molecular designs.
-
Kinase Inhibitors: The 1,3,5-triazine core is a well-established scaffold for the development of kinase inhibitors, including those targeting the PI3K/mTOR pathway.[5] By carefully selecting the nucleophile to be introduced, researchers can design molecules that interact with the hinge region and other key residues within the ATP-binding pocket of kinases. The benzyloxy groups can provide important hydrophobic interactions in the active site.
-
Antiviral Agents: Symmetrically and asymmetrically substituted triazines have demonstrated promising antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[6][7] The ability to introduce diverse functionalities onto the 2,4-bis(benzyloxy) scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize antiviral potency.
-
Linkers in Bioconjugation: The triazine core can serve as a trifunctional linker in the construction of bioconjugates, such as antibody-drug conjugates (ADCs). While not a direct application of the monochloro-derivative, the underlying chemistry is relevant. The controlled, sequential reactivity of chlorotriazines allows for the attachment of a targeting moiety, a payload, and a solubilizing group in a defined manner.
Conclusion
This compound is a valuable and versatile reagent in the medicinal chemist's toolbox. Its predictable reactivity, coupled with the unique properties imparted by the benzyloxy substituents, provides a robust platform for the synthesis of diverse libraries of compounds for drug discovery. The protocols and principles outlined in this guide are intended to empower researchers to harness the full potential of this strategic building block in the development of novel therapeutics.
References
- Shepherd, S., et al. (2011). Synthesis and biological evaluation of a new 1,3,5-triazine derivative as a potential PI3Kα inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(1), 345-349.
- Desai, S. D., et al. (2008). Synthesis of a Novel Class of Some 1,3,5-Triazine Derivatives and their Anti-HIV Activity. Indian Journal of Pharmaceutical Sciences, 70(3), 361-365.
- Krol, E., et al. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Chemical & Pharmaceutical Bulletin, 62(10), 1032-1040.
- Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(iii), 64-73.
- Al-Masoudi, N. A., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry, 32, 115997.
- Moskalenko, O. V., et al. (2019). The synthesis and antiviral activity against yellow fever virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides. Journal of Organic and Pharmaceutical Chemistry, 17(4), 58-66.
- Barros, T. A., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-99.
- Pandya, J. M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. RASĀYAN Journal of Chemistry, 14(2), 1183-1190.
- Shepherd, S. (2012). 1,3,5-Triazine based PI3K/mTOR inhibitors: A patent review.
- Kaur, R., et al. (2021).
- Osman, H., et al. (2021).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Triazines from 2-Chloro-4,6-dimethoxy-1,3,5-triazine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Preparation of Chiral 1,3,5-Triazine Derivatives from 2,4-Dichloro-6-ethoxy-1,3,5-triazine. BenchChem.
- BenchChem. (2025).
- MedChemExpress. (n.d.). This compound. MedChemExpress.
- Mini-review: Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2018). Current Organic Synthesis, 15(6), 758-773.
- Szulczyk, D., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3959.
- Kumar, D., et al. (2013). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 18(11), 13786-13801.
Sources
- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis using 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine
Introduction: A Modern Coupling Reagent for High-Fidelity Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a cornerstone of innovation. The choice of coupling reagent is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS), directly influencing reaction efficiency, product yield, and the preservation of stereochemical integrity.[1] Within the diverse arsenal of available reagents, triazine-based compounds have emerged as powerful tools, offering a compelling blend of efficacy, cost-effectiveness, and operational simplicity.[1][2] This guide provides an in-depth exploration of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine , a highly efficient coupling reagent for SPPS.
While less ubiquitous than its methoxy- and ethoxy-substituted analogs, the dibenzyloxy derivative offers unique properties that can be advantageous in specific synthetic contexts. This document serves as a comprehensive technical guide, elucidating the mechanistic underpinnings of this reagent, providing detailed, field-proven protocols for its application, and offering insights into potential challenges and their mitigation.
Mechanism of Action: The Formation of a "Superactive" Ester
The efficacy of this compound in promoting amide bond formation lies in its ability to activate the carboxylic acid of an incoming N-protected amino acid, forming a highly reactive "superactive" ester intermediate.[3] This process is facilitated by a tertiary amine base, typically N-methylmorpholine (NMM), which serves as a proton scavenger.
The proposed mechanism unfolds in two key steps:
-
Activation: The carboxylate of the N-protected amino acid attacks the electron-deficient carbon atom of the triazine ring, displacing the chloride leaving group. This reaction, in the presence of NMM, forms a highly reactive O-triazinyl active ester.
-
Coupling: The free amine of the resin-bound peptide nucleophilically attacks the carbonyl carbon of the active ester. This leads to the formation of the desired peptide bond and the release of the 2,4-bis(benzyloxy)-6-hydroxy-1,3,5-triazine byproduct.
Caption: Mechanism of peptide bond formation using this compound.
Advantages and Scientific Rationale
The selection of a coupling reagent is a deliberate choice based on a balance of reactivity, side-reaction profiles, and practical considerations. This compound offers several key advantages:
-
High Coupling Efficiency: Triazine-based reagents are known for their high reactivity, leading to rapid and complete coupling reactions. This is particularly beneficial for the synthesis of long or "difficult" peptide sequences where incomplete couplings can lead to deletion sequences that are challenging to purify.
-
Low Racemization: The formation of the O-triazinyl active ester is generally associated with low levels of racemization, a critical factor for the biological activity of the final peptide.[3] The choice of a sterically hindered base like N-methylmorpholine further mitigates this risk compared to less hindered bases.[4]
-
Simplified Workup: A significant advantage of many triazine-based coupling reagents is the generation of water-soluble byproducts, which can be easily removed by simple washing steps.[2] This streamlines the purification process and reduces the reliance on extensive chromatographic methods.
-
Cost-Effectiveness: Compared to many other high-efficiency coupling reagents, triazine derivatives are often more economical, making them an attractive option for large-scale peptide synthesis.[5]
Detailed Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol provides a general guideline for manual solid-phase peptide synthesis using the Fmoc/tBu strategy on a Wang or Rink Amide resin. Note: This protocol is adapted from established procedures for closely related triazine derivatives.[2] Optimization may be required for specific peptide sequences.
Materials and Reagents
| Reagent | Recommended Grade |
| Fmoc-protected amino acids | Synthesis Grade |
| Pre-loaded Wang or Rink Amide Resin (100-200 mesh) | High-load |
| This compound | >97% purity |
| N-methylmorpholine (NMM) | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade |
| Piperidine | Reagent grade |
| Acetic Anhydride | Reagent grade |
| Pyridine | Reagent grade |
| Diethyl ether (cold) | ACS grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Water | HPLC grade |
Step-by-Step Experimental Workflow
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add DMF to cover the resin and allow it to swell for at least 1-2 hours at room temperature with gentle agitation.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
- Drain the solution and repeat with a fresh 20% piperidine in DMF solution for 15-20 minutes.
3. Washing:
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (6 times) to ensure complete removal of piperidine.
- Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc removal.
4. Amino Acid Coupling:
- In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of this compound in DMF.
- Add 6 equivalents of NMM to the solution and vortex briefly. This is the pre-activation step.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Rationale: Pre-activation of the amino acid before adding it to the resin can help minimize potential side reactions on the resin-bound peptide. The stoichiometry is chosen to drive the reaction to completion.
5. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3 times) followed by DCM (3 times) and then DMF (3 times) to remove excess reagents and byproducts.
- Perform a Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling.
6. Capping (Optional but Recommended):
- If the Kaiser test is positive after coupling, it indicates the presence of unreacted amines. These should be "capped" to prevent the formation of deletion peptides.
- Prepare a capping solution of acetic anhydride/pyridine/DMF (1:2:3 v/v/v).
- Add the capping solution to the resin and agitate for 30 minutes.
- Wash the resin as described in step 5.
7. Peptide Elongation:
- Repeat steps 2 through 6 for each subsequent amino acid in the peptide sequence.
8. Final Deprotection and Cleavage:
- After the final coupling cycle, perform a final Fmoc deprotection (step 2).
- Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
- Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
9. Peptide Precipitation and Purification:
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold ether and dry under vacuum.
- Purify the crude peptide using reverse-phase HPLC.
Troubleshooting and Expert Insights
| Issue | Potential Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | - Sterically hindered amino acids- Peptide aggregation on the resin[6] | - Increase coupling time to 4 hours or perform a double coupling.- Switch to a more polar solvent like NMP or add a chaotropic agent.- Increase the reaction temperature to 40-50°C. |
| Racemization | - Prolonged activation time- Use of a strong, non-hindered base | - Ensure the pre-activation time is brief and the activated amino acid is used immediately.- Strictly use a hindered base like NMM or 2,4,6-collidine.[4] |
| Poor Yield | - Incomplete deprotection or coupling- Premature cleavage from the resin | - Verify the completeness of each step with a Kaiser test.- Ensure the appropriate resin and cleavage cocktail are used for the desired peptide C-terminus. |
Conclusion: A Valuable Addition to the Synthetic Chemist's Toolkit
This compound represents a highly effective and versatile coupling reagent for solid-phase peptide synthesis. Its ability to promote high yields while minimizing racemization, coupled with the potential for simplified byproduct removal, makes it a valuable tool for both academic research and industrial drug development. While this guide provides a robust starting point, it is imperative for the synthetic chemist to recognize that empirical optimization is key to achieving the highest purity peptides, especially when dealing with challenging sequences. A thorough understanding of the underlying chemical principles, as outlined in this document, will empower researchers to harness the full potential of this powerful reagent.
References
Application Notes and Protocols for the Large-Scale Synthesis of Melamine Dendrimers with a Triazine Core
Introduction: The Architectural Precision of Melamine Dendrimers
Dendrimers are a fascinating class of synthetic macromolecules characterized by their highly branched, three-dimensional, and monodisperse structures.[1] Among the various types of dendrimers, those with a melamine-based triazine core have garnered significant attention due to their unique properties, including high stability, well-defined spherical shape, multivalency, and low polydispersity.[2] These attributes make them exceptional candidates for a wide range of applications, particularly in the biomedical field as drug delivery vehicles.[3] The triazine core provides a robust scaffold from which dendritic branches can be extended, and the peripheral functional groups can be tailored for specific applications, such as drug conjugation or targeting moieties.[4][5]
This guide provides a comprehensive overview of the large-scale synthesis of melamine dendrimers, offering detailed protocols for both divergent and convergent synthetic strategies. We will delve into the causality behind experimental choices, provide methods for purification and characterization, and discuss the application of these dendrimers in drug development.
Synthetic Strategies: Divergent vs. Convergent Approaches
The synthesis of dendrimers can be broadly categorized into two main approaches: divergent and convergent.[2] The choice between these methods often depends on the desired scale of production, purity requirements, and the complexity of the final dendrimer.
-
Divergent Synthesis: This method begins with a central core molecule and builds the dendrimer outwards, generation by generation.[2] This approach is generally favored for large-scale production due to its potential for higher yields.[2] However, as the dendrimer grows, the number of reactions at the periphery increases exponentially, which can lead to structural defects and impurities that are challenging to remove.[1][2]
-
Convergent Synthesis: In contrast, the convergent approach starts from the periphery of the dendrimer, synthesizing dendritic wedges (dendrons) that are then attached to a central core in the final step.[2] This method offers greater control over the final structure and purity, as the dendrons can be purified at each stage.[2] However, the overall yield may be lower, and steric hindrance can become a limiting factor in the final coupling step for higher generation dendrimers.[6]
The following diagram illustrates the fundamental differences between these two synthetic routes.
Part 1: Divergent Synthesis Protocols
The divergent synthesis of melamine dendrimers typically involves the sequential reaction of a polyamine core with a dichlorotriazine monomer, followed by amination to introduce peripheral functional groups. This process is repeated to build up successive generations.
Experimental Workflow: Divergent Synthesis
The following diagram outlines the iterative steps involved in the divergent synthesis of melamine dendrimers.
Protocol 1.1: Synthesis of Generation 1 (G1) Melamine Dendrimer
This protocol is adapted from a reported large-scale, green synthesis of a G1 melamine dendrimer.[7]
Materials:
-
2-[3,3'-di-(tert-butoxycarbonyl)-aminodipropylamine]-4,6-dichloro-1,3,5-triazine
-
1,3,5-[tris-piperazine]-triazine
-
Acetone
-
Water
-
Potassium Carbonate
-
Piperidine
Procedure:
-
Step 1: Preparation of G1-Chloride Intermediate
-
In a 4-L, 4-necked, jacketed reaction vessel equipped with a mechanical stirrer, addition funnel, and temperature probe, dissolve 2-[3,3'-di-(tert-butoxycarbonyl)-aminodipropylamine]-4,6-dichloro-1,3,5-triazine (73.0 g, 0.152 mol) in acetone (1 L).
-
Cool the solution to 0 °C.
-
In a separate vessel, dissolve 1,3,5-[tris-piperazine]-triazine (14.5 g, 43.5 mmol) in water (500 mL) and cool.
-
To the tris-piperazine solution, add a solution of potassium carbonate (46.1 g, 0.435 mol) in water (250 mL).
-
Slowly add the tris-piperazine/carbonate solution to the dichlorotriazine solution over 1 hour, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
The product will precipitate. Collect the solid by filtration, wash with water and acetone, and dry under vacuum to yield the G1-chloride intermediate.
-
-
Step 2: Amination to Yield G1 Dendrimer
-
Suspend the G1-chloride intermediate in piperidine (excess) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the excess piperidine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove piperidinium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the G1 amine-functionalized dendrimer.
-
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| Dichlorotriazine Monomer | 479.4 | 73.0 | 0.152 | 3.5 |
| Tris-piperazine Core | 333.4 | 14.5 | 0.0435 | 1.0 |
| Potassium Carbonate | 138.2 | 46.1 | 0.435 | 10 |
Protocol 1.2: Synthesis of Generation 2 (G2) and 3 (G3) Melamine Dendrimers (Divergent)
This protocol is a generalized procedure based on the iterative nature of divergent synthesis.[2][6]
Materials:
-
G1-amine terminated dendrimer (from Protocol 1.1)
-
2,4-dichloro-6-piperazino-1,3,5-triazine
-
Diisopropylethylamine (DIPEA)
-
Solvent (e.g., Dichloromethane, THF)
-
Piperazine
Procedure:
-
Synthesis of G2-Chloride:
-
Dissolve the G1-amine terminated dendrimer in a suitable solvent.
-
Add 2,4-dichloro-6-piperazino-1,3,5-triazine (slight excess per amine group on G1) and DIPEA.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, purify the G2-chloride intermediate by precipitation or column chromatography.
-
-
Synthesis of G2-Amine:
-
React the G2-chloride with excess piperazine as described in Protocol 1.1, Step 2.
-
Purify the resulting G2-amine terminated dendrimer.
-
-
Synthesis of G3:
-
Repeat the two-step process using the G2-amine terminated dendrimer as the starting material to synthesize the G3 dendrimer.
-
| Generation | Core | Reactant | Product |
| G2 | G1-Amine | Dichlorotriazine | G2-Amine |
| G3 | G2-Amine | Dichlorotriazine | G3-Amine |
Part 2: Convergent Synthesis Protocol
The convergent approach offers a higher degree of structural perfection, which is crucial for applications in drug delivery where batch-to-batch consistency is paramount.
Experimental Workflow: Convergent Synthesis
The following diagram illustrates the key steps in a convergent synthesis strategy.
Protocol 2.1: Convergent Synthesis of a G3 Triazine Dendrimer
This protocol is based on a microwave-assisted convergent synthesis, which significantly reduces reaction times.[8]
Materials:
-
Cyanuric chloride
-
Primary amine (e.g., propargylamine for alkyne functionalization)
-
Diamine linker (e.g., ethylenediamine)
-
Diisopropylethylamine (DIPEA)
-
Cesium carbonate
-
Solvents (THF, Dioxane)
Procedure:
-
Synthesis of G1 Dendron:
-
In a microwave reactor vessel, dissolve cyanuric chloride in THF.
-
Add the primary amine (2 equivalents) and DIPEA.
-
Irradiate in the microwave at 60 °C for 10 minutes.
-
Purify the resulting dichlorotriazine intermediate.
-
React the intermediate with a large excess of the diamine linker and cesium carbonate in dioxane under microwave irradiation at 95 °C for 30 minutes.
-
Purify the G1 dendron using automated chromatography.
-
-
Synthesis of G2 and G3 Dendrons:
-
Iteratively repeat the two-step process, reacting the previously synthesized dendron with cyanuric chloride and then with the diamine linker under microwave irradiation.
-
Purify the dendrons at each step.
-
-
Final Coupling to the Core:
-
React the purified G3 dendrons with a trifunctional core (e.g., 1,3,5-tris(aminomethyl)benzene) to form the final G3 dendrimer.
-
| Step | Reaction | Temperature (°C) | Time (min) |
| Dendron Growth (Amine addition) | Nucleophilic aromatic substitution | 60 | 10 |
| Dendron Growth (Diamine addition) | Nucleophilic aromatic substitution | 95 | 30 |
Part 3: Purification and Characterization
Rigorous purification and characterization are essential to ensure the quality and consistency of the synthesized dendrimers.
Purification Techniques
-
Precipitation: For divergent synthesis, the product can often be precipitated by adding a non-solvent, which is a simple and effective method for removing unreacted monomers and low molecular weight impurities.[6]
-
Dialysis: Membrane dialysis is a useful technique for purifying higher generation dendrimers, effectively removing smaller defect structures.[9]
-
Column Chromatography: Silica gel chromatography is commonly used in convergent synthesis to purify dendrons at each stage.[2] For larger dendrimers, size exclusion chromatography (SEC) or gel permeation chromatography (GPC) can be employed.[6]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for both analytical and preparative separation of dendrimers, allowing for the isolation of highly pure material.[10]
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the dendrimers at each generation. The integration of proton signals can be used to verify the completeness of reactions.[2][7]
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF and ESI-MS are used to determine the molecular weight and confirm the monodispersity of the dendrimers.[2][7]
-
Gel Permeation Chromatography (GPC): GPC provides information on the molecular weight distribution and polydispersity index (PDI) of the dendrimer population.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present in the dendrimer structure.
| Generation | Expected 1H NMR Signals (ppm) | Expected 13C NMR Signals (ppm) | Expected Mass (MALDI-TOF, [M+Na]+) |
| G1 | Signals for core, linker, and peripheral groups | Signals for triazine carbons, linker carbons | ~1304.72 |
| G2 | Broadening of signals, characteristic shifts | Broadening of signals | ~1953.06 |
| G3 | Further broadening, integration becomes key | Further broadening | ~3250 (approx.) |
Part 4: Application in Drug Delivery - Conjugation of Methotrexate
Melamine dendrimers are excellent candidates for drug delivery due to their ability to encapsulate or be conjugated with therapeutic agents, potentially reducing drug toxicity and improving efficacy.[11] Methotrexate (MTX), an anticancer drug, can be covalently conjugated to the surface of amine-terminated melamine dendrimers.[1]
Protocol 4.1: Conjugation of Methotrexate to a G3 Amine-Terminated Melamine Dendrimer
This protocol is adapted from procedures for conjugating MTX to other amine-terminated dendrimers and can be applied to melamine dendrimers.[1]
Materials:
-
G3 Amine-terminated melamine dendrimer
-
Methotrexate (MTX)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO appropriate for the dendrimer-drug conjugate)
Procedure:
-
Activation of Methotrexate:
-
Dissolve MTX and DCC in DMSO. The molar ratio of MTX to the amine groups on the dendrimer can be varied to control the drug loading.
-
Stir the solution at room temperature for 2-4 hours to activate the carboxylic acid groups of MTX.
-
-
Conjugation Reaction:
-
Dissolve the G3 amine-terminated melamine dendrimer in DMSO.
-
Slowly add the activated MTX solution to the dendrimer solution.
-
Stir the reaction mixture in the dark at room temperature for 72 hours. The reaction forms an amide bond between the dendrimer's amine groups and the carboxylic acid groups of MTX.
-
-
Purification:
-
Purify the MTX-dendrimer conjugate by dialysis against DMSO for 24 hours to remove unreacted MTX and DCC.
-
Further dialyze against deionized water to remove the DMSO.
-
Lyophilize the purified solution to obtain the MTX-dendrimer conjugate as a solid.
-
-
Characterization:
-
Confirm the conjugation using NMR, UV-Vis spectroscopy (to quantify MTX loading), and HPLC.
-
Sources
- 1. Targeted co-delivery nanosystem based on methotrexate, curcumin, and PAMAM dendrimer for improvement of the therapeutic efficacy in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Best practices for purification and characterization of PAMAM dendrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatographic methods for the detection, purification and separation of Dendrimers | Scholar: National School of Leadership [jconsortium.com]
- 11. researchgate.net [researchgate.net]
The Strategic Role of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: A Versatile Scaffold for Agrochemical Innovation
The 1,3,5-triazine core is a cornerstone in the development of a wide range of agrochemicals, particularly herbicides. The ability to precisely introduce various functional groups onto this heterocyclic scaffold allows for the fine-tuning of biological activity, selectivity, and environmental persistence. Among the diverse precursors for triazine-based agrochemicals, 2,4-bis(benzyloxy)-6-chloro-1,3,5-triazine has emerged as a key intermediate. Its unique structure, featuring a reactive chlorine atom for initial nucleophilic substitution and two benzyloxy groups that can be strategically retained or replaced, offers a versatile platform for the synthesis of complex and effective crop protection agents.[1][2]
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the core chemical principles, provide detailed experimental protocols for key transformations, and discuss the synthesis of specific, albeit representative, agrochemical structures.
Core Principles: The Power of Sequential Nucleophilic Substitution
The chemistry of this compound is dominated by the principle of sequential nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the triazine ring, a consequence of the three electronegative nitrogen atoms, renders the carbon atoms highly susceptible to attack by nucleophiles.[3] The reactivity of the leaving groups on the triazine ring is a critical factor that enables the controlled, stepwise introduction of different substituents.
In the case of this compound, the single chlorine atom is significantly more labile than the two benzyloxy groups. This difference in reactivity allows for the selective substitution of the chlorine atom under milder conditions, leaving the benzyloxy groups intact. Subsequent, more forcing conditions can then be employed to replace the benzyloxy groups, or they can be retained in the final molecule to impart specific properties. This hierarchical reactivity is the foundation for creating unsymmetrically substituted triazines, which are often key to achieving desired biological activity and crop selectivity.
Application in Herbicide Synthesis: Building the Core Structure
Triazine herbicides are a major class of agrochemicals that act by inhibiting photosynthesis in target weed species. The synthesis of these herbicides often involves the introduction of one or two amino groups onto the triazine ring. This compound serves as an excellent starting material for the synthesis of herbicidal precursors.
Protocol 1: Synthesis of a 2-Amino-4,6-bis(benzyloxy)-1,3,5-triazine Intermediate
This protocol details the selective substitution of the chlorine atom with an amine, a common first step in the synthesis of many triazine herbicides.
Objective: To synthesize a monosubstituted aminotriazine by reacting this compound with a primary or secondary amine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 3639-56-5 | 365.81 | 10 | 1.0 |
| Alkylamine (e.g., Isopropylamine) | 75-31-0 | 59.11 | 11 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 12 | 1.2 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (3.66 g, 10 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the alkylamine (e.g., isopropylamine, 0.65 g, 11 mmol) and DIPEA (2.09 mL, 12 mmol).
-
Add the amine/DIPEA solution dropwise to the stirred solution of the chlorotriazine at 0 °C over 20-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane/ethyl acetate eluent).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Expected Yield: 85-95%
Trustworthiness Note: The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions. The reaction temperature should be carefully controlled to ensure selective monosubstitution.
Caption: Workflow for the synthesis of a 2-amino-4,6-bis(benzyloxy)-1,3,5-triazine intermediate.
Strategic Deprotection: Unveiling Reactive Sites for Further Functionalization
While the benzyloxy groups can be part of the final agrochemical structure, they often serve as protecting groups for hydroxyl functionalities. The conversion of benzyloxy groups to hydroxyl groups (hydroxy-triazines) opens up new avenues for introducing diverse substituents, as the resulting hydroxy-triazines can exist in tautomeric equilibrium with their triazinone forms, offering different reactivity profiles.
Protocol 2: Catalytic Hydrogenolysis for the Deprotection of Benzyloxy Groups
This protocol describes a common and effective method for the removal of benzyl protecting groups.
Objective: To deprotect the benzyloxy groups of a substituted triazine to yield the corresponding hydroxytriazine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 2-Alkylamino-4,6-bis(benzyloxy)-1,3,5-triazine | - | - | 5 |
| Palladium on Carbon (10 wt. %) | 7440-05-3 | 106.42 (Pd) | 10 mol % |
| Methanol or Ethyl Acetate | 67-56-1 | 32.04 | 50 mL |
| Hydrogen (H₂) gas | 1333-74-0 | 2.02 | Balloon pressure |
Procedure:
-
In a hydrogenation flask, dissolve the 2-alkylamino-4,6-bis(benzyloxy)-1,3,5-triazine (5 mmol) in methanol or ethyl acetate (50 mL).
-
Carefully add 10% palladium on carbon (e.g., 50 mg).
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude hydroxytriazine product.
-
The product can be purified by recrystallization if necessary.
Trustworthiness Note: The choice of solvent can influence the reaction rate. It is essential to handle the palladium catalyst with care due to its pyrophoric nature.
Caption: Workflow for the deprotection of benzyloxy groups via catalytic hydrogenolysis.
Building Complexity: Towards Asymmetrical Triazine Agrochemicals
The true synthetic power of this compound lies in its ability to facilitate the synthesis of unsymmetrically substituted triazines. After the initial substitution of the chlorine, the two benzyloxy groups can be sequentially or simultaneously replaced with different nucleophiles under more forcing conditions. This allows for the creation of a vast array of triazine derivatives with tailored properties.
While specific, publicly disclosed examples of commercial agrochemicals synthesized directly from this compound are not abundant in the literature, the synthetic strategies outlined above are representative of the pathways used in the agrochemical industry for the development of novel triazine-based herbicides and fungicides. The principles of sequential substitution and strategic deprotection are fundamental to the design and synthesis of these complex molecules.
Conclusion: A Key Player in Agrochemical Synthesis
This compound is a highly valuable and versatile intermediate in the synthesis of agrochemicals. Its well-defined reactivity, allowing for the sequential and controlled introduction of various functional groups, provides chemists with a powerful tool for the rational design of novel herbicides and fungicides. The ability to use the benzyloxy groups as either stable substituents or as protecting groups for hydroxyl functionalities further enhances its synthetic utility. The protocols and principles outlined in this guide are intended to provide researchers and scientists in the agrochemical field with a solid foundation for the effective utilization of this important building block in the development of next-generation crop protection solutions.
References
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81–102. [Link]
-
Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkat USA. Retrieved from [Link]
-
PubChem. (n.d.). Triazine. Retrieved from [Link]
-
El-Faham, A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC Chemistry, 11(1), 35. [Link]
Sources
Application Notes and Protocols for Protecting-Group-Free Glycosylation Using 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine
Introduction: A Paradigm Shift in Glycoside Synthesis
The chemical synthesis of glycosides is a cornerstone of glycobiology, enabling the creation of complex carbohydrates for research in drug development, materials science, and diagnostics. For decades, this field has been dominated by methodologies requiring an extensive series of protection and deprotection steps for the hydroxyl groups of the sugar moieties. This multi-step approach, while effective, is often laborious, time-consuming, and results in poor atom economy.
This application note details a modern, protecting-group-free strategy for O-glycosylation that circumvents these challenges. The methodology is centered on the use of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine (DBT-Cl) as a highly efficient activating agent for unprotected sugars. This two-step process involves the initial formation of a stable glycosyl donor, a 4,6-dibenzyloxy-1,3,5-triazin-2-yl (DBT) glycoside, directly from the native sugar in an aqueous environment. This activated donor is then utilized in a subsequent stereoselective glycosylation with an alcohol under mild hydrogenolytic conditions.[1][2] This approach represents a significant advancement in carbohydrate chemistry, offering a more streamlined and efficient pathway to valuable glycosidic structures.
Mechanism of Action: A Two-Stage Activation and Coupling
The success of this glycosylation strategy hinges on a clever two-part sequence: the formation of a stable, activated glycosyl donor, followed by a hydrogen-bond-assisted glycosylation.
Part 1: Formation of the DBT-Glycosyl Donor
The first step involves the reaction of an unprotected sugar with this compound in an aqueous solution. This reaction proceeds via a nucleophilic substitution at the anomeric hydroxyl group of the sugar onto the electron-deficient triazine ring. The presence of a suitable base facilitates this process.[1] The resulting DBT-glycoside precipitates from the aqueous medium, allowing for simple isolation by filtration. A key advantage of this step is the preferential formation of the β-anomer.
Caption: Formation of the DBT-glycoside donor.
Part 2: Hydrogenolytic Glycosylation
The isolated DBT-β-glycoside serves as a competent glycosyl donor for the subsequent coupling with an alcohol. This reaction is conducted under mild hydrogenolytic conditions, typically employing a palladium catalyst. A key feature of this step is the proposed "hydrogen bond-assisted" mechanism, which facilitates the stereoselective formation of the glycosidic bond, often favoring the 1,2-cis-α-glycoside.[3]
Sources
Application Note: A Practical Guide to Analytical Methods for Monitoring Reactions of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine
Abstract
2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its utility stems from the sequential and controlled nucleophilic substitution of its chlorine atom.[3][4] Effective reaction monitoring is critical to ensure optimal yield, purity, and scalability. This guide provides a comprehensive overview of the primary analytical techniques for monitoring reactions involving this versatile building block. We offer detailed, field-proven protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), explaining the causality behind methodological choices to empower researchers in drug development and chemical synthesis.
Introduction: The Synthetic Versatility of Chlorotriazines
The 1,3,5-triazine ring is an electron-deficient heterocycle, which makes the carbon atoms highly susceptible to nucleophilic attack. In precursors like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the chlorine atoms can be displaced sequentially by various nucleophiles (e.g., amines, alcohols, thiols).[4][5][6] The reactivity of the remaining chlorine atoms decreases as more electron-donating groups are added to the ring, allowing for controlled, stepwise synthesis by managing reaction temperature.[4][6]
This compound represents a di-substituted intermediate where the final chlorine atom is available for a crucial, final functionalization step. Monitoring this substitution is paramount to prevent the formation of impurities and to determine the precise point of reaction completion. The choice of analytical method depends on the specific requirements of the synthesis, from rapid qualitative checks to rigorous quantitative analysis.
Foundational Technique: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, cost-effective, and qualitative monitoring of reaction progress. It is often the first-line method used to quickly assess the consumption of starting material and the formation of new products.[7][8]
Core Principle: Polarity-Based Separation
TLC separates compounds based on their differential partitioning between a polar stationary phase (typically silica gel) and a less polar mobile phase.[7] The starting material, this compound, is relatively nonpolar. When the chlorine atom is replaced by a nucleophile, the polarity of the resulting product changes. For instance, substitution with an amine or alcohol typically increases the compound's polarity. This increased polarity causes the product to interact more strongly with the silica gel, resulting in a lower Retention Factor (Rf) compared to the starting material.
Caption: Polarity change dictates separation on TLC.
Protocol 1: Reaction Monitoring by TLC
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: A pre-determined solvent system (e.g., Ethyl Acetate/Hexane mixture). The ideal system places the starting material at an Rf of ~0.4-0.5 to allow space for more polar products to appear below it.[9]
-
UV Lamp (254 nm) for visualization
-
Reaction mixture aliquot
-
Reference sample of this compound
Methodology:
-
Chamber Preparation: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid. Allow 5-10 minutes for equilibration.[7]
-
Plate Preparation: Using a pencil, gently draw an origin line ~1 cm from the bottom of the TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[9]
-
Spotting:
-
Using a capillary tube, apply a small spot of the diluted starting material solution onto the "SM" lane.
-
Apply a spot of the starting material onto the "Co" lane.
-
Withdraw a tiny aliquot from the reaction mixture using another capillary tube.[8] Spot it onto the "Rxn" lane and, after it dries, spot it directly on top of the starting material spot in the "Co" lane.[9]
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level. Close the chamber and allow the solvent front to ascend until it is ~1 cm from the top of the plate.
-
Visualization & Interpretation: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp (254 nm).
-
t=0: The "Rxn" lane should show a prominent spot corresponding to the "SM" lane.
-
During Reaction: A new, lower-Rf spot (the product) will appear in the "Rxn" lane. The intensity of the starting material spot will decrease over time.
-
Completion: The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.[7] The "Co" lane serves as a crucial control, confirming that the spot for the starting material in the reaction mixture runs at the same Rf as the pure standard under these conditions.
-
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
For quantitative analysis of reaction kinetics, product purity, and byproduct formation, HPLC is the gold standard.[10][11] It provides superior resolution and sensitivity compared to TLC.
Core Principle: Partitioning in a Packed Column
Reverse-phase HPLC (RP-HPLC) is most common for triazine analysis.[11][12] Compounds are separated based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). Less polar compounds (like the starting material) are retained longer by the column and thus have a longer retention time. More polar products will elute earlier. This is the opposite of normal-phase TLC.
Caption: General workflow for HPLC reaction monitoring.
Protocol 2: Quantitative Monitoring by RP-HPLC
Instrumentation & Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Reaction mixture and reference standards.
Causality Behind Choices:
-
C18 Column: The alkyl chains provide a nonpolar stationary phase ideal for separating triazine derivatives based on their relative hydrophobicity.[11]
-
Formic Acid: Triazines are basic. Adding a small amount of acid to the mobile phase protonates residual silanol groups on the column and the analytes themselves, leading to sharper, more symmetrical peaks and improved reproducibility.[12]
-
Gradient Elution: A gradient (changing the ratio of Mobile Phase A to B over time) is often necessary. It allows for the efficient elution of the more polar product early in the run while ensuring the less polar starting material elutes in a reasonable time with good peak shape.[12]
Methodology:
-
Sample Preparation: At each time point, withdraw an aliquot (~10-20 µL) from the reaction mixture. Immediately quench the reaction by diluting it in a known volume (~1 mL) of mobile phase (e.g., 50:50 A:B) in an HPLC vial. This stops the reaction and prepares the sample for injection.
-
HPLC Conditions:
-
Set the column temperature (e.g., 30 °C) for reproducibility.
-
Set the UV detection wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the triazine core).
-
Program the gradient elution. A typical gradient might start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
-
Analysis:
-
Inject a standard of the starting material to determine its retention time.
-
Inject the prepared samples from each time point.
-
Monitor the chromatograms for the decrease in the area of the starting material peak and the increase in the area of the product peak.
-
-
Data Interpretation: The percentage conversion can be calculated from the peak areas. For accurate quantification, a calibration curve should be generated using standards of known concentrations. The reaction is complete when the starting material peak area falls below a predetermined threshold (e.g., <1%).
| Parameter | Typical Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of organic molecules.[11][13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; acid improves peak shape for basic analytes.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase; acid improves peak shape.[12] |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Detection | UV at 254 nm | The aromatic triazine core strongly absorbs UV light. |
| Injection Vol. | 5-10 µL | Balances signal intensity with the risk of column overload. |
Structural Confirmation: Mass Spectrometry (MS)
While chromatography indicates the formation of a new compound, it does not confirm its identity. Mass spectrometry is essential for verifying the molecular weight of the product and identifying any intermediates or byproducts.[14][15] It is most powerfully used when coupled with liquid chromatography (LC-MS).
Core Principle: Ionization and Mass-to-Charge Ratio
In LC-MS, the eluent from the HPLC column is directed into the mass spectrometer. Techniques like Electrospray Ionization (ESI) are used to generate charged molecules (ions) from the neutral compounds eluting from the column.[16] The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight for each component.
Protocol 3: Product Confirmation by LC-MS
Instrumentation & Methodology: The protocol is similar to HPLC, but the UV detector is followed by (or replaced with) a mass spectrometer.
-
Ionization Mode: ESI in positive ion mode is typically effective for triazines, which can be readily protonated to form [M+H]⁺ ions.[16][17]
-
Data Acquisition: The mass spectrometer can be set to scan a range of m/z values to detect all ions, or to Selected Ion Monitoring (SIM) mode to look for the specific expected m/z of the starting material and product, which increases sensitivity.[18]
Data Interpretation: Let's assume the nucleophile is aniline (C₆H₇N, MW ≈ 93.13 g/mol ).
-
Starting Material: this compound (C₂₃H₁₈ClN₃O₂, MW ≈ 419.87 g/mol ). The expected ion would be [M+H]⁺ at m/z ≈ 420.1 .
-
Expected Product: N-phenyl-4,6-bis(benzyloxy)-1,3,5-triazin-2-amine (C₂₉H₂₄N₄O₂, MW ≈ 476.53 g/mol ). The expected ion would be [M+H]⁺ at m/z ≈ 477.2 .
By monitoring the disappearance of the signal at m/z 420.1 and the appearance of the signal at m/z 477.2 in the chromatogram, one can definitively track the reaction's progress and confirm the product's identity.
| Compound | Formula | Molecular Weight ( g/mol ) | Expected Ion [M+H]⁺ (m/z) |
| Starting Material | C₂₃H₁₈ClN₃O₂ | 419.87 | ~420.1 |
| Aniline Adduct | C₂₉H₂₄N₄O₂ | 476.53 | ~477.2 |
Alternative & Advanced Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled structural detail. For reaction monitoring, a series of ¹H NMR spectra can be acquired over time.[19] One can integrate and compare the signals corresponding to the starting material and product to determine the reaction progress. While powerful, it is less sensitive than HPLC and requires deuterated solvents if run in a standard NMR tube, though flow-NMR systems can circumvent this.[20] The presence of rotamers in amino-substituted triazines can sometimes lead to complex spectra.[21][22]
-
In-Situ Monitoring: Techniques like in-situ FTIR or Raman spectroscopy can provide real-time reaction data without the need for sampling, offering a continuous view of the reaction kinetics.[23][24][25] These methods are powerful for process development and optimization but require specialized probe-based equipment.
Conclusion
The effective monitoring of reactions involving this compound is a multi-faceted task that can be addressed with a suite of analytical tools.
-
TLC is the ideal choice for rapid, qualitative checks of reaction initiation and completion.
-
HPLC offers robust quantitative data, essential for kinetic studies and purity assessment.
-
LC-MS is indispensable for confirming the identity of the desired product and elucidating the structure of unknown byproducts.
By judiciously selecting and applying these methods, researchers can gain a deep understanding of their synthetic transformations, leading to more efficient, reliable, and scalable processes in the development of novel triazine-based molecules.
References
- BenchChem. (2025).
- Madani, A., & Pieber, B. (2023). In situ reaction monitoring in photocatalytic organic synthesis.
-
Zhang, Q., et al. (2018). Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Variation Using Mass Spectrometry. Analytical Chemistry, 90(19), 11467-11474. [Link]
- Dempsey, J. L., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons.
-
Mettler Toledo. In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]
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Wang, X., et al. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering, 6, 925-946. [Link]
-
Zhou, L. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
-
ResearchGate. (2000). NMR studies of exchange between triazine rotamers. [Link]
- BenchChem. (2025).
- Unknown.
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Chen, P. S., et al. (2023). Using Magnetic Micelles Combined with Carbon Fiber Ionization Mass Spectrometry for the Screening of Trace Triazine Herbicides from Aqueous Samples. Molecules, 29(1), 103. [Link]
- Thermo Fisher Scientific.
-
Zare, F., et al. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-40. [Link]
- Thermo Fisher Scientific. (2011). Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column.
-
LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. [Link]
-
Banoub, J., et al. Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. [Link]
- Thermo Fisher Scientific.
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
- BenchChem. (2025).
-
Kumar, V., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 529. [Link]
-
ResearchGate. Analysis of triazine in water samples by solid-phase microextraction coupled with high-performance liquid chromatography. [Link]
-
Jeziorna, A., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10449–10456. [Link]
-
Foley, D. (2014). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]
- BenchChem. (2025). Improving peak shape and resolution for triazine compounds in HPLC. BenchChem.
-
Kumar, V., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC. [Link]
-
SIELC Technologies. Separation of 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- on Newcrom R1 HPLC column. [Link]
-
Al-dujaili, L. J., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC advances, 14(12), 8203–8236. [Link]
-
Błotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507–9522. [Link]
- BenchChem. (2025). The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers. BenchChem.
-
de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(8), 593-614. [Link]
-
de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 13. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 14. Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Variation Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine with Amines
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine. This versatile building block is crucial in synthesizing a wide array of substituted triazine derivatives for pharmaceutical and agrochemical applications[1][2]. However, the nucleophilic substitution of its final chlorine atom with an amine can be accompanied by several side reactions. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help you navigate these challenges, ensuring the integrity and success of your synthesis.
The chemistry of 1,3,5-triazines is governed by sequential, temperature-dependent nucleophilic substitution.[3] While cyanuric chloride's three chlorine atoms can be displaced at progressively higher temperatures (typically 0°C, room temperature, and elevated temperatures), your starting material, this compound, requires substitution of the last, least reactive chlorine. This often necessitates more forcing conditions, which can increase the probability of undesired side reactions.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Reaction Initiation & Yield Issues
Question 1: My reaction is very slow or shows low conversion to the desired product. What are the primary causes and how can I fix this?
Answer: This is a common issue stemming from the reduced reactivity of the mono-chloro triazine substrate. The two electron-donating benzyloxy groups decrease the electrophilicity of the triazine ring, making the final substitution more challenging than the first two substitutions on cyanuric chloride.[4]
Here’s a systematic approach to troubleshooting:
-
Temperature Insufficiency: The substitution of the third chlorine on a triazine ring often requires elevated temperatures. If you are running the reaction at room temperature, a gradual and controlled increase in temperature (e.g., to 40°C, 60°C, or even reflux, depending on the solvent) is the most effective first step. Monitor the reaction closely by TLC or LCMS to track the consumption of starting material.[5]
-
Base Selection & Stoichiometry: An appropriate base is required to neutralize the HCl generated during the reaction.
-
Weak Bases: Inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are commonly used.[6] However, if your amine is a poor nucleophile or is used as an HCl salt, a stronger, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) may be necessary to sufficiently deprotonate the amine and drive the reaction.
-
Stoichiometry: Ensure at least one equivalent of the base is used per equivalent of amine. Using a slight excess (e.g., 1.1-1.2 equivalents) can be beneficial.
-
-
Amine Nucleophilicity: Sterically hindered amines or anilines with electron-withdrawing groups are less nucleophilic and will react more slowly. For these challenging substrates, higher temperatures and longer reaction times are almost always necessary.[4]
-
Solvent Choice: The reaction is typically run in aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN). Ensure the solvent is of high purity and anhydrous (see Question 2). For higher temperature reactions, solvents like 1,4-dioxane or N,N-Dimethylformamide (DMF) can be employed, but be mindful of potential side reactions with DMF at high temperatures.
Troubleshooting Workflow for Low Conversion
Caption: Workflow for diagnosing and solving low reaction conversion.
Category 2: Byproduct Formation
Question 2: I've isolated a byproduct with a mass corresponding to the replacement of the chlorine with a hydroxyl group. What is this and how do I prevent it?
Answer: You are observing the hydrolysis of your starting material to form 2,4-Bis(benzyloxy)-6-hydroxy-1,3,5-triazine. The C-Cl bond on the triazine is susceptible to nucleophilic attack by water, especially at elevated temperatures or over long reaction times.
Prevention Strategy: The key is to maintain strictly anhydrous (water-free) conditions throughout the experiment.
-
Solvents: Use freshly distilled solvents or purchase high-purity anhydrous grade solvents. Solvents can be dried over molecular sieves (3Å or 4Å) prior to use.
-
Reagents: Ensure your amine and base are dry. If using a hydrate salt of a base, consider switching to its anhydrous form. Liquid amines should be stored over KOH or CaH₂ and distilled if necessary.
-
Glassware: All glassware should be oven-dried or flame-dried under vacuum or an inert atmosphere (Nitrogen or Argon) immediately before use.
-
Atmosphere: Assemble your reaction under an inert atmosphere. This prevents atmospheric moisture from entering the reaction flask.
Question 3: My mass spectrometry results show evidence of debenzylation. Why are the benzyloxy groups being cleaved?
Answer: The benzyl ether protecting groups are generally stable but can be cleaved under acidic conditions. While the reaction is run with a base, localized acidity can occur if the base is not mixing efficiently or is too weak to neutralize the generated HCl promptly. This is more common during workup.
Causes & Prevention:
-
Insufficient Base: As discussed in Question 1, ensure you have a sufficient molar excess of a suitable base to prevent any transient drop in pH.
-
Acidic Workup: Avoid acidic conditions during the aqueous workup. If you need to wash away the excess base, use neutral water or a saturated sodium bicarbonate solution rather than a dilute acid wash.
-
Purification: When performing silica gel chromatography, standard silica can be slightly acidic. If you suspect this is causing debenzylation on the column, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1% v/v) before loading your sample.
Question 4: I am seeing a small amount of a di-substituted amine byproduct. How is this possible with a mono-chloro starting material?
Answer: While less common, this can occur under specific circumstances. The term "di-substitution" here refers to a second amine molecule reacting, which is not a direct reaction on the triazine core but can manifest in other ways.
-
Impure Starting Material: The most likely cause is an impurity of 2,4-dichloro-6-benzyloxy-1,3,5-triazine in your starting material. This dichloro species can react with two equivalents of your amine, leading to the observed byproduct. Always check the purity of your starting material by LCMS or NMR before use.
-
Reaction with Amine Side-Chains: If your amine contains another nucleophilic group (e.g., a second amine in a diamine, or a hydroxyl group), intermolecular reaction between two molecules of your desired product can occur, especially at high concentrations and temperatures, leading to dimers or oligomers. If using a diamine, slow addition of the diamine to the triazine solution can favor the mono-substituted product.
| Side Reaction | Primary Cause | Prevention Strategy |
| Hydrolysis | Presence of water in solvent/reagents | Use anhydrous solvents and reagents; run under inert atmosphere. |
| Debenzylation | Acidic conditions (reaction or workup) | Use sufficient base; avoid acidic washes; neutralize silica gel for chromatography. |
| Di-substitution | Impurity in starting material | Verify purity of this compound before use. |
Key Experimental Protocols
Protocol 1: General Procedure for Amination
This protocol provides a robust starting point for the reaction.
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of nitrogen or argon.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Solvent & Reagents: Add anhydrous solvent (e.g., THF, 0.1-0.2 M concentration) and the chosen base (e.g., DIPEA, 1.2 eq.).
-
Amine Addition: Dissolve the amine (1.1 eq.) in a small amount of anhydrous solvent and add it dropwise to the stirring triazine solution at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60°C).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) or LCMS until the starting triazine is consumed.[6]
-
Workup: Cool the reaction to room temperature. If an organic base like DIPEA was used, concentrate the mixture under reduced pressure. If an inorganic base was used, filter the solids. Dilute the residue with a suitable organic solvent (e.g., Ethyl Acetate or DCM) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.[4]
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate). For products susceptible to acid-catalyzed degradation, add 0.5% triethylamine to the eluent system.
-
Column Packing: Pack a glass column with the silica slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Elute the column with your solvent system, gradually increasing the polarity if necessary (e.g., from 9:1 to 4:1 Hexane:Ethyl Acetate).
-
Collection: Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mechanistic Overview of Primary and Side Reactions
The intended reaction is a nucleophilic aromatic substitution (SNAr). However, competing nucleophiles (like water) or subsequent reactions (like debenzylation) can occur.
Caption: Reaction pathways for the amination of this compound.
References
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, [Link].
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, [Link].
-
Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. Journal of Chemical and Pharmaceutical Research, [Link].
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, [Link].
-
This compound Product Page. CORTEX BIOCHEM, [Link].
-
Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Arkivoc, [Link].
-
Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. PrepChem, [Link].
- Process for the production of 2,4-dichloro-6-amino-s-triazines.
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, [Link].
-
1,3,5-Triazine as core for the preparation of dendrons. Arkat USA, [Link].
Sources
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- 2. 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine_TargetMol [targetmol.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 6. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine Reactions
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine reactions. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in your synthetic endeavors. As a versatile building block in pharmaceutical development and organic synthesis, understanding the nuances of its reactivity is crucial for successful outcomes.[1] This guide provides practical, field-proven insights to help you navigate common challenges.
Core Concepts: Reactivity of this compound
The primary reactivity of this compound is governed by the electron-deficient nature of the triazine ring, making the carbon atom attached to the chlorine highly susceptible to nucleophilic aromatic substitution (SNAr).[2] The two benzyloxy groups are generally stable but can be susceptible to cleavage under certain conditions. The key to successful reactions is to leverage the high reactivity of the C-Cl bond while preserving the integrity of the benzyloxy protecting groups.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
Question: My nucleophilic substitution reaction with this compound is not going to completion, or is proceeding very slowly. What are the likely causes and how can I resolve this?
Answer: Incomplete or sluggish reactions are a common hurdle. The root cause often lies in suboptimal reaction conditions or the nature of the nucleophile itself. Let's break down the potential issues and solutions.
Troubleshooting Workflow: Incomplete Reaction
Sources
Technical Support Center: Optimization of Reaction Conditions for Triazine Derivatives
Welcome to the technical support center for the synthesis and optimization of triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the synthesis of these vital heterocyclic compounds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the efficiency and success of your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of triazine derivatives, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all, in my triazine synthesis. What are the potential causes and how can I improve the yield?
Answer: Low or no product yield is a common frustration in organic synthesis. For triazine derivatives, several factors can be at play, from the reactivity of your starting materials to the specific reaction conditions. Here’s a systematic approach to troubleshooting this issue:
1. Re-evaluate Your Starting Materials and Reagents:
-
Purity of Starting Materials: Impurities in your reactants, such as nitriles or amidines, can interfere with the reaction or poison the catalyst.[1] Ensure that your starting materials are of high purity and are properly characterized before use.
-
Moisture and Air Sensitivity: Many reagents and catalysts used in triazine synthesis are sensitive to moisture and air. Water can hydrolyze starting materials or deactivate catalysts.[1][2] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) when necessary.
2. Optimize Reaction Conditions:
-
Temperature: Temperature plays a critical role, especially in the stepwise substitution of cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, necessitating a gradual increase in temperature for subsequent reactions.[2][3]
-
First substitution: Typically occurs at low temperatures (0–5 °C).
-
Second substitution: Often proceeds at room temperature.
-
Third substitution: Usually requires heating or reflux conditions (>70 °C).[3]
-
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Conversely, excessively long reaction times can lead to the formation of side products.[1]
-
Catalyst Selection and Concentration: The choice of catalyst is crucial. For cyclotrimerization reactions, Lewis acids or Brønsted acids are commonly used.[1] The catalyst may be unsuitable for your specific substrate, or it may have been deactivated.[1] Ensure you are using the correct catalyst at an appropriate concentration.
3. Consider Alternative Synthetic Routes:
If optimizing the current reaction conditions does not improve the yield, it may be beneficial to explore alternative synthetic strategies. The synthesis of triazines can be achieved through various methods, including:
-
Cyclotrimerization of nitriles.[4]
-
Condensation reactions involving amidines.[5]
-
Sequential nucleophilic substitution of cyanuric chloride.[6]
A decision-making workflow for troubleshooting low yield is presented below:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture with multiple side products. What are these impurities and how can I minimize their formation?
Answer: The formation of side products is a common challenge that can complicate purification and reduce the overall yield of the desired triazine derivative.
Common Side Products and Their Causes:
-
Over-substitution or Incomplete Substitution: In the stepwise synthesis from cyanuric chloride, imprecise temperature control can lead to a mixture of mono-, di-, and trisubstituted products.[2]
-
Hydrolysis: Cyanuric chloride and other intermediates can be sensitive to water, leading to the formation of cyanuric acid, especially with heating.[2]
-
Linear Oligomers: In nitrile trimerization reactions, harsh conditions like excessively high temperatures can favor the formation of linear oligomers instead of the desired cyclic triazine.[1]
Strategies to Minimize Side Product Formation:
-
Strict Temperature Control: As highlighted previously, maintaining the appropriate temperature for each substitution step on cyanuric chloride is critical for selectivity.[2][3]
-
Use of Anhydrous Conditions: To prevent hydrolysis, ensure all solvents and reagents are thoroughly dried and the reaction is carried out under an inert atmosphere.[1][2]
-
Optimize Reaction Time and Temperature: For cyclotrimerization reactions, carefully optimize the reaction time and temperature to favor the formation of the triazine ring over side products.[1]
-
Order of Nucleophile Addition: When synthesizing unsymmetrically substituted triazines, the order of nucleophile addition is a critical parameter. For instance, in the synthesis of O,N-type substituted s-triazines, it is recommended to always incorporate the O-type nucleophile first.[2]
Issue 3: Poor Solubility of Reactants or Products
Question: My starting materials are not dissolving well in the reaction solvent, or my product is precipitating out during the reaction. How should I address this?
Answer: Solubility issues can hinder reaction kinetics and make product isolation and purification challenging.
Troubleshooting Solubility Problems:
-
Solvent Selection: The choice of solvent is crucial. Triazine syntheses are often performed in aprotic solvents like THF, acetone, dioxane, or DMF.[3] If solubility is an issue, consider a solvent in which all reactants are sufficiently soluble at the reaction temperature. A co-solvent system, such as acetone/water, may also be necessary for certain reactions.[3]
-
Heating: Gently heating the reaction mixture can improve the solubility of the reactants. However, be mindful of the temperature sensitivity of your reaction.
-
Product Precipitation: If the desired product precipitates during the reaction, this can sometimes be advantageous as it can drive the reaction to completion. However, it can also lead to the inclusion of impurities. If the precipitate is the desired product, it can be isolated by filtration. If it is an impurity, a change in solvent may be necessary to keep all components in solution.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of triazine derivatives.
Q1: How does pH affect triazine synthesis?
A1: The pH of the reaction medium can significantly influence the reaction pathway and product distribution. For instance, in reactions involving hydrogen sulfide, varying the pH can lead to completely different products.[7] In more general terms, the basicity of the reaction mixture can affect the nucleophilicity of amines and the stability of intermediates. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is common in nucleophilic substitution reactions of cyanuric chloride to neutralize the HCl generated.[6]
Q2: What are the advantages of using microwave irradiation or ultrasonication for triazine synthesis?
A2: Microwave-assisted and ultrasound-assisted methods are considered green synthetic protocols that offer several advantages over conventional heating.[8] These techniques can significantly reduce reaction times, increase yields, and in some cases, allow for reactions to be carried out under milder conditions or even in aqueous media.[8][9]
| Method | Temperature | Reaction Time | Typical Yield |
| Conventional Heating | Reflux (e.g., 70 °C) | 20–24 hours | Good |
| Microwave Irradiation | 70 °C | 12–15 minutes | Higher than conventional |
| Ultrasonication | Room Temperature | 1.5 hours | Higher than conventional |
| Table 1: Comparison of Synthesis Methods for Trisubstituted s-Triazine Derivatives[3] |
Q3: How do I purify my triazine derivative?
A3: The purification strategy will depend on the nature of your product and the impurities present. Common purification techniques include:
-
Recrystallization: This is an excellent method for purifying solid compounds and removing minor impurities.[10][11] The key is to choose a solvent in which your compound has high solubility when hot and low solubility when cold.[10]
-
Column Chromatography: Flash column chromatography is a widely used technique for separating the desired product from starting materials and byproducts.[10] The choice of eluent is critical and should be determined by preliminary TLC analysis.[10]
-
Semi-preparative HPLC: For achieving high purity (>98%), especially for biological assays, semi-preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method.[10]
The following diagram illustrates a general purification workflow:
Caption: General purification workflow for triazine derivatives.
Experimental Protocols
Protocol 1: General Procedure for Sequential Nucleophilic Substitution of Cyanuric Chloride
This protocol outlines the synthesis of a disubstituted s-triazine derivative.
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT)
-
Nucleophile 1
-
Nucleophile 2
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
First Substitution (0-5 °C):
-
Dissolve TCT (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve Nucleophile 1 (1 equivalent) and DIPEA (1 equivalent) in anhydrous THF.
-
Add the nucleophile/base solution dropwise to the stirring TCT solution at 0 °C over 15-20 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Second Substitution (Room Temperature):
-
In a separate flask, dissolve Nucleophile 2 (1 equivalent) and DIPEA (1 equivalent) in anhydrous THF.
-
Add this solution dropwise to the reaction mixture from the first step at room temperature.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired disubstituted triazine derivative.
-
References
-
A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
- Talbi, S., Hamri, S., Rabi, S., Hafid, A., & Khouili, M. (2026). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Current Organic Chemistry, 30(3), 149–162.
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Comenius University. Retrieved January 4, 2026, from [Link]
-
Triazine Derivatives: Their Synthesis and Biological Properties - A Review. (2025). Bentham Science. Retrieved January 4, 2026, from [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Publishing. Retrieved January 4, 2026, from [Link]
-
Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. (n.d.). RSC Publishing. Retrieved January 4, 2026, from [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). MDPI. Retrieved January 4, 2026, from [Link]
- Separation of triazine derivatives enantiomers using tartaric acid. (n.d.). Google Patents.
-
Optimization of the reaction conditions for the formation of 4a a. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Study of 1,3,5-Triazine-Based Catalytic Amide-Forming Reactions: Effect of Solvents and Basicity of Reactants. (n.d.). J-Stage. Retrieved January 4, 2026, from [Link]
-
Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Variation Using Mass Spectrometry. (2018). PubMed. Retrieved January 4, 2026, from [Link]
-
Methods for the synthesis of 1,3,5-triazine derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023). ACS Publications. Retrieved January 4, 2026, from [Link]
- Triazine synthesis. (n.d.). Google Patents.
-
Influence of Soil pH on s-Triazine Availability to Plants. (2017). Cambridge University Press. Retrieved January 4, 2026, from [Link]
-
The triazine-based azo-azomethine dyes; synthesis, characterization, spectroscopy, solvatochromism and biological properties... (2015). PubMed. Retrieved January 4, 2026, from [Link]
-
Recent advances in the design, synthesis and catalytic applications of triazine-based covalent organic polymers. (n.d.). RSC Publishing. Retrieved January 4, 2026, from [Link]
-
Triazine-Based Scavengers: Can They Be a Potential for Formation Damage? (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Disappearance of s-Triazines as Affected by Soil pH Using a Balance-Sheet Approach. (2017). Cambridge University Press. Retrieved January 4, 2026, from [Link]
-
Synthesis of 1,3,5-Triazines in Solvent-Free Conditions Catalysed by Silica Supported Lewis Acid. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. (2024). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Help with Low Yield Synthesis. (2025). Reddit. Retrieved January 4, 2026, from [Link]
-
Synthesis, aromatic character and reaction of Triazines. (n.d.). Slideshare. Retrieved January 4, 2026, from [Link]
-
Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. (2021). ACS Publications. Retrieved January 4, 2026, from [Link]
-
Tri-s-triazine: synthesis, chemical behavior, and spectroscopic and theoretical probes of valence orbital structure. (1984). ACS Publications. Retrieved January 4, 2026, from [Link]
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). NIH. Retrieved January 4, 2026, from [Link]
-
Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
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- 5. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Variation Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. WO2012072663A1 - Separation of triazine derivatives enantiomers using tartaric acid - Google Patents [patents.google.com]
Technical Support Center: Preventing Racemization with 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine in Peptide Synthesis
Welcome to the technical support guide for utilizing 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine (CDBT) in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals who are looking to leverage this reagent to minimize racemization and troubleshoot common issues during their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CDBT) and what is its primary application in peptide synthesis?
This compound, hereafter referred to as CDBT, is a triazine-based coupling reagent used to facilitate the formation of amide bonds between amino acids. Its principal advantage lies in its ability to act as an efficient carboxyl group activator, which is crucial for minimizing the loss of stereochemical integrity, a common challenge known as racemization, during peptide synthesis.[1][2][3]
Q2: How does CDBT mechanistically suppress racemization?
The suppression of racemization is a critical aspect of peptide synthesis to ensure the biological activity of the final peptide.[2] CDBT minimizes racemization through a two-step mechanism. First, in the presence of a tertiary base like N-methylmorpholine (NMM), CDBT reacts with the carboxyl group of an N-protected amino acid. This reaction forms a highly reactive triazinyl active ester intermediate.[4] This "superactive" ester is then susceptible to nucleophilic attack by the free amino group of the adjacent amino acid or peptide chain.[5] The rapid and efficient formation of this intermediate, followed by its swift consumption in the coupling step, reduces the time the activated amino acid is exposed to conditions that could lead to the formation of an oxazolone intermediate, which is a primary pathway for racemization.[2][6]
Q3: What are the main advantages of using CDBT over other common coupling reagents?
While reagents like DCC, HBTU, and HATU are widely used, CDBT and other triazine derivatives offer several benefits:
-
Low Racemization: As detailed above, the mechanism of action inherently minimizes the risk of racemization, which is particularly beneficial when coupling racemization-prone amino acids like histidine and cysteine.[3][7]
-
Ease of Workup: The byproducts generated from triazine-based reagents are typically water-soluble, which simplifies their removal during the purification process compared to the insoluble byproducts of reagents like DCC (dicyclohexylurea).[1][8]
-
High Reactivity: The formation of the "superactive" ester leads to efficient and often rapid coupling reactions.[5]
Q4: Under what conditions is CDBT most effective?
CDBT is particularly effective in both solution-phase and solid-phase peptide synthesis (SPPS).[4] It is especially recommended for coupling sterically hindered or racemization-sensitive amino acid residues. Optimal performance is typically achieved in the presence of a non-nucleophilic tertiary base, with N-methylmorpholine (NMM) being a common choice.
Troubleshooting Guide
This section addresses specific issues that may arise during peptide synthesis using CDBT.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
A negative or weak result from a qualitative test (e.g., Kaiser test) is indicative of unreacted free amines, signaling poor coupling efficiency.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reagent Equivalents | In solid-phase peptide synthesis (SPPS), using an insufficient excess of the activated amino acid can lead to an incomplete reaction, especially for sterically hindered couplings. | Increase the equivalents of the Fmoc-amino acid and CDBT. A 3-fold excess is a good starting point, but this may need to be optimized for challenging sequences. |
| Suboptimal Base | The choice and amount of base are critical. An overly strong base can lead to side reactions, while an insufficient amount will not adequately facilitate the reaction. N,N-Diisopropylethylamine (DIPEA) is often used but can sometimes promote racemization more than weaker bases.[3] | Use N-methylmorpholine (NMM) as the base of choice. Typically, 2 equivalents of NMM per equivalent of CDBT are recommended. Ensure the base is fresh and anhydrous. |
| Moisture Contamination | CDBT, like many activating agents, is sensitive to moisture. Water can hydrolyze the active ester intermediate, leading to the regeneration of the carboxylic acid and terminating the coupling reaction. | Ensure all solvents (e.g., DMF, DCM) and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Resin Swelling | In SPPS, inadequate swelling of the resin matrix can limit the accessibility of the growing peptide chain to the reagents, resulting in failed couplings.[9] | Ensure the resin is properly swelled in an appropriate solvent (e.g., DMF or DCM) for at least 30-60 minutes before the first coupling step.[4][9] |
Issue 2: Detection of Racemization/Epimerization
Even with racemization-suppressing reagents, epimers can sometimes be detected by HPLC analysis of the crude peptide.
| Potential Cause | Explanation | Recommended Solution |
| Prolonged Pre-activation Time | Allowing the amino acid to remain in its activated state for an extended period before the addition of the amine component can increase the likelihood of oxazolone formation and subsequent racemization.[6] | Minimize the pre-activation time. A pre-activation of 1-2 minutes is generally sufficient before adding the mixture to the deprotected resin.[4] |
| Excessive or Strong Base | Strong bases like DIPEA can increase the rate of α-proton abstraction from the activated amino acid, which is a key step in the racemization pathway.[3][6] | Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][6] Use the minimum amount of base necessary for the reaction. |
| High Reaction Temperature | Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization.[6] | Perform coupling reactions at room temperature or below (0°C). If using microwave-assisted synthesis, consider reducing the temperature and extending the reaction time.[6] |
| Sensitive Amino Acid Residues | Amino acids such as Cys and His are notoriously prone to racemization due to the nature of their side chains.[7] | For these residues, in addition to using CDBT, ensure optimal conditions (low temperature, weaker base) are strictly followed. Consider the use of additives like HOBt or Oxyma, although CDBT is designed to work without them. |
Issue 3: Undesirable Side Reactions
The appearance of unexpected peaks in the HPLC or mass spectrum of the crude product can indicate the occurrence of side reactions.
| Potential Cause | Explanation | Recommended Solution |
| Aspartimide Formation | Peptides containing aspartic acid are prone to forming a five-membered aspartimide ring, particularly under basic or acidic conditions. This can lead to a mixture of α- and β-coupled peptides.[10] | When using Fmoc-based chemistry, adding HOBt to the piperidine solution for Fmoc deprotection can help suppress aspartimide formation.[10] |
| Guanidinylation of the N-terminus | Some aminium/uronium-based coupling reagents can react with the free N-terminal amine to form a guanidinyl group, which terminates the peptide chain. While less common with triazines, it's a possibility.[3][10] | Ensure that the carboxylic acid is pre-activated with CDBT before it is added to the resin-bound peptide. This ensures the free amine reacts with the desired activated amino acid rather than the coupling reagent itself.[10] |
| Diketopiperazine Formation | At the dipeptide stage, especially with Proline as one of the first two residues, intramolecular cyclization can occur to form a diketopiperazine, cleaving the peptide from the resin.[10] | For sequences prone to this side reaction, using 2-chlorotrityl chloride resin is recommended due to its steric bulk, which inhibits this intramolecular reaction.[10] |
Experimental Protocols & Visualizations
Standard Protocol for CDBT-Mediated Coupling in SPPS (Fmoc/tBu Strategy)
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using CDBT.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).[4]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.
-
Add CDBT (3 equivalents) to the amino acid solution.
-
Add N-methylmorpholine (NMM) (6 equivalents) to the mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction for the disappearance of free amines using a qualitative method like the Kaiser test.
-
Once the test is negative, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).[4]
-
-
Peptide Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Visualizing the Mechanism and Troubleshooting Workflow
Caption: Mechanism of CDBT activation and coupling, highlighting the low-racemization pathway.
Caption: A decision-making workflow for troubleshooting common issues in CDBT-mediated peptide synthesis.
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Deriv
- A Head-to-Head Battle of Peptide Coupling Reagents: DCC vs. Triazine-Based Counterparts. Benchchem.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research.
- How to prevent racemization of serine during peptide coupling. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
- Application Notes and Protocols for Solid-Phase Peptide Synthesis with 2,4-Dichloro-6-ethoxy-1,3,5-triazine (DCET). Benchchem.
- N-Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis. (2005). Journal of the American Chemical Society.
- Methods and protocols of modern solid phase peptide synthesis. (2014). Molecular Biotechnology.
- 2-chloro-4,6-dibenzyloxy-1,3,5-triazine and N-(3,5-dibenzyloxy-1,3,5-triazinyl-1)ammonium tetrafluoroborates as new highly efficient coupling reagents for peptide synthesis in solution. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. peptide.com [peptide.com]
handling and safety precautions for 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine
Technical Support Center: 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine
Welcome to the technical support guide for this compound (CDBT). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, practical guidance in a question-and-answer format. Our goal is to move beyond simple instructions and explain the scientific reasoning behind each step, empowering you to troubleshoot and optimize your experiments effectively.
Section 1: Core Concepts & Frequently Asked Questions
This section addresses the most common initial questions regarding the compound's identity, properties, and fundamental handling.
FAQ 1: What is this compound and what are its primary applications?
This compound, also known as DBT-Cl[1], is a versatile biochemical reagent built on a 1,3,5-triazine core.[2][3] Structurally, it is a derivative of cyanuric chloride where two chlorine atoms have been replaced by benzyloxy groups. The remaining chlorine atom is an excellent leaving group, making this compound a key intermediate for introducing the disubstituted triazine scaffold into more complex molecules.[4]
Its primary applications include:
-
Pharmaceutical Development: It serves as a building block in the synthesis of diverse pharmaceutical agents.[2] The 1,3,5-triazine core is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and ability to interact with various biological targets.[5]
-
Organic Synthesis: It is widely used as a reagent for creating more complex molecules, particularly in peptide synthesis where similar triazine derivatives act as efficient coupling reagents.[6][7]
-
Materials Science: It contributes to the development of advanced materials like coatings and polymers, enhancing thermal stability and chemical resistance.[2]
-
Agrochemicals: The chlorinated triazine framework is utilized in designing herbicides and fungicides.[3]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 851030-18-7 | [8] |
| Molecular Formula | C₁₇H₁₄ClN₃O₂ | [8][9] |
| Molecular Weight | 327.77 g/mol | [8][9] |
| Appearance | White to light yellow solid | [5] |
| Recommended Storage | 2-8°C, dry, inert atmosphere | [8][10] |
Section 2: Safety First - Hazard Management & Personal Protection
Handling any chemical reagent requires a thorough understanding of its potential hazards. This section details the critical safety protocols for this compound.
FAQ 2: What are the primary hazards associated with this compound?
According to GHS classification, this compound is not acutely toxic but poses specific risks upon contact.[8] The primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[8]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[8]
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[8][11][12]
Table 2: GHS Hazard Information
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[8]H319: Causes serious eye irritation.[8] |
| Precautionary Statements | P264: Wash hands thoroughly after handling.[8]P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] |
FAQ 3: What are the essential first aid measures in case of accidental exposure?
Rapid and correct response to exposure is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation occurs or persists, consult a physician.[8][12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[12] Immediate consultation with a physician or ophthalmologist is necessary.[8][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek medical attention.[8][12]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[8][13]
Crucial Action: Always show the Safety Data Sheet to the attending medical professional.[8]
FAQ 4: How should I properly store and handle this reagent in the lab?
Proper storage and handling are key to maintaining the reagent's stability and ensuring lab safety.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, ideally between 2-8°C.[8][10][12] Store under an inert atmosphere if possible.[10]
-
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid dust formation and inhalation.[8][11]
-
Avoid all contact with skin and eyes.[8]
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), safety glasses with side shields or a face shield, and a lab coat.[8][12]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[8][13]
-
Diagram 1: Standard Laboratory Handling Workflow
Caption: Workflow for safe handling of the reagent.
Section 3: Experimental Troubleshooting Guide
Even with careful planning, experiments can encounter issues. This section provides a troubleshooting framework for common problems encountered when using this compound.
FAQ 5: My reaction is not proceeding or is very slow. What are the likely causes?
The core reactivity of this compound is the nucleophilic substitution of the chlorine atom.[4][14] Sluggish reactions are almost always tied to the conditions of this SNAr (Nucleophilic Aromatic Substitution) reaction.
-
Cause 1: Insufficient Nucleophilicity: The triazine ring is electron-deficient, but a reasonably strong nucleophile is still required. If you are using a weak nucleophile (e.g., a hindered alcohol), the reaction may be inherently slow.
-
Solution: Consider converting your nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide with a strong base like NaH). For amines, ensure the reaction medium is not overly acidic, which would protonate the amine, rendering it non-nucleophilic.
-
-
Cause 2: Inappropriate Base: A non-nucleophilic base is typically required to scavenge the HCl generated during the substitution.
-
Insight: The choice of base is critical. A bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or N-methylmorpholine (NMM) is often preferred.[15] Using a smaller, more nucleophilic base (like triethylamine in some cases, or pyridine) could lead to competitive reactions with the triazine itself.
-
-
Cause 3: Low Temperature: The first substitution on a triazine ring is often fast, even at 0°C. However, if your nucleophile is sterically hindered or electronically poor, gentle heating may be required.
-
Solution: Monitor the reaction by TLC or LC-MS. If no progress is observed after 1-2 hours at room temperature, consider warming the reaction to 40-50°C.
-
FAQ 6: I'm observing an unexpected byproduct that appears to be water-soluble. What is it?
The most common water-soluble byproduct is cyanuric acid or a related hydrolyzed species. The C-Cl bond on the triazine ring is susceptible to hydrolysis.
-
Cause: Presence of water in your reaction solvent, reagents, or atmosphere.
-
Mechanism: Water can act as a nucleophile, attacking the electrophilic carbon atom of the triazine ring and displacing the chloride. This forms a hydroxyl-triazine, which can tautomerize and lead to other species.
-
Prevention: Always use anhydrous solvents. Dry your nucleophile and other reagents if they are hygroscopic. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
FAQ 7: My product purification is difficult due to a byproduct with a similar Rf/retention time. What could it be?
If the byproduct is not from hydrolysis, it could be from a reaction with the base or a double reaction.
-
Cause 1: Reaction with Base: While unlikely with a hindered base like DIPEA, some bases or their impurities can react.
-
Cause 2: Dimerization/Oligomerization: If your nucleophile is bifunctional (e.g., contains both an amine and a hydroxyl group), it can potentially react twice, leading to oligomers or polymers.
-
Solution: Use a protecting group strategy. Protect one of the functional groups on your nucleophile, perform the reaction with the triazine, and then deprotect. This ensures site-specific reactivity.
-
Diagram 2: Troubleshooting a Nucleophilic Substitution Reaction
Caption: Decision tree for troubleshooting common reaction issues.
Section 4: Appendix - Experimental Protocol
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a representative workflow. Disclaimer: This is a general guideline. Reaction times, temperatures, and stoichiometry should be optimized for your specific substrate.
1. Reagent Preparation: a. Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an Argon or Nitrogen atmosphere. A typical concentration is 0.1-0.2 M. b. In a separate flask, dissolve your amine nucleophile (1.0-1.1 eq) in the same anhydrous solvent. c. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.2-1.5 eq), to the amine solution.
2. Reaction Execution: a. Cool the solution of the triazine to 0°C using an ice-water bath. b. Add the amine/base solution dropwise to the stirred triazine solution over 10-15 minutes. Maintaining a low temperature helps control any potential exotherm and minimizes side reactions.[15] c. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.
3. Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting triazine.
4. Workup: a. Once the reaction is complete, dilute the mixture with additional solvent (e.g., DCM or Ethyl Acetate). b. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove the base and any unreacted amine, followed by saturated sodium bicarbonate solution, and finally brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
5. Purification: a. The resulting crude product can typically be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Section 5: References
-
Safety Data Sheet - Angene Chemical. (2025). Angene Chemical. [Link]
-
Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. (2019). Chemos GmbH & Co. KG. [Link]
-
This compound | CORTEX BIOCHEM. CORTEX BIOCHEM. [Link]
-
Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2017). Current Organic Synthesis. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules. [Link]
-
This compound - LabSolutions. LabSolutions. [Link]
-
Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. (2013). Google Patents.
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry. [Link]
-
2-chloro-4,6-dibenzyloxy-1,3,5-triazine... as new highly efficient coupling reagents for peptide synthesis. (2002). Journal of Peptide Science. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). ResearchGate. [Link]
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine... (2008). Synthesis. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine_TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. angenechemical.com [angenechemical.com]
- 9. labsolu.ca [labsolu.ca]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
- 14. mdpi.com [mdpi.com]
- 15. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Sterically Hindered Amino Acids
A Foreword from Your Senior Application Scientist:
Welcome to the technical support center dedicated to one of the most persistent challenges in peptide synthesis and bioconjugation: the low reactivity of sterically hindered amino acids. Whether you are working with α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), or β-branched residues such as Valine and Isoleucine, you have likely encountered frustratingly low yields, incomplete reactions, or undesired side products.
This guide is structured to move beyond simple protocol recitation. My goal is to provide you with the mechanistic understanding—the "why"—behind the troubleshooting steps. By understanding the root causes of these challenges, you can make more informed decisions in your experimental design, leading to more robust and reproducible results. This resource is designed as a dynamic troubleshooting guide and a comprehensive FAQ, grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guides: Overcoming Common Experimental Hurdles
This section addresses specific, frequently encountered problems during the incorporation of sterically hindered amino acids. Each entry details the problem, its underlying cause, and a step-by-step protocol for resolution.
Issue 1: Low Coupling Efficiency and Incomplete Reactions with Hindered Residues
Problem: You are performing a solid-phase peptide synthesis (SPPS) and notice a significant drop in yield after attempting to couple a sterically hindered amino acid, such as Aib or Valine. A Kaiser test or LC-MS analysis of a cleaved aliquot confirms a large amount of unreacted N-terminus on the growing peptide chain.
Root Cause Analysis: Steric hindrance dramatically slows down the kinetics of peptide bond formation. The bulky side chains of the incoming amino acid and/or the N-terminal residue of the peptide on the resin physically obstruct the nucleophilic attack of the deprotected amine on the activated carboxylic acid. Standard coupling reagents like HBTU or HATU may not be sufficient to overcome this kinetic barrier, leading to incomplete reactions within a typical timeframe.
Step-by-Step Troubleshooting Protocol:
-
Selection of a High-Potency Coupling Reagent:
-
Rationale: Guanidinium- and phosphonium-based reagents are generally more effective for hindered couplings due to the formation of highly reactive acylguanidinium or acylphosphonium intermediates.
-
Action: Switch from standard carbodiimide-based activators or HBTU to a more potent coupling reagent. High-performing options are summarized in the table below.
-
-
Optimization of Reaction Conditions:
-
Rationale: Increasing the effective concentration of reactants and providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.
-
Action:
-
Increase Equivalents: Use a higher excess of the incoming amino acid and coupling reagents (e.g., 3-5 equivalents).
-
Elevate Temperature: Perform the coupling at an elevated temperature. Microwave-assisted SPPS is particularly effective for driving difficult couplings to completion. If a microwave synthesizer is unavailable, conventional heating at 40-60°C can also significantly improve yields.
-
Extended Reaction Time: Double the standard coupling time. For particularly difficult sequences, allow the reaction to proceed for several hours or even overnight.
-
-
-
Solvent Choice Consideration:
-
Rationale: The choice of solvent can influence the solvation of the peptide chain and reagents, affecting their reactivity.
-
Action: While DMF is standard, consider using N-methyl-2-pyrrolidone (NMP), which has a higher boiling point and can be more effective for high-temperature reactions. In some cases, a mixture of DMF and a less polar solvent like dichloromethane (DCM) can minimize aggregation and improve coupling efficiency.
-
Data-Driven Reagent Selection for Hindered Couplings:
| Coupling Reagent | Structure Type | Key Advantages for Hindered Systems | Typical Equivalents |
| HATU | Guanidinium | Forms highly reactive OAt esters; generally effective. | 2-4 |
| HBTU | Guanidinium | A common workhorse, but can be less effective for severe hindrance. | 3-5 |
| COMU | Guanidinium | High reactivity, similar to HATU, with reduced risk of racemization. | 2-4 |
| PyBOP | Phosphonium | Forms highly reactive acylphosphonium salts. | 3-5 |
Issue 2: Racemization at the C-terminal of the Activated Hindered Amino Acid
Problem: You have successfully coupled a sterically hindered amino acid, but chiral analysis (e.g., chiral HPLC) of the final peptide reveals significant epimerization, compromising the biological activity and structural integrity of your product.
Root Cause Analysis: The activation of the amino acid's carboxyl group makes the α-proton more acidic and thus susceptible to abstraction. This is particularly problematic with urethane-protected amino acids when the activation is prolonged or performed under basic conditions. The formation of a 5(4H)-oxazolone intermediate is a common pathway to racemization. While steric hindrance can sometimes protect against racemization, the harsh conditions often used to force the coupling can exacerbate the issue.
Step-by-Step Mitigation Protocol:
-
Optimize the Base and its Stoichiometry:
-
Rationale: The choice and amount of base are critical. A strong, non-nucleophilic base is required to deprotonate the incoming amino acid's carboxyl group and neutralize the acidic byproducts of the coupling reaction. However, excess base can promote racemization.
-
Action: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Crucially, use the minimum amount of base necessary. For Fmoc-amino acids, this is typically 2 equivalents relative to the amino acid.
-
-
Incorporate an Additive:
-
Rationale: Additives like ethyl (hydroxyimino)cyanoacetate (OxymaPure®) or 1-hydroxybenzotriazole (HOBt) act as acyl-transfer agents. They react with the activated amino acid to form a less reactive, but also less racemization-prone, intermediate ester.
-
Action: Ensure your coupling cocktail includes an additive. Modern reagents like COMU have the additive moiety built-in. If using a carbodiimide like DIC, always include OxymaPure or HOBt.
-
-
Control the Temperature:
-
Rationale: While heat can improve coupling efficiency, it can also accelerate racemization. A careful balance is required.
-
Action: If racemization is a significant issue, try performing the coupling at a lower temperature (e.g., room temperature or even 0°C) for a longer duration. This may require a more potent coupling reagent to achieve a reasonable reaction rate.
-
Workflow for Minimizing Racemization:
Caption: Decision workflow for mitigating racemization during hindered couplings.
Frequently Asked Questions (FAQs)
Q1: What exactly makes an amino acid "sterically hindered"?
A1: Steric hindrance in the context of amino acids refers to the spatial bulk around the reactive centers (the α-amino and α-carboxyl groups). This bulkiness impedes the approach of other molecules, slowing down reactions. The primary sources of steric hindrance are:
-
α,α-Disubstitution: Having two non-hydrogen substituents on the α-carbon, as seen in α-aminoisobutyric acid (Aib). This is one of the most challenging motifs.
-
β-Branching: The presence of branching at the β-carbon of the side chain, such as in Valine and Isoleucine. This restricts the rotational freedom of the side chain and shields the peptide backbone.
-
Bulky Side Chains: Even without direct branching at the β-position, large, bulky side chains like that of Phenylalanine or Tryptophan can introduce moderate steric hindrance.
Q2: Can I use standard coupling reagents like HBTU for a single hindered amino acid in my sequence?
A2: It is possible, but it requires careful optimization. For a single, moderately hindered residue like Valine, you might achieve acceptable results with HBTU by using a double coupling protocol, extended reaction times, and a slight increase in temperature. However, for more challenging residues like Aib, or for sequences containing multiple hindered amino acids, switching to a more potent reagent like HATU or COMU is highly recommended to ensure the reaction goes to completion and to avoid the accumulation of deletion sequences.
Q3: Are there any alternatives to chemical coupling for incorporating hindered amino acids?
A3: While chemical synthesis is the most common method, enzymatic approaches are an emerging alternative. Some engineered ligases can form peptide bonds with high fidelity and stereospecificity, and they can sometimes be less sensitive to steric hindrance than traditional chemical methods. However, the substrate scope of these enzymes can be limited, and the development of a suitable enzymatic process for a specific sequence can be a significant undertaking in itself.
Q4: How do I confirm that a difficult coupling has been successful?
A4: It is crucial to have a reliable in-process control method. The traditional Kaiser test is often used, but it can be unreliable for N-terminal hindered amino acids as the secondary amine may give a false negative result. A more robust approach is to:
-
Perform a Test Cleavage: After the coupling step, take a small sample of the resin.
-
Cleave the Peptide: Use a standard cleavage cocktail (e.g., TFA/TIS/H2O) to release the peptide from the resin.
-
Analyze by LC-MS: Analyze the crude cleaved product by liquid chromatography-mass spectrometry. This will definitively show you the mass of the desired product and the mass of any unreacted starting material (deletion sequence), allowing you to quantify the coupling efficiency.
Workflow for Coupling Success Verification:
Catalyst Selection for Cross-Coupling Reactions of Chlorotriazines: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthetic modification of chlorotriazines. The inherent electron deficiency of the triazine ring activates the C-Cl bond, making it an excellent electrophile for various palladium-catalyzed cross-coupling reactions. However, the same electronic properties and the presence of multiple nitrogen atoms present unique challenges in catalyst selection and reaction optimization.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these reactions, ensuring robust and reproducible outcomes in your synthetic endeavors. We will delve into the causality behind experimental choices, empowering you to make informed decisions for successful C-C and C-N bond formations.
Troubleshooting Guide: Common Issues and Solutions
Cross-coupling reactions involving chlorotriazines can be sensitive to a variety of factors. The following table outlines common problems, their probable causes, and actionable solutions based on established principles of organometallic catalysis.
| Issue | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Conversion | 1. Inappropriate Catalyst System: The Pd(0) active species is not being generated or is not reactive enough for the C-Cl bond activation.[1] 2. Catalyst Deactivation/Poisoning: The nitrogen atoms of the triazine ring can coordinate to the palladium center, forming inactive off-cycle complexes.[2][3] 3. Ineffective Base: The chosen base may not be strong enough to facilitate the transmetalation step (in Suzuki-Miyaura) or deprotonate the nucleophile (in Buchwald-Hartwig).[1] | Catalyst System Optimization: • For Suzuki-Miyaura: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos with a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃.[1][4] These ligands promote both oxidative addition and reductive elimination. • For Buchwald-Hartwig: XPhos is often an excellent choice of ligand.[4][5] The choice of palladium source can be critical; both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used.[5] • For Sonogashira: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst is traditional, though copper-free systems are also effective.[1] Ligand Screening: If the initial choice is ineffective, a ligand screening is highly recommended. Consider other Buchwald-type ligands or N-heterocyclic carbenes (NHCs) which can stabilize the catalytic species.[2] Base Selection: For Suzuki-Miyaura, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig amination, strong bases like NaOt-Bu or KOt-Bu are often necessary.[5] |
| Formation of Palladium Black | 1. Catalyst Decomposition: The active Pd(0) species is aggregating into inactive palladium metal. This is often accelerated by high temperatures.[2] 2. Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst, leading to its decomposition.[2] | Stabilize the Catalyst: • Use bulky, electron-rich ligands (e.g., Buchwald or Josiphos-type ligands) that create a sterically hindered environment around the palladium, preventing aggregation.[2] • Optimize the ligand-to-metal ratio; an excess of ligand can sometimes be beneficial. Control Reaction Conditions: • Lower the reaction temperature. It is advisable to run the reaction at the lowest temperature that provides a reasonable rate.[2] • Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[2] Rigorously degas all solvents and reagents.[6] |
| Slow Reaction Rate | 1. Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier, especially for C-Cl bond activation.[7] 2. Poor Solubility: Reactants or catalyst may not be fully dissolved in the chosen solvent. 3. Low Reactivity of Nucleophile: The coupling partner may be inherently unreactive. | Adjust Reaction Parameters: • Gradually increase the reaction temperature. For the first substitution on a triazine ring, reactions are often started at low temperatures (0-5°C), but subsequent substitutions or less reactive nucleophiles may require heating.[7] • Choose a solvent that ensures the solubility of all components. Aprotic solvents like THF, 1,4-dioxane, or DMF are common choices.[1][7] • Increase the concentration of the reactants.[7] |
| Side Product Formation (e.g., Homocoupling, Protodeboronation) | 1. Protodeboronation (Suzuki-Miyaura): The boronic acid/ester is replaced by a hydrogen atom before cross-coupling occurs. This is more common with electron-deficient boronic acids.[6] 2. Homocoupling of Boronic Acid: Two molecules of the boronic acid derivative couple with each other. 3. Hydrolysis of Chlorotriazine: The presence of water can lead to the formation of hydroxy-triazines.[7] | Minimize Side Reactions: • For Protodeboronation: Use anhydrous conditions and a suitable base.[6] Consider converting the boronic acid to a more stable form like a pinacol ester or an MIDA boronate.[6] Shorter reaction times and lower temperatures can also help.[6] • For Homocoupling: This can sometimes be suppressed by carefully controlling the reaction conditions and catalyst system. • For Hydrolysis: Ensure all reagents and solvents are anhydrous and that the reaction is carried out under a dry, inert atmosphere.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for chlorotriazines compared to other aryl chlorides?
A1: The triazine ring's electron-deficient nature and the presence of multiple Lewis basic nitrogen atoms create a challenging environment for catalysis. The nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation.[2][3] This requires a catalyst system, particularly the ligand, that is robust enough to resist this poisoning effect while still being active enough to cleave the relatively strong C-Cl bond. Bulky, electron-rich ligands are crucial as they can sterically shield the metal center and electronically promote the key steps of the catalytic cycle.[1]
Q2: I am performing a Suzuki-Miyaura coupling. What is a good starting point for my catalyst system?
A2: A reliable starting point for the Suzuki-Miyaura coupling of a chlorotriazine is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos, and a moderately strong base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent like 1,4-dioxane or toluene, often with a small amount of water.[1][4][8]
Visualizing the Catalyst Selection Process
The choice of a catalyst system is a logical workflow based on the specific cross-coupling reaction being performed.
Caption: Decision workflow for initial catalyst system selection.
General Experimental Protocol: Suzuki-Miyaura Coupling of a Chlorotriazine
This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time will likely be necessary for specific substrates.
Materials:
-
Chlorotriazine derivative
-
Arylboronic acid or ester
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the chlorotriazine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[8]
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., 2 mol % Pd) and the ligand (e.g., 4 mol %) in a small amount of the reaction solvent. Add this mixture to the reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2][6][8]
-
Solvent Addition: Add the degassed solvent via syringe.[8]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by column chromatography.[8]
Visualizing the Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. For a Suzuki-Miyaura reaction, the key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Suzuki-Miyaura catalytic cycle and deactivation pathway.
By understanding these core principles and troubleshooting steps, researchers can more effectively harness the power of cross-coupling reactions for the synthesis of novel and complex triazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Removal of Triazine Byproducts from Reaction Mixtures
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide you with practical, in-depth solutions for the removal of common triazine- and related coupling agent-byproducts from your reaction mixtures. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common triazine byproducts I'm likely to encounter, and where do they come from?
A1: In the context of amide bond formation, which is crucial in peptide synthesis and drug development, triazine byproducts typically originate from the coupling reagents used to activate carboxylic acids.
-
From Uronium/Aminium Reagents (HATU, HBTU): When using popular reagents like HATU or HBTU, the primary byproducts are 1-hydroxy-7-azabenzotriazole (HOAt) or 1-hydroxybenzotriazole (HOBt), and tetramethylurea (TMU).[1][2] These are formed after the reagent has activated the carboxylic acid and reacted with the amine.
-
From Triazine-Based Reagents (DMTMM, CDMT): Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) generate byproducts such as N-methylmorpholine and 2,4-dimethoxy-6-hydroxy-1,3,5-triazine.[3][4] A key advantage of these is that the triazine-related byproducts are often highly water-soluble, which simplifies their removal.[3][5]
-
From Carbodiimides (DCC, EDC): While not triazines themselves, carbodiimides are often used with HOBt, leading to HOBt-related byproducts and a urea derivative.[6] For example, EDC forms a water-soluble urea (EDU), while DCC forms dicyclohexylurea (DCU), which is notoriously insoluble and often removed by filtration.[6][7]
Q2: Why is the complete removal of these byproducts so critical?
A2: The purity of your final compound is paramount. Residual byproducts can:
-
Interfere with Downstream Processes: Impurities can complicate purification, leading to co-elution with your product during chromatography and artificially inflating yields.[6]
-
Compromise Biological Assays: Byproducts may have their own biological activity or interfere with assay readouts, leading to false or misleading results.
-
Affect Crystallization: The presence of soluble impurities like tetramethylurea (TMU) can inhibit the crystallization of your desired product.[8]
-
Introduce Toxicity: Some byproducts, like the hexamethylphosphoramide (HMPA) formed from the older BOP reagent, are known carcinogens.[9] While modern reagents are designed to be safer, it is always best practice to remove all reaction components.
Q3: What is the general strategy for removing these byproducts?
A3: The strategy is dictated by the byproduct's physical properties, primarily its solubility. The most common first line of defense is an aqueous workup , which leverages the water-solubility of many of these byproducts.[3][6] If this fails, more targeted methods like chromatography, recrystallization, or the use of scavenger resins are employed.
Troubleshooting Guide: Common Purification Challenges
Problem 1: My standard aqueous workup isn't removing all the byproducts. I still see spots on my TLC or peaks in my LC-MS.
Possible Cause & In-Depth Solution:
This is a frequent issue, often caused by byproducts that have moderate polarity and some solubility in the organic layer. The prime suspect is often tetramethylurea (TMU) from HATU/HBTU couplings.[1][2]
Causality: TMU is a polar byproduct but can be notoriously difficult to completely remove with a standard water or brine wash, as it can partition between the aqueous and organic layers.[1][8]
Recommended Protocol: Enhanced Aqueous Extraction
-
Solvent Switch: If your product is soluble in a less polar solvent (e.g., diethyl ether, hexane, or heptane), perform a solvent swap after removing the reaction solvent (e.g., DMF, DCM). Dissolving the crude residue in a non-polar solvent will significantly decrease the solubility of TMU, allowing it to be more effectively washed into the aqueous phase.[2][8]
-
Acid/Base Washes: A systematic series of washes is more effective than water alone. A typical sequence for a reaction mixture in ethyl acetate or DCM is:
-
Multiple Washes: Do not underestimate the power of repetition. Three to five washes with each aqueous solution are often necessary to effectively remove highly soluble impurities.
Verification: After each wash, spot a small aliquot of the organic layer on a TLC plate to visually track the disappearance of the byproduct spot.
Problem 2: A byproduct is co-eluting with my product during silica gel chromatography.
Possible Cause & In-Depth Solution:
This indicates that the byproduct and your product have very similar polarities, making separation by standard chromatography challenging.
Causality: Silica gel separates compounds based on polarity. If the polarity of your product and an impurity like TMU are too close, they will travel through the column at a similar rate.
Experimental Protocols:
-
Eluent Modification: If you are using a Hexane/Ethyl Acetate system, try adding 1-2% methanol or switching to a Dichloromethane/Methanol system. The different solvent interactions can alter the relative retention times.
-
Reverse-Phase Chromatography: If the byproduct is more polar than your product, switching to reverse-phase (C18) HPLC is an excellent strategy. In this technique, non-polar compounds are retained more strongly. The polar TMU will elute very early, likely in the void volume, while your (presumably more non-polar) product will be retained, allowing for excellent separation.
Problem 3: I need to avoid these byproducts altogether. What are my options?
Possible Cause & In-Depth Solution:
For particularly sensitive substrates or large-scale synthesis, avoiding problematic byproducts from the start is the most efficient strategy.
Causality: The byproducts are inherent to the reaction mechanism of the chosen coupling reagent. By choosing a reagent with a different mechanism, you can generate different, and potentially more easily removable, byproducts.
Alternative Reagent Strategies:
| Reagent Class | Examples | Byproducts | Removal Strategy | Key Advantage |
| Triazine-Based | DMTMM, TCT | Hydroxytriazine, NMM | Excellent water solubility; easily removed by aqueous workup.[3][5] | High efficiency, low racemization, and very simple workup.[3][5] |
| Carbodiimides | EDC, DIC | Soluble ureas | EDC/DIC byproducts are water-soluble and removed by washing.[8][9] | Cost-effective and widely used. DIC is good for automated synthesis.[9] |
| Phosphonium | PyBOP, PyAOP | Phosphoramide derivatives | Typically removed by standard workup and chromatography.[8][11] | PyBOP avoids the carcinogenic HMPA byproduct of the original BOP reagent.[9] |
| "No Byproduct" | DCC | Dicyclohexylurea (DCU) | DCU is insoluble in most common solvents and is simply filtered off.[6][8] | Insoluble byproduct is easy to remove mechanically. |
Recommendation: For syntheses where byproduct removal is a major concern, DMTMM is an excellent first choice due to the high water solubility of its byproducts.[3][5] If cost is a primary driver and your product is not water-soluble, DCC is a classic choice because the insoluble DCU byproduct can be removed by a simple filtration step.[5]
Problem 4: My product is water-soluble, so I can't perform an aqueous workup. How do I remove water-soluble byproducts?
Possible Cause & In-Depth Solution:
This is a common challenge in peptide chemistry, where the final product can be a highly polar or charged molecule.
Causality: An aqueous wash would lead to significant or total loss of the desired product into the aqueous layer along with the impurities.[6]
Alternative Purification Strategies:
-
Precipitation/Trituration: If your product is a solid, this is often the best approach. After the reaction, concentrate the mixture and add a solvent in which your product is insoluble but the byproducts are soluble (an "anti-solvent"). Common choices include diethyl ether, hexane, or cold ethyl acetate. The product should precipitate out, leaving the impurities in the solution. This process can be repeated for higher purity.[6][8]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size, not polarity. It is highly effective for purifying larger molecules like peptides from small molecule impurities like TMU or HOBt.
-
Scavenger Resins: These are solid-supported reagents designed to react with and bind specific types of molecules.
-
Isocyanate resins can be used to scavenge unreacted primary and secondary amines.
-
Acidic resins (e.g., MP-TsOH) can scavenge basic impurities.[12]
-
Basic resins can scavenge acidic impurities like HOBt or unreacted carboxylic acids.
-
References
-
Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved January 4, 2026, from [Link]
-
Chromatographic methods for analysis of triazine herbicides - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Quantitative Analysis of Triazine-Based H2S Scavengers via Raman Spectroscopy. (2021, October). Industrial & Engineering Chemistry Research, 60(44). Retrieved January 4, 2026, from [Link]
-
Use of Portable Analytical Methods to Determine the Stoichiometry of Reaction for Hexahydrotriazine-Based Hydrogen Sulfide Scave - Owlstone Inc. (2014, April 28). Retrieved January 4, 2026, from [Link]
-
Gabrielli, S., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 26(1), 199. [Link]
-
Structural Elucidation of the Solid Byproduct from the Use of 1,3,5-Tris(hydroxyalkyl)hexahydro-s-triazine Based Hydrogen Sulfide Scavengers - ResearchGate. (2025, August 5). Retrieved January 4, 2026, from [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (2024, April 13). Retrieved January 4, 2026, from [Link]
-
How to remove Tetramethylurea byproduct from HATU coupling? - ResearchGate. (2019, April 2). Retrieved January 4, 2026, from [Link]
-
Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions - Lamar University. (2020, May 14). Retrieved January 4, 2026, from [Link]
-
Triazine chemistry: removing H2S and mercaptans (Conference) | ETDEWEB - OSTI. (2011, July 1). Retrieved January 4, 2026, from [Link]
-
Metal scavengers for organic purification - Biotage. (n.d.). Retrieved January 4, 2026, from [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. (2014, February 20). Retrieved January 4, 2026, from [Link]
-
Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023, March 21). Retrieved January 4, 2026, from [Link]
-
EDC-HOBt Amide coupling workup help : r/Chempros - Reddit. (2024, April 28). Retrieved January 4, 2026, from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved January 4, 2026, from [Link]
-
Effective H2S Scavenger: MEA Triazine Overview - FirstKlaz Technologies. (2025, June 5). Retrieved January 4, 2026, from [Link]
-
Formaldehyde-MEA Triazine Based Hydrogen Sulfide Scavenger Behavior Study and Applications in the Oil and Gas Industry - PRISM. (2020, August 3). Retrieved January 4, 2026, from [Link]
-
How to remove DIPEA from HBTU/HOBt peptide coupling reaction mixture, without water work up? | ResearchGate. (2022, February 20). Retrieved January 4, 2026, from [Link]
-
H2S Scavenging: Using Triazine - GATE Energy. (2014, May 31). Retrieved January 4, 2026, from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 4, 2026, from [Link]
-
Influence of linker groups on the solubility of triazine dendrimers - RSC Publishing. (n.d.). Retrieved January 4, 2026, from [Link]
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Triazine‐based coupling reagents. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
- Oil-soluble triazine sulfide scavenger - Google Patents. (n.d.).
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Validation & Comparative
A Head-to-Head Comparison of Triazine-Based Coupling Reagents: 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine vs. CDMT
In the landscape of modern organic synthesis, particularly in the high-stakes arena of pharmaceutical and peptide development, the choice of coupling reagent is a critical determinant of success. An ideal reagent must deliver high yields and reaction rates while preserving the stereochemical integrity of sensitive substrates. Among the arsenal of available options, triazine-based coupling agents have carved out a significant niche due to their efficiency and favorable reaction profiles. This guide provides an in-depth, objective comparison of two such reagents: the well-established 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and the less ubiquitous 2,4-bis(benzyloxy)-6-chloro-1,3,5-triazine.
At a Glance: Key Distinctions
| Feature | This compound | CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) |
| Structure | Bulky benzyloxy groups | Smaller methoxy groups |
| Reactivity | Forms highly reactive "superactive esters" | Forms highly reactive "superactive esters" |
| Byproducts | Benzyloxy-substituted triazine derivatives | Methoxy-substituted triazine derivatives |
| Solubility | Good solubility in organic solvents | Good solubility in organic solvents |
| Racemization | Low propensity for racemization | Low propensity for racemization |
| Applications | Peptide synthesis in solution | Peptide and amide synthesis, esterification |
| Commercial Availability | Less common, often higher cost | Widely available, more economical |
Mechanism of Action: The "Superactive Ester" Pathway
Both this compound and CDMT operate through a similar mechanism involving the formation of a highly reactive intermediate, often referred to as a "superactive ester".[1] This process is initiated by the reaction of the chlorotriazine with a tertiary amine, such as N-methylmorpholine (NMM), to generate a quaternary triazinylammonium salt. This salt then reacts with the carboxylate of the acid to be activated, forming the "superactive ester". This intermediate is highly susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the release of a stable, water-soluble triazine byproduct.[1]
The key to the high efficiency and low racemization rates of these reagents lies in the rapid formation and subsequent reaction of this "superactive ester". The electron-withdrawing nature of the triazine ring significantly enhances the leaving group ability of the triazinol moiety, thus facilitating the amidation reaction.
Caption: Generalized mechanism of amide bond formation using triazine-based coupling reagents.
Head-to-Head Performance: A Comparative Analysis
While both reagents are effective, their performance can differ based on the specific application and reaction conditions. Direct, side-by-side comparative studies are limited in the literature, with CDMT being the more extensively characterized reagent. However, available data allows for a qualitative and semi-quantitative comparison.
Yields: Both CDMT and its benzyloxy counterpart have been reported to provide high yields in peptide synthesis, often exceeding 80-95%.[1][2] For CDMT, numerous studies have demonstrated its efficacy in the synthesis of di, tri-, and pentapeptides with yields typically in the range of 75-98%.[2] The benzyloxy derivative, particularly in the form of its N-triazinylammonium tetrafluoroborate salt, has also been shown to be a "new highly efficient coupling reagent for peptide synthesis in solution."
Racemization: A critical parameter in peptide synthesis is the preservation of stereochemical integrity. Both CDMT and this compound are reported to exhibit a low propensity for racemization.[1] This is a significant advantage over some other coupling reagents, such as carbodiimides, which often require the use of additives to suppress epimerization. The "superactive ester" intermediate is believed to react rapidly with the amine component, minimizing the time available for racemization to occur.
Reaction Conditions: Both reagents are typically used in the presence of a tertiary amine base, such as N-methylmorpholine (NMM), in a suitable aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Reactions are generally carried out at room temperature.
Byproduct Removal: A practical advantage of triazine-based coupling reagents is the ease of byproduct removal. The resulting hydroxy-triazine byproducts are typically water-soluble, allowing for their efficient removal through simple aqueous workup procedures. This simplifies the purification of the final peptide product.
Experimental Protocols
General Protocol for Amide Synthesis using CDMT
This protocol provides a general guideline for the coupling of a carboxylic acid and an amine in solution.
Caption: Experimental workflow for a typical amide synthesis using CDMT.
General Protocol for Peptide Synthesis using this compound (as the N-triazinylammonium salt)
While a detailed, validated protocol for the direct use of this compound is not widely available in peer-reviewed literature, the following represents a likely procedure based on its known reactivity to form a triazinylammonium salt, analogous to CDMT.
Caption: A plausible experimental workflow for peptide synthesis using a pre-activated this compound derivative.
Conclusion: Choosing the Right Tool for the Job
Both this compound and CDMT are potent coupling reagents that offer high yields and low racemization in amide and peptide synthesis.
CDMT stands out as the more practical choice for most applications due to its wide commercial availability, lower cost, and extensive body of supporting literature. It is a reliable and well-characterized tool for a broad range of coupling reactions.
This compound , while less common, represents a viable alternative, particularly for solution-phase peptide synthesis. The bulky benzyloxy groups may offer different solubility profiles for the reagent and its byproducts, which could be advantageous in specific synthetic contexts. However, the lack of extensive, publicly available experimental data and its likely higher cost are significant considerations.
For researchers and drug development professionals, CDMT remains the go-to triazine-based coupling reagent for its proven track record and cost-effectiveness. The benzyloxy analog, while mechanistically similar and demonstrably effective, requires further investigation and characterization to warrant its widespread adoption. Future studies directly comparing the performance of these two reagents under identical conditions would be invaluable to the synthetic chemistry community.
References
- Kaminski, Z. J., et al. (2005). N-Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis. Journal of the American Chemical Society, 127(48), 16912-16920.
- BenchChem. (2025).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Kaminski, Z. J. (1987). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. A New Coupling Reagent for Peptide Synthesis. Synthesis, 1987(10), 917-920.
- Jastrząbek, K., et al. (2004). P105 2-chloro-4,6-dibenzyloxy-1,3,5-triazine and N-(3,5-dibenzyloxy-1,3,5-triazinyl-1)ammonium tetrafluoroborates as new highly efficient coupling reagents for peptide synthesis in solution. Journal of Peptide Science, 10(S2), 155.
- Sigma-Aldrich. 2-Chloro-4,6-dimethoxy-1,3,5-triazine product page.
- MedChemExpress. This compound product page.
- TargetMol. This compound product page.
-
Kamiński, Z. J., et al. (2005). N-Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis. PubMed. Available at: [Link]
-
Kaminski, Z. J. (1987). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. A New Coupling Reagent for Peptide Synthesis. Semantic Scholar. Available at: [Link]
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A Senior Application Scientist's Guide to Triazine-Based Coupling Reagents: A Comparative Study
For researchers, scientists, and drug development professionals, the synthesis of peptides and other amide bond-containing molecules is a cornerstone of daily work. The choice of coupling reagent is a critical decision that dictates the efficiency, purity, and stereochemical integrity of the final product. While a plethora of options exist, triazine-based coupling reagents have emerged as powerful and cost-effective tools. This guide provides an in-depth, objective comparison of three prominent triazine-based coupling reagents: 2,4,6-Trichloro-1,3,5-triazine (TCT) , 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) , and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) .
As a Senior Application Scientist, my goal is to provide not just a list of features, but a practical, field-proven guide grounded in scientific principles and experimental evidence. This document will delve into the mechanisms of action, comparative performance data, and detailed experimental protocols to empower you to make informed decisions for your specific synthetic challenges.
The Rise of Triazines: Chemical Principles and Mechanisms of Action
1,3,5-triazine derivatives have gained traction as coupling reagents due to their ability to efficiently activate carboxylic acids for nucleophilic attack by amines. Their general advantages include high reactivity, often leading to rapid reaction times, and the formation of water-soluble byproducts, which simplifies purification.[1][2]
2,4,6-Trichloro-1,3,5-triazine (TCT): The Progenitor
Also known as cyanuric chloride, TCT is the most fundamental of the triazine-based coupling reagents. Its three reactive chlorine atoms can be displaced sequentially by nucleophiles, with reactivity being temperature-dependent.[3] In the context of amide bond formation, TCT reacts with a carboxylic acid in the presence of a base to form a highly reactive acyl-triazine intermediate.
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): A More Refined Successor
CDMT is a derivative of TCT where two chlorine atoms are replaced by methoxy groups, rendering it less reactive and more selective.[4] This modification makes CDMT a stable, crystalline solid that is easier to handle than TCT.[5] The activation of a carboxylic acid with CDMT, typically in the presence of a tertiary amine like N-methylmorpholine (NMM), proceeds through a similar acyl-triazine active ester.[6]
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): The Pre-activated Salt
DMTMM is the salt formed from the reaction of CDMT with N-methylmorpholine (NMM).[7][8] This pre-formed, stable salt acts as a "one-pot" coupling reagent, eliminating the need for the separate addition of a base during the coupling step.[9] It activates the carboxylic acid by forming the same reactive acyloxy-dimethoxytriazine intermediate as CDMT, releasing NMM in the process.[10]
Head-to-Head Comparison: Key Features and Performance
The choice between TCT, CDMT, and DMTMM depends on a balance of factors including reactivity, ease of handling, cost, and the specific requirements of the synthesis.
| Feature | 2,4,6-Trichloro-1,3,5-triazine (TCT) | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) |
| Reactivity | Very high; three reactive sites.[3] | High, but more controlled than TCT.[4] | High, comparable to CDMT/NMM system.[8][11] |
| Handling | Moisture sensitive, corrosive. Requires careful handling. | Stable, crystalline solid.[5] | Stable, non-hygroscopic crystalline solid.[1] |
| Byproducts | Dichlorohydroxytriazine and HCl; water-soluble. | 2-Hydroxy-4,6-dimethoxytriazine and NMM·HCl; highly water-soluble.[1] | 2-Hydroxy-4,6-dimethoxytriazine and NMM·HCl; highly water-soluble.[1] |
| Racemization | Can be significant without careful control. | Generally low levels of racemization reported.[12] | Low propensity for racemization, especially in aprotic solvents.[9][13] |
| Cost | Generally the most economical. | More expensive than TCT, but still cost-effective.[1] | More expensive than CDMT due to the additional synthesis step.[11] |
| Key Advantage | Low cost and high reactivity. | Good balance of reactivity, stability, and cost.[5] | "One-pot" reagent, ease of use, excellent for aqueous media.[14] |
| Key Disadvantage | Harsh reaction conditions may be required; potential for side reactions. | Requires the addition of a base. | Higher cost compared to the in-situ generation from CDMT. |
Performance Data: Yield and Racemization
Direct head-to-head comparative data for TCT, CDMT, and DMTMM under identical conditions is limited in the literature. However, by collating data from various studies, we can get a representative overview of their performance.
| Coupling Reagent | Model Reaction | Yield (%) | Racemization (%) | Reference |
| DMTMM | Z-Gly-Phe-Val-OH synthesis | Quantitative | <0.1 (in THF and DMF) | [2] |
| DMTMM | Z(OMe)-Gly-L-Ala-OH + H-L-Phe-OBzl | - | 2.3 (in DMSO) | [13] |
| CDMT | Various di-, tri-, and pentapeptides | 75-98 | Low (generally <0.5%) | [6] |
| DMTMM | SPPS of various oligopeptides | >90 (comparable to PyBOP) | Not specified | [7] |
Note: The extent of racemization is highly dependent on the specific amino acid being coupled, the peptide sequence, the base used, and the solvent.[9] The data presented is collated from different studies and may not be directly comparable due to varying experimental conditions.
Experimental Protocols for Comparative Evaluation
To facilitate a direct and objective comparison in your own laboratory, the following detailed protocol for a model peptide coupling reaction is provided. This protocol is designed to assess the performance of TCT, CDMT, and DMTMM in parallel.
Model Reaction
The coupling of N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) to L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl) to form the dipeptide Fmoc-Phe-Leu-OMe is a suitable model system.
Experimental Workflow
Step-by-Step Protocol
Materials:
-
N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH)
-
L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Amine Component: In a round-bottom flask, dissolve H-Leu-OMe·HCl (1.0 equiv.) in DCM. Add NMM (1.1 equiv.) and stir for 10 minutes at room temperature to obtain the free amine.
-
Parallel Coupling Reactions (perform in separate flasks for each reagent):
-
For TCT: In a separate flask, dissolve Fmoc-Phe-OH (1.05 equiv.) in anhydrous DCM. Cool the solution to 0 °C. Add TCT (0.35 equiv., as it has three reactive sites) and NMM (1.05 equiv.). Stir for 10 minutes. Add this activation mixture to the free amine solution at 0 °C and let the reaction warm to room temperature.
-
For CDMT: In a separate flask, dissolve Fmoc-Phe-OH (1.05 equiv.) and CDMT (1.1 equiv.) in anhydrous DCM. Add NMM (1.1 equiv.) and stir for 10 minutes at room temperature to pre-activate. Add this activation mixture to the free amine solution.
-
For DMTMM: In a separate flask, dissolve Fmoc-Phe-OH (1.05 equiv.) in anhydrous DCM. Add DMTMM (1.1 equiv.) and stir for 10 minutes at room temperature. Add this activation mixture to the free amine solution.
-
-
Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Workup:
-
Dilute each reaction mixture with EtOAc.
-
Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Analysis:
-
Yield and Purity: Dissolve a known amount of each crude product in a suitable solvent (e.g., acetonitrile/water). Analyze by reverse-phase HPLC with a C18 column, using a suitable gradient of acetonitrile in water with 0.1% TFA. Determine the purity by integrating the peak areas. Calculate the yield based on the weight of the crude product and its purity.
-
Racemization Analysis: Analyze the crude dipeptide by chiral HPLC. Alternatively, the peptide can be hydrolyzed in 6 M HCl, and the resulting amino acids derivatized with a chiral derivatizing agent (e.g., Marfey's reagent) followed by HPLC analysis to determine the D/L ratio of phenylalanine.[15]
-
Conclusion: Selecting the Right Triazine Reagent for Your Needs
Triazine-based coupling reagents offer a compelling combination of efficiency, cost-effectiveness, and ease of use for amide bond formation.
-
TCT remains a viable option for large-scale synthesis where cost is a primary driver, provided that the reaction conditions are carefully controlled to minimize side reactions.
-
CDMT represents a significant improvement in terms of handling and selectivity, offering a good balance for general-purpose peptide synthesis.
-
DMTMM shines in its user-friendliness as a "one-pot" reagent and its excellent performance in a variety of solvents, including aqueous media, making it particularly suitable for bioconjugation and the synthesis of sensitive peptides.[14]
By understanding the distinct characteristics and performance of each of these reagents, researchers can make a strategic choice to optimize their synthetic outcomes, balancing the demands of yield, purity, stereochemical integrity, and cost. This guide, with its comparative data and detailed experimental protocols, provides a solid foundation for the successful implementation of triazine-based coupling reagents in your research and development endeavors.
References
-
Falchi, A., Giacomelli, G., Porcheddu, A., & Taddei, M. (2000). 4-(4,6-Dimethoxy[1][7]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Synlett, 2000(02), 275–277.
-
Falchi, A., Giacomelli, G., Porcheddu, A., & Taddei, M. (2000). 4-(4,6-Dimethoxy[1][7]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]
- Kunishima, M., et al. (2002). A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). Chemical & Pharmaceutical Bulletin, 50(4), 549-550.
- Papac, D. I., & Tomer, K. B. (1995). Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry.
- Kaminski, Z. J., et al. (2000). A Novel Generation of Coupling Reagents. Enantiodifferentiating Coupling Reagents Prepared in Situ from 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and Chiral Tertiary Amines. The Journal of Organic Chemistry, 65(17), 5257-5263.
-
Kunishima, M., et al. (2002). A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM). SciSpace. Retrieved from [Link]
-
Falchi, A., Giacomelli, G., Porcheddu, A., & Taddei, M. (2000). 4-(4,6-dimethoxy[1][7]triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM): A valuable alternative to PyBOP for solid phase peptide synthesis. Usiena AIR. Retrieved from [Link]
-
Gras, M., Smietana, M., & Adler, P. (2025). Triazine-based coupling reagents. ResearchGate. Retrieved from [Link]
- D'Este, M., Eglin, D., & Alini, M. (2014). A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water.
- Beghetto, V., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 26(1), 199.
- Lee, Y. J., et al. (2011). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
-
Badland, M., et al. (2019). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. Retrieved from [Link]
-
Kunishima, M., et al. (2002). A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM). J-STAGE. Retrieved from [Link]
- Raw, S. A., & Armitt, D. J. (2009). An improved process for the synthesis of DMTMM-based coupling reagents. Tetrahedron Letters, 50(8), 946-948.
-
MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. MtoZ Biolabs. Retrieved from [Link]
- Kemp, D. S., & Rebek, J. (1975). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates.
- Galiano, F., et al. (2021).
- El-Faham, A., et al. (2010). Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino)
- El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783.
- Kaminski, Z. J., et al. (2005). N -Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis. Journal of the American Chemical Society, 127(47), 16912-16920.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Carpino, L. A. (1993). New Trends in Peptide Coupling Reagents. ResearchGate. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]
- Albericio, F., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3296-3305.
-
Rojas, A. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]
-
BioVera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. BioVera. Retrieved from [Link]
-
Kunishima, M., et al. (2002). A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM). AMiner. Retrieved from [Link]
-
Echner, H., & Voelter, W. (1988). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. Retrieved from [Link]
-
Massolo, E., et al. (2021). New observations on peptide bond formation using CDMT. ResearchGate. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Retrieved from [Link]
- Wenschuh, H., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362.
-
Rhodium. (n.d.). Converting Carboxylic Acids into Chlorides/Esters/Amides. Rhodium.ws. Retrieved from [Link]
-
LCGC International. (2019, December 10). The Basics of HPLC Peptide Analysis. LCGC International. Retrieved from [Link]
- El-Sawy, E., et al. (2016). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science, 22(8), 524-531.
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A Senior Scientist's Guide to the Validation of Analytical Methods for Triazine Herbicides
This guide provides an in-depth comparison of analytical methodologies for the quantification of triazine herbicides, tailored for researchers, scientists, and professionals in drug development and environmental analysis. It moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a robust and defensible validation process.
Introduction: The Imperative for Rigorous Validation
Triazine herbicides, such as atrazine and simazine, are widely utilized in agriculture for weed control.[1] Their persistence and potential for environmental contamination necessitate sensitive and reliable analytical methods for their detection in various matrices, including water and soil.[1][2] The validation of these analytical methods is not merely a regulatory formality but a scientific necessity to ensure the accuracy, precision, and reliability of the data generated. This guide will navigate the critical parameters of method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to provide a framework for generating trustworthy and authoritative results.[3][4][5][6][7]
Comparative Analysis of Analytical Techniques
The most commonly employed techniques for triazine analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[8][9] The choice between these methods is dictated by the specific analytical needs, the nature of the sample matrix, and the desired sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like many triazine herbicides. It offers high chromatographic resolution and definitive identification based on mass spectra.
-
Principle: The sample is vaporized and separated into its components in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.
-
Strengths: Excellent selectivity and sensitivity, making it a preferred method for impurity profiling and definitive identification.[10]
-
Causality in Method Design: The choice of a specific GC column, such as a DB-5ms, is based on its ability to provide optimal separation of the target triazine analytes from potential interferences in the sample matrix.[10] Temperature programming is crucial to ensure the efficient elution of all target compounds within a reasonable timeframe.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of a wide range of pesticides, including triazines, due to its high sensitivity, selectivity, and applicability to a broader range of compound polarities.
-
Principle: The sample is dissolved in a liquid mobile phase and separated on a chromatographic column. The eluent is then introduced into a mass spectrometer, where the parent ions of the target analytes are selected, fragmented, and the resulting product ions are detected. This multiple-stage mass analysis significantly enhances selectivity.
-
Strengths: Superior sensitivity and selectivity, particularly for complex matrices.[11] It can analyze a wider range of triazine herbicides and their more polar degradation products without the need for derivatization.
-
Causality in Method Design: The use of a reversed-phase C18 column is a common starting point for separating moderately polar compounds like triazines.[10] The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation and ionization efficiency.[10]
Performance Comparison of Analytical Methods
The quantitative performance of an analytical method is assessed through a series of validation parameters. The following table summarizes typical performance data for GC-MS and LC-MS/MS methods for the analysis of common triazine herbicides.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99[11] |
| Accuracy (Recovery) | 95% - 100% for various triazines[11] | 79.3% - 98.3%[11] |
| Precision (% Relative Standard Deviation, %RSD) | 5.5% - 10% for various triazines[11] | <10%[11] |
| Limit of Detection (LOD) | 0.10 µg/L[11] | 0.05 - 0.1 ng/mL[11] |
| Limit of Quantification (LOQ) | 0.40 - 2.1 µg/L[11] | 0.03 - 0.17 ng/g[11] |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections outline typical experimental protocols for sample preparation and analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely adopted technique for the extraction and preconcentration of triazine herbicides from water and soil samples, offering advantages such as higher enrichment factors and reduced solvent consumption.[1]
Protocol for SPE of Triazine Herbicides from Water Samples:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. This step activates the sorbent and ensures reproducible retention of the analytes.
-
Loading: Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min. The triazine herbicides will be retained on the C18 sorbent.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities that may have been retained.
-
Elution: Elute the retained triazines with 5 mL of ethyl acetate. This solvent is strong enough to desorb the analytes from the sorbent.
-
Drying and Reconstitution: Dry the eluate over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or mobile phase) for GC-MS or LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a general procedure for the analysis of triazine herbicides using LC-MS/MS.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the triazines.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for each triazine herbicide for unambiguous identification and quantification.
-
Optimization: The collision energy and other MS parameters should be optimized for each analyte to achieve maximum sensitivity.
-
Visualization of the Validation Workflow
A clear understanding of the validation process is crucial. The following diagrams illustrate the key stages of the analytical method validation workflow and the logical relationship between different validation parameters.
Caption: High-level workflow for analytical method validation.
Caption: Interrelationship of key analytical validation parameters.
Conclusion: Ensuring Data Integrity through Rigorous Validation
The validation of analytical methods for triazine herbicides is a critical process that underpins the reliability and defensibility of environmental monitoring and food safety data. By systematically evaluating key performance characteristics such as accuracy, precision, linearity, and sensitivity, scientists can ensure that their chosen method is fit for its intended purpose. This guide has provided a comparative overview of common analytical techniques, detailed experimental protocols, and a clear visualization of the validation workflow. Adherence to these principles, grounded in international guidelines, is paramount for generating high-quality, reproducible, and trustworthy scientific data.
References
- Chromatographic methods for analysis of triazine herbicides. (2015). Critical Reviews in Analytical Chemistry, 45(3), 226-240.
- Inter-laboratory validation of solid-phase microextraction for the determination of triazine herbicides and their degradation products at ng/l level in water samples. (1998).
- Chromatographic Methods for Analysis of Triazine Herbicides. (2015). Critical Reviews in Analytical Chemistry, 45(3), 226-240.
- Understanding ICH Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Eminence Business Media.
- ICH Guidelines for Analytical Method Valid
- Solid-Phase Extraction Protocol for Triazine Herbicides in Environmental Samples. (2025). BenchChem.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency.
- Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Performance Liquid Chromatography. (2008).
- ICH Q2(R2) Validation of Analytical Procedures. (2023).
- Procedures for analysis of atrazine and simazine in environmental matrices. (2009).
- A Comparative Guide to the Cross-Validation of Analytical Methods for Triazine Herbicides. (2025). BenchChem.
- Comparative Purity Analysis of 2-Chloro-4-methoxy-1,3,5-triazine: An HPLC and GC-MS Guide. (2025). BenchChem.
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- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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A Comparative Guide to the Efficiency of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine and its Analogs in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and complex biomolecules, the efficient and reliable formation of amide bonds is a cornerstone of synthetic chemistry. For drug development professionals and researchers in the life sciences, the choice of coupling reagent in peptide synthesis is a critical decision that directly influences yield, purity, and the stereochemical integrity of the final product. This guide provides an in-depth technical assessment of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine and its class of triazine-based coupling reagents, offering a comparative analysis against other widely used alternatives.
While direct, quantitative performance data for this compound is limited in publicly available literature, extensive research on its close analog, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), provides a strong basis for evaluating the efficiency of this class of reagents. This guide will leverage the robust data available for DMTMM to draw informed comparisons and provide practical insights for laboratory applications.
The Triazine Advantage: A Mechanistic Overview
Triazine-based coupling reagents, including this compound, operate through the activation of a carboxylic acid to form a highly reactive "superactive" ester intermediate. This process, facilitated by a tertiary amine base such as N-methylmorpholine (NMM), sets the stage for efficient nucleophilic attack by the amino group of the incoming amino acid, leading to peptide bond formation.
A key advantage of this mechanism is the nature of the byproducts. Unlike carbodiimide reagents such as DCC which produce insoluble and difficult-to-remove dicyclohexylurea, triazine-based reagents generate water-soluble byproducts, simplifying the purification process, a significant benefit in both solution-phase and solid-phase peptide synthesis (SPPS).[1]
Caption: Mechanism of amide bond formation mediated by a triazine-based coupling reagent.
Performance Benchmarking: Triazines vs. The Field
The ultimate measure of a coupling reagent's efficiency lies in its performance in synthesizing challenging peptide sequences. Here, we compare the triazine class of reagents (represented by DMTMM) with commonly used phosphonium (PyBOP) and aminium/uronium (HATU, HBTU) reagents.
| Coupling Reagent Class | Representative Reagent(s) | Typical Yields | Racemization Potential | Key Advantages | Key Disadvantages |
| Triazine-based | This compound (by analogy), DMTMM | High (often >90%)[2] | Low[3][4] | Cost-effective, stable, water-soluble byproducts, suitable for aqueous conditions.[2][3] | May be less effective for extremely hindered couplings compared to HATU. |
| Phosphonium Salt | PyBOP | High | Low, but can be higher than HATU in some cases. | Well-established, rapid kinetics. | More expensive than triazines, byproducts can sometimes complicate purification. |
| Aminium/Uronium Salt | HATU, HBTU | Very High | Very Low (especially HATU) | Highly efficient for difficult sequences and sterically hindered amino acids.[3] | Higher cost, potential for side reactions (guanidinylation) if not used correctly. |
Experimental Protocols
The following protocols provide a general framework for the application of triazine-based coupling reagents in both solid-phase and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) using a Triazine Reagent (Fmoc/tBu Strategy)
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Appropriate solid support (e.g., Rink Amide resin)
-
This compound or DMTMM
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure (Single Coupling Cycle):
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), the triazine reagent (3 eq.), and NMM (6 eq.) in DMF or NMP.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Cleavage: After the final coupling and Fmoc deprotection, treat the resin with the cleavage cocktail for 2-3 hours.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether and purify by HPLC.
Solution-Phase Peptide Synthesis
Materials:
-
N-protected amino acid (1 eq.)
-
Amino acid ester hydrochloride (1 eq.)
-
This compound (1.1 eq.)
-
N-Methylmorpholine (NMM) (2.2 eq.)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Dissolve the N-protected amino acid and this compound in the anhydrous solvent.
-
Cool the solution to 0°C and add NMM. Stir for 10-15 minutes to allow for the formation of the active ester.
-
In a separate flask, neutralize the amino acid ester hydrochloride with NMM in the same solvent.
-
Add the neutralized amino acid ester solution to the active ester solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by column chromatography.
Conclusion and Future Outlook
The family of triazine-based coupling reagents, exemplified by the well-documented performance of DMTMM, represents a highly efficient, cost-effective, and versatile option for peptide synthesis. Their key advantages, including the formation of water-soluble byproducts and a low propensity for racemization, make them particularly attractive for both academic research and large-scale industrial applications.
While specific quantitative data for this compound remains elusive in the broader scientific literature, the strong performance of its analogs suggests its potential as a powerful tool in the synthetic chemist's arsenal. Further head-to-head comparative studies are warranted to fully elucidate its performance characteristics relative to other established reagents. For researchers and drug development professionals, the choice of coupling reagent will always be a balance of efficiency, cost, and the specific demands of the target molecule. Triazine-based reagents undoubtedly merit strong consideration in this decision-making process.
References
-
Falchi, A., et al. (n.d.). 4-(4,6-Dimethoxy[2][3][6]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- BenchChem. (2025). A Head-to-Head Battle of Peptide Coupling Reagents: DCC vs. Triazine-Based Counterparts.
- BenchChem. (2025).
- BenchChem. (2025).
- Jastrząbek, K., et al. (2004). P105 2-chloro-4,6-dibenzyloxy-1,3,5-triazine and N-(3,5-dibenzyloxy-1,3,5-triazinyl-1)ammonium tetrafluoroborates as new highly efficient coupling reagents for peptide synthesis in solution. Journal of Peptide Science, 10.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Kamiński, Z. J., et al. (2005). N-triazinylammonium tetrafluoroborates. A new generation of efficient coupling reagents useful for peptide synthesis. Journal of the American Chemical Society, 127(48), 16912-20.
- Kunishima, M., et al. (2002). A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). Chemical & Pharmaceutical Bulletin, 50(4), 549-50.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Unsung Hero of Peptide Synthesis: Why DMTMM is a Game-Changer.
- Adler, J., et al. (2023). Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine System.
- Al-Warhi, T. I., et al. (2010). Synthesis of 2-(4,6-dimethoxy-1,3,5-triazin-2-yloxyimino) derivatives: application in solution peptide synthesis. Molecules, 15(12), 9403-17.
- Kasperowicz-Frankowska, K., et al. (2014). Synthesis of chiral triazine coupling reagents based on esters of N-alkylproline and their application in the enantioselective incorporation of D or L amino acid residue directly from racemic substrate. Acta Poloniae Pharmaceutica, 71(6), 994-1003.
Sources
- 1. researchgate.net [researchgate.net]
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- 4. nbinno.com [nbinno.com]
- 5. delivertherapeutics.com [delivertherapeutics.com]
- 6. Synthesis of chiral triazine coupling reagents based on esters of N-alkylproline and their application in the enantioselective incorporation of D or L amino acid residue directly from racemic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Coupling Reagents: 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine vs. Phosphonium Salts
A Senior Application Scientist's Guide to Amide and Ester Bond Formation
For researchers, scientists, and professionals in drug development, the selection of a coupling reagent is a pivotal decision that dictates the efficiency, purity, and economic viability of synthetic routes. This guide provides an in-depth, objective comparison between the triazine-based reagent, 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine, and the well-established class of phosphonium salts, offering experimental insights to inform your selection process.
At a Glance: Key Distinctions
| Feature | This compound & Analogs | Phosphonium Salts (e.g., PyBOP) |
| Reagent Type | Triazine-based | Phosphonium salt |
| Byproducts | Water-soluble triazine alcohols | Tris(pyrrolidino)phosphine oxide and HOBt |
| Safety Profile | Generally considered safe; avoids carcinogenic byproducts. | Safer alternative to BOP, which produces the carcinogen HMPA.[1] |
| Cost | Generally more economical.[1] | More expensive than triazine-based reagents.[1] |
| Reaction Speed | Rapid coupling times. | Very rapid reaction kinetics.[1] |
| Racemization | Low tendency for racemization.[1] | Low tendency for racemization. |
The Divergent Paths of Activation: Mechanistic Insights
The fundamental difference between these two classes of reagents lies in their mechanism of carboxylic acid activation.
This compound: This triazine-based reagent, in the presence of a tertiary amine such as N-methylmorpholine (NMM), reacts with a carboxylic acid to form a highly reactive acyl-oxy-triazine intermediate, often referred to as a "superactive" ester. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, yielding the desired amide or ester and a water-soluble 2-hydroxy-4,6-bis(benzyloxy)-1,3,5-triazine byproduct.[2][3] The ease of removal of this byproduct through simple aqueous extraction is a significant advantage of this method.[2][4]
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a widely used phosphonium salt that activates carboxylic acids by forming a benzotriazol-1-yl ester (OBt active ester). This reaction also requires a base to deprotonate the carboxylic acid. The OBt active ester is then readily attacked by the nucleophile to form the final product.
Visualizing the Mechanisms
Caption: Reaction mechanisms for triazine and phosphonium salt-mediated coupling.
Performance in Peptide Synthesis: A Data-Driven Comparison
While direct head-to-head comparative data for this compound is limited in the literature, extensive studies on its close and more commercially available analog, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its derivative 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), provide valuable insights.
One study concluded that the yields and purity of peptides synthesized using DMTMM were consistently comparable to those obtained with PyBOP, with yields often exceeding 90%.[1] This positions triazine-based reagents as highly effective and more economical alternatives for routine peptide synthesis.
Table 1: Comparative Yields and Purity
| Coupling Reagent | Model Peptide | Yield (%) | Purity (%) | Reference |
| DMTMM | Z-Phg-Phe-Val-OMe | 92 | >98 | [2] |
| PyBOP | Z-Phg-Phe-Val-OMe | 90 | >98 | [2] |
| CDMT | Various di-, tri-, and pentapeptides | 75-98 | High | [4] |
Note: The data presented is collated from different studies and may not be directly comparable due to varying experimental conditions.
Racemization: A Critical Consideration
Minimizing racemization is paramount in peptide synthesis to ensure the biological activity of the final product. Both triazine-based reagents and phosphonium salts like PyBOP are known for their low propensity for racemization.[1]
Table 2: Comparative Racemization Data
| Coupling Reagent | Model Reaction | Racemization (%) | Reference |
| DMTMM | Tfa-Pro-Val-Pro -> Tfa-Pro-D-Val-Pro | <0.5 | [2] |
| PyBOP | Not specified | Low | [1] |
Note: The extent of racemization is highly dependent on the specific amino acid, the peptide sequence, the base used, and the solvent.
Experimental Protocols
General Protocol for Amide Synthesis using a Triazine-Based Reagent
This protocol provides a general guideline for solution-phase amide bond formation.
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the amine (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DCM, or DMF).
-
Base Addition: Add a tertiary amine base, such as N-methylmorpholine (NMM) (2.0 eq), to the solution.
-
Coupling Reagent Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl) to remove the triazine byproduct and excess base. Follow with a wash with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion and Recommendations
Both this compound and its analogs, alongside phosphonium salts like PyBOP, are highly efficacious coupling reagents for amide and peptide synthesis. The choice between them is often a balance of cost, the specific requirements of the synthesis, and the nature of the substrates involved.
-
For routine, large-scale synthesis where cost and ease of byproduct removal are primary concerns, this compound and its more soluble analogs like CDMT and DMTMM present a compelling and economical option. Their performance is on par with more expensive phosphonium salts for many applications.
-
For challenging couplings, such as those involving sterically hindered amino acids or complex peptide fragments, the high reactivity of phosphonium salts like PyBOP and PyAOP may offer an advantage.
Ultimately, the optimal choice of coupling reagent should be determined on a case-by-case basis, with careful consideration of the factors outlined in this guide. The versatility and cost-effectiveness of triazine-based reagents make them a valuable and increasingly popular tool in the synthetic chemist's arsenal.
References
- Kaminski, Z. J., et al. (2004). P105 2-chloro-4,6-dibenzyloxy-1,3,5-triazine and N-(3,5-dibenzyloxy-1,3,5-triazinyl-1)ammonium tetrafluoroborates as new highly efficient coupling reagents for peptide synthesis in solution. Journal of Peptide Science, 10(S2), 145-145.
- Kaminski, Z. J. (1998). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. A New Coupling Reagent for Peptide Synthesis. Tetrahedron Letters, 39(4), 483-486.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Albericio, F., et al. (2001). New trends in peptide coupling reagents.
- Pattarawarapan, M., et al. (2015). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. RSC advances, 5(62), 50019-50026.
- Gaggini, F., et al. (2010). Synthesis of 2-(4, 6-dimethoxy-1, 3, 5-triazin-2-yloxyimino)
- CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. Google Patents.
- Inada, Y., et al. (1991). Selective synthesis of 2,4-bis (O-methoxypolyethylene glycol)-6-chloro-s-triazine as a protein modifier. Journal of biomaterials science. Polymer edition, 2(1), 61-65.
- Paneth, A., et al. (2021). 1, 3, 5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3959.
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A Cost-Benefit Analysis of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, the selection of reagents is a critical decision that balances efficiency, cost, and safety. This guide provides an in-depth cost-benefit analysis of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine and its utility in various synthetic applications. As a Senior Application Scientist, this document aims to deliver a technical, objective comparison with viable alternatives, supported by available data, to empower researchers in making informed decisions for their synthetic strategies.
Introduction to this compound
This compound is a versatile chemical intermediate characterized by a triazine core with two benzyloxy substituents and one reactive chlorine atom.[1] This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals.[1] Its applications include the development of herbicides and fungicides, where the chlorinated triazine framework contributes to biological activity and selectivity.[1] The benzyloxy groups can be deprotected to yield hydroxyl groups, offering further opportunities for functionalization.
While its role as a synthetic intermediate is established, its direct application as a coupling reagent for amide or ester bond formation is less documented in readily available literature compared to other triazine derivatives. This guide will, therefore, analyze its potential in this capacity by comparing it with well-established triazine-based coupling reagents.
The Triazine Family of Coupling Reagents: A Comparative Overview
Triazine-based coupling reagents have gained prominence in peptide synthesis and general amidation reactions due to their efficiency, low racemization, and often simplified workup procedures.[2][3] The reactivity of the chlorine atoms on the triazine ring can be modulated by the other substituents, influencing the reagent's performance.[4]
Two of the most widely used and well-documented triazine-based coupling reagents are 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). These will serve as the primary comparators in our analysis.
Mechanism of Action: The "Superactive" Ester Intermediate
Triazine-based coupling reagents function by activating a carboxylic acid to form a highly reactive "superactive" ester intermediate.[2] This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of an amide bond. The byproducts are typically water-soluble, which greatly simplifies the purification process compared to reagents that produce insoluble byproducts.[2]
Caption: General mechanism of amide bond formation using a triazine-based coupling reagent.
Performance and Cost Analysis: A Head-to-Head Comparison
A direct experimental comparison of this compound with CDMT and DMTMM as a coupling reagent is not extensively available in the literature. However, we can infer its potential performance based on its structure and compare the known metrics of its alternatives.
| Feature | This compound | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) |
| Primary Application | Synthetic building block (agrochemicals, pharmaceuticals)[1] | Coupling reagent for amide and ester synthesis[5] | Coupling agent for amide and ester synthesis, effective in aqueous media[6][7] |
| Typical Yield | Data not readily available for coupling reactions | High (often >90%)[3] | High (often >90%)[6] |
| Purity/Racemization | Data not readily available for coupling reactions | Low racemization[3] | Low racemization[7] |
| Byproducts | Expected to be benzyloxy-triazine derivatives | Water-soluble methoxy-triazine derivatives[2] | Water-soluble morpholinium and methoxy-triazine derivatives[2][6] |
| Solvent Compatibility | Soluble in common organic solvents[1] | Soluble in common organic solvents[5] | Soluble in organic and aqueous/alcoholic solvents[6][7] |
| Handling & Safety | Assumed to be a skin and eye irritant, handle with PPE[8][9][10] | Skin and eye irritant, handle with PPE[8][9][10] | Skin and eye irritant, handle with PPE |
| Approximate Cost | ~$50-100/gram (based on available supplier pricing)[11] | ~$1-5/gram (bulk pricing can be lower) | ~$2-10/gram (bulk pricing can be lower)[12][13][14] |
Cost-Benefit Breakdown
-
This compound: The significantly higher cost per gram suggests its primary use is not as a routine coupling reagent but as a specialized building block where the benzyloxy groups are essential for the target molecule's structure or subsequent transformations. Its utility as a coupling reagent would likely be economically viable only if it offers unprecedented advantages in specific, niche applications that are not yet documented.
-
CDMT: This reagent offers a very favorable balance of cost and performance. It is highly efficient, produces high yields with low racemization, and its byproducts are easily removed.[3][5] This makes it an excellent choice for a wide range of standard amide and ester syntheses in organic solvents.
-
DMTMM: While slightly more expensive than CDMT, DMTMM's key advantage is its effectiveness in aqueous and alcoholic solutions.[6][7] This unique feature makes it invaluable for bioconjugation, synthesis of sensitive peptides, and other applications where anhydrous conditions are not feasible or desirable. The ease of byproduct removal further adds to its value.
Caption: Decision matrix for selecting a triazine-based reagent.
Experimental Protocols
General Protocol for Amide Synthesis using CDMT
This protocol describes the coupling of a carboxylic acid and an amine in an organic solvent.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
CDMT (1.1 eq)
-
N-methylmorpholine (NMM) (2.2 eq)
-
Anhydrous solvent (e.g., DMF, DCM, or THF)
Procedure:
-
Dissolve the carboxylic acid and NMM in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add CDMT to the solution and stir for 1-2 hours at 0 °C to allow for the formation of the active ester.
-
Add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
General Protocol for Amide Synthesis using DMTMM in Aqueous Media
This protocol is suitable for the coupling of water-soluble substrates.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
DMTMM (1.2 eq)
-
Solvent (e.g., water, methanol, or a mixture)
Procedure:
-
Dissolve the carboxylic acid and amine in the chosen solvent in a reaction vessel.
-
Add DMTMM to the solution. If the pH of the solution is acidic, it can be adjusted to neutral or slightly basic with a suitable base (e.g., NaHCO₃).
-
Stir the reaction mixture at room temperature for 2-8 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the product can often be isolated by extraction with an organic solvent if it is not water-soluble. The water-soluble byproducts will remain in the aqueous phase.
-
If the product is water-soluble, purification may require techniques such as reverse-phase chromatography.
Safety and Handling
Chlorinated triazines and their derivatives should be handled with appropriate safety precautions.[8][15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling these reagents.[9][10]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste according to local, state, and federal regulations. Due to the chlorinated nature of these compounds, specific disposal protocols for halogenated organic waste should be followed.
Conclusion and Recommendations
The choice between this compound and its more common counterparts, CDMT and DMTMM, is highly dependent on the specific synthetic goal and economic considerations.
-
This compound is best viewed as a specialized synthetic building block for constructing complex molecules where the benzyloxy groups are integral to the final structure or synthetic strategy.[1] Its high cost makes it an unlikely candidate for a general-purpose coupling reagent. Further research is needed to explore its potential in specific coupling reactions where it might offer unique advantages.
-
CDMT stands out as a cost-effective and highly efficient coupling reagent for a broad range of amide and ester syntheses in standard organic solvents.[3][5] It represents an excellent first choice for routine coupling reactions.
-
DMTMM is the reagent of choice for syntheses in aqueous or alcoholic media , particularly for applications in bioconjugation and the synthesis of sensitive biomolecules.[6][7] Its slightly higher cost is justified by its unique solvent compatibility and ease of workup.
For researchers and drug development professionals, a thorough understanding of the cost-performance trade-offs of these reagents is essential for optimizing synthetic routes and achieving project goals in a timely and cost-effective manner.
References
- Gras, M., Smietana, M., & Adler, P. (2024). Peptide-Oligonucleotide Conjugates: Catalytic Preparation in Aqueous Solution or On-Column. Current Protocols, 4(1), e949.
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Chemiro. (2025, May 11). Triazine Pesticides – A Comprehensive Guide. Retrieved from [Link]
- Adler, P., Gras, M., & Smietana, M. (2023). Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine System. Chemistry – A European Journal, 29(45), e202300871.
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Porphynet. (n.d.). This compound. Retrieved from [Link]
- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
Spex. (2019, April 1). Triazine Pesticides Standard - Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
- HDX. (2015, April 1). SAFETY DATA SHEET.
- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- de la Torre, M. C., G. Sierra, M., & A. Zacchi, G. (2001). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 6(5), 457-467.
- Chouai, A., Venditto, V. J., & Simanek, E. E. (2007). SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Organic Syntheses, 84, 32.
- Jain, S., Dwivedi, J., Jain, P., & Kishore, D. (2016). Use of 2,4,6-trichloro-1,3,5-triazine (TCT) as organic catalyst in organic synthesis. Journal of Saudi Chemical Society, 20(1), 1-17.
-
IndiaMART. (n.d.). DMTMM - 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic compounds is paramount. The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science due to its versatile reactivity, allowing for the creation of diverse molecular architectures.[1] This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 2,4-bis(benzyloxy)-6-chloro-1,3,5-triazine and its derivatives, offering experimental insights and data to aid in their unambiguous identification and characterization.
The Importance of Spectroscopic Analysis for Triazine Derivatives
2,4,Bis(benzyloxy)-6-chloro-1,3,5-triazine is a key intermediate in synthesizing a wide range of molecules with potential applications in pharmaceuticals and agrochemicals.[2] The reactivity of the chlorine atom allows for its displacement by various nucleophiles, leading to a library of derivatives with tailored properties. Understanding the nuances of how these structural modifications are reflected in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for confirming successful synthesis and purity.
This guide will delve into the characteristic spectroscopic signatures of the parent compound and compare them with derivatives where the chloro group has been substituted, providing a framework for logical spectral interpretation.
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally observed spectroscopic data for this compound and two common derivatives: an amino-substituted and a methoxy-substituted analog. This comparative approach highlights the key spectral shifts and fragmentation patterns that are indicative of successful nucleophilic substitution.
Table 1: Comparative ¹H NMR Data (in CDCl₃)
| Compound | Benzylic Protons (CH₂) [ppm] | Phenyl Protons [ppm] | Other Protons [ppm] |
| This compound (Predicted) | ~5.5 (s, 4H) | ~7.3-7.5 (m, 10H) | - |
| 2,4-Bis(benzyloxy)-6-amino-1,3,5-triazine | ~5.4 (s, 4H) | ~7.3-7.5 (m, 10H) | ~5.0 (br s, 2H, NH₂) |
| 2,4-Bis(benzyloxy)-6-methoxy-1,3,5-triazine | ~5.4 (s, 4H) | ~7.3-7.5 (m, 10H) | ~4.0 (s, 3H, OCH₃) |
Table 2: Comparative ¹³C NMR Data (in CDCl₃)
| Compound | Triazine Carbons (C=N) [ppm] | Benzylic Carbon (CH₂) [ppm] | Phenyl Carbons [ppm] | Other Carbons [ppm] |
| This compound (Predicted) | ~172, ~171 | ~70 | ~128-136 | - |
| 2,4-Bis(benzyloxy)-6-amino-1,3,5-triazine | ~171, ~168 | ~68 | ~127-137 | - |
| 2,4-Bis(benzyloxy)-6-methoxy-1,3,5-triazine | ~173, ~171 | ~69 | ~128-136 | ~55 (OCH₃) |
Table 3: Comparative IR Data (cm⁻¹)
| Compound | Triazine Ring (C=N stretch) | C-O Stretch | C-Cl Stretch | Other Key Bands |
| This compound | ~1550-1580 | ~1250-1300 | ~800-850 | Aromatic C-H stretch (~3030) |
| 2,4-Bis(benzyloxy)-6-amino-1,3,5-triazine | ~1560-1590 | ~1250-1300 | - | N-H stretch (~3300-3500) |
| 2,4-Bis(benzyloxy)-6-methoxy-1,3,5-triazine | ~1550-1580 | ~1250-1300 | - | C-H stretch (methoxy) (~2850) |
Table 4: Comparative Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 327/329 (isotope pattern) | 91 (tropylium ion), 236 ([M-Bn]⁺), 193 ([M-BnO-CO]⁺) |
| 2,4-Bis(benzyloxy)-6-amino-1,3,5-triazine | 308 | 91 (tropylium ion), 217 ([M-Bn]⁺), 174 ([M-BnO-CO]⁺) |
| 2,4-Bis(benzyloxy)-6-methoxy-1,3,5-triazine | 323 | 91 (tropylium ion), 232 ([M-Bn]⁺), 189 ([M-BnO-CO]⁺) |
In-Depth Spectroscopic Analysis Workflow
A systematic approach to the spectroscopic analysis of these compounds is essential for accurate structural confirmation. The following workflow outlines the key steps and considerations for each technique.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of these molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the electronic environment of the protons.
-
Benzylic Protons: The four protons of the two benzyloxy groups typically appear as a sharp singlet around 5.5 ppm. The chemical shift of this peak can be subtly influenced by the substituent at the 6-position of the triazine ring.
-
Phenyl Protons: The ten protons on the two phenyl rings will appear as a multiplet in the aromatic region (7.3-7.5 ppm).
-
Substituent Protons: The protons of the nucleophilic moiety that has replaced the chlorine atom will give characteristic signals. For example, an amino group will show a broad singlet, while a methoxy group will exhibit a sharp singlet around 4.0 ppm.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework.
-
Triazine Carbons: The three carbons of the triazine ring are highly deshielded and appear in the 165-175 ppm region. The chemical shifts are sensitive to the nature of the substituents.
-
Benzylic Carbon: The benzylic carbon signal is typically found around 70 ppm.
-
Phenyl Carbons: The aromatic carbons of the benzyl groups appear in the 127-137 ppm range.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
-
Triazine Ring Vibrations: The characteristic stretching vibrations of the C=N bonds in the triazine ring are observed in the 1550-1590 cm⁻¹ region.
-
C-O Stretching: The C-O stretching of the benzyloxy groups gives rise to strong absorptions between 1250 and 1300 cm⁻¹.
-
C-Cl Stretching: The presence of a C-Cl bond is indicated by a band in the 800-850 cm⁻¹ region. The disappearance of this band is a key indicator of a successful substitution reaction.
-
Substituent Vibrations: New bands corresponding to the introduced nucleophile will appear. For instance, an amino group will show characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Electrospray ionization (ESI) is a common technique for these compounds.[3]
-
Molecular Ion Peak: The molecular ion peak (M⁺) will confirm the molecular weight of the synthesized compound. For this compound, a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ in a ~3:1 ratio) will be observed.
-
Fragmentation Pattern: The fragmentation of these molecules is often dominated by the loss of the benzyl or benzyloxy groups. A prominent peak at m/z 91, corresponding to the tropylium cation, is a hallmark of benzyl-containing compounds. Other significant fragments arise from the cleavage of the triazine ring. The fragmentation pathways can be influenced by the nature of the substituent at the 6-position.[3]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound derivatives.
NMR Sample Preparation
-
Dissolve the sample: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Add deuterated solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Ensure complete dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Acquire spectra: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz.
IR Sample Preparation (ATR)
-
Clean the ATR crystal: Ensure the diamond or germanium crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Obtain a background spectrum: Record a background spectrum of the empty ATR crystal.
-
Apply the sample: Place a small amount of the solid sample onto the crystal.
-
Record the sample spectrum: Apply pressure using the anvil and collect the spectrum.
Mass Spectrometry Sample Preparation (ESI)
-
Prepare a dilute solution: Dissolve a small amount of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
Logical Relationships in Spectroscopic Data
The interplay between the structure of the triazine derivatives and their spectroscopic output follows a logical pattern. Understanding these relationships is key to confident spectral assignment.
Caption: The influence of the substituent at the 6-position on the key spectroscopic data used for structural elucidation.
Conclusion
The spectroscopic analysis of this compound and its derivatives is a critical step in their synthesis and characterization. By systematically applying NMR, IR, and MS techniques and understanding the comparative data, researchers can confidently elucidate the structures of these versatile compounds. This guide provides a foundational framework and practical insights to aid in this essential analytical process, ultimately supporting the advancement of drug discovery and materials science.
References
-
The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. PubMed. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. (PDF) [Link]
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1,3,5-Triazines. Part VII. The ultraviolet, infrared, and 1H nuclear magnetic resonance spectra of some chloro-1,3,5-triazine derivatives. Journal of the Chemical Society B: Physical Organic. [Link]
-
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC. [Link]
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Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules. [Link]
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Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
The Infrared Spectra of Some Derivatives of 1,3,5-Triazine. Journal of the American Chemical Society. [Link]
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Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Link]
-
Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. [Link]
-
FT-IR spectra of: a dimethoxy-triazine ligand before and after... ResearchGate. [Link]
-
Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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A Comparative Guide to the Biological Activities of Triazine Derivatives
In the landscape of chemical biology and drug discovery, the 1,3,5-triazine scaffold stands out as a privileged structure, a testament to its remarkable versatility and broad spectrum of biological activities.[1][2] This guide offers an in-depth comparison of various triazine derivatives, focusing on their anticancer, antimicrobial, and herbicidal properties. We will delve into the experimental data that underpins these activities, provide detailed protocols for their evaluation, and explore the mechanistic intricacies that govern their function. Our goal is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the ever-expanding world of triazine chemistry.
The Triazine Core: A Foundation for Diverse Bioactivity
The symmetrical 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic ring containing three nitrogen atoms and three carbon atoms.[3] Its unique electronic properties and the ability to introduce diverse substituents at the 2, 4, and 6 positions make it an ideal scaffold for the design and synthesis of novel bioactive molecules.[2] This structural flexibility allows for the fine-tuning of physicochemical properties, leading to a wide array of pharmacological and agricultural applications.[4]
Anticancer Activity: Targeting Key Signaling Pathways
Triazine derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[5] Some have even progressed to clinical use, highlighting the therapeutic potential of this chemical family.[6][7]
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
A predominant mechanism through which many anticancer triazine derivatives exert their effect is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[8][9][10] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][11] By targeting key kinases in this cascade, triazine derivatives can effectively induce apoptosis and inhibit tumor progression.[12][13]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by triazine derivatives.
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected triazine derivatives against the human breast cancer cell line MCF-7 and the human colon cancer cell line HCT-116. The data is presented as IC50 and GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Target Cell Line | IC50 (µM) | GI50 (µM) | Reference |
| Derivative 2 | MCF-7 | 1.25 | - | [14] |
| Derivative 34 | MCF-7 | 0.82 | - | [14] |
| Derivative 1d | MCF-7 | 0.2 | - | [5] |
| Derivative 2d | MCF-7 | 6.54 | - | [5] |
| Compound 69 | MCF-7 | - | 1.25 | [14] |
| Compound 70 | HCT-116 | - | 1.48 | [14] |
| Compound 4f | HCT-116 | 61 nM (0.061 µM) | - | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium
-
Triazine derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[16]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the triazine derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).[1][7]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the triazine derivative relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: A Broad Spectrum of Action
Triazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[4][17] Their development is a promising avenue in the face of growing antimicrobial resistance.
Mechanism of Action: Diverse Targets
The antimicrobial mechanisms of triazine derivatives are varied. Some derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[18] Others are believed to disrupt the bacterial cell membrane, leading to cell lysis. The exact mechanisms for many derivatives are still under investigation, highlighting an active area of research.
Comparative Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected triazine derivatives against common bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 9 | Bacillus cereus | 3.91 | [3] |
| Compound 9 | Staphylococcus aureus | 3.91 | [3] |
| Compound 5 | Escherichia coli | 1.95 | [3] |
| Compound 9 | Escherichia coli | 1.95 | [3] |
| Compound 13 | Bacillus subtilis | 6.25-25 | [19] |
| Compound 15 | Pseudomonas aeruginosa | 6.25-25 | [19] |
| Compound 10 | Staphylococcus aureus | Comparable to Ampicillin | [20] |
| Compound 13 | Escherichia coli | Comparable to Ampicillin | [20] |
| TZP3 & TZP5 | Pseudomonas aeruginosa (MDR) | Synergistic with Chloramphenicol | [21] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[22][23]
Materials:
-
Petri plates
-
Muller-Hinton agar
-
Bacterial or fungal cultures
-
Sterile cork borer (6-8 mm diameter)[24]
-
Triazine derivatives
-
Positive control (standard antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare Muller-Hinton agar plates. Inoculate the surface of the agar with a standardized microbial suspension.[22][24]
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.[24]
-
Compound Application: Add a defined volume of the triazine derivative solution, positive control, and negative control into separate wells.[23]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[22]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[22]
Caption: Inhibition of Photosystem II by triazine herbicides.
Comparative Herbicidal Activity
The herbicidal efficacy of triazine derivatives can be compared using greenhouse pot tests. The following table provides a conceptual comparison of the pre- and post-emergence activity of different triazine derivatives against a common weed species, Chenopodium album (common lambsquarters).
| Compound | Application | Activity against Chenopodium album | Reference |
| Atrazine | Pre- and Post-emergence | Effective (susceptible biotypes) | [6][25] |
| Fluoroalkyl-substituted triazine | Pre- and Post-emergence | Strong, including atrazine-resistant biotypes | [26][27] |
| K-31706 | Pre-emergence | Superior to atrazine at >0.4 µM | [28] |
| K-31487 | Pre-emergence | Superior to atrazine at >0.4 µM | [28] |
Experimental Protocol: Greenhouse Pot Test
The greenhouse pot test is a standard method for evaluating the herbicidal activity of compounds under controlled conditions. [29] Materials:
-
Pots
-
Standard potting mix
-
Weed seeds (e.g., Chenopodium album)
-
Triazine herbicides
-
Precision bench sprayer [30]* Greenhouse with controlled environment
Procedure:
-
Planting: Sow weed seeds in pots filled with potting mix and allow them to germinate and grow to a specific stage (e.g., two to three true leaves for post-emergence application). [30]2. Herbicide Application:
-
Pre-emergence: Apply the herbicide to the soil surface immediately after sowing the seeds.
-
Post-emergence: Apply the herbicide uniformly over the foliage of the emerged seedlings using a precision bench sprayer. [30]3. Incubation: Place the treated pots in a greenhouse with controlled temperature, light, and humidity. Water the plants as needed. [31]4. Evaluation: After a set period (e.g., 2-3 weeks), visually assess the herbicidal damage to the plants. This can be done by rating the injury on a scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill) or by measuring the reduction in plant biomass compared to untreated control plants. [30][31]
-
Caption: Workflow for the greenhouse pot test for herbicide evaluation.
Conclusion
The 1,3,5-triazine scaffold is a remarkably versatile platform for the development of a wide range of biologically active compounds. This guide has provided a comparative overview of the anticancer, antimicrobial, and herbicidal activities of various triazine derivatives, supported by experimental data and detailed protocols. The structure-activity relationships of these compounds are a rich area for further exploration, with the potential to yield even more potent and selective agents for therapeutic and agricultural applications. As research in this field continues to evolve, the triazine core is certain to remain a central focus for the discovery of novel and impactful chemical entities.
References
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Agar well diffusion is used for antimicrobial tests for plant extracts, and secondary metabolites, to check the inhibiting ability of extract against bacteria. (2021). Chemistry Notes. [Link]
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The Mode of Action of Triazine Herbicides in Plants. (2016). ResearchGate. [Link]
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Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry. [Link]
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Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). NDSU Agriculture. [Link]
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Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. (2022). PubMed Central. [Link]
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Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2025). RSC Publishing. [Link]
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. [Link]
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Triazine derivatives with different anticancer activity mechanisms. (n.d.). ResearchGate. [Link]
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). YouTube. [Link]
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Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023). PubMed Central. [Link]
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Novel 1,3,5-triazine derivatives with herbicidal activity. (n.d.). FAO AGRIS. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023). PubMed Central. [Link]
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Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. (2022). PubMed. [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
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Conducting a Bioassay For Herbicide Residues. (2016). NC State Extension Publications. [Link]
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Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn. (2005). NIH. [Link]
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Inhibition of Photosynthesis Inhibition at Photosystem II. (n.d.). University of Nebraska–Lincoln. [Link]
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Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods. (2023). NIH. [Link]
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Anti-proliferative effects of 4a-q series compounds in MCF-7 and HCT-116 cells. (n.d.). ResearchGate. [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). JoVE. [Link]
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Agar well diffusion assay. (2020). YouTube. [Link]
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Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. [Link]
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Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). ACS Omega. [Link]
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Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). NIH. [Link]
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Agar Well Diffusion Method Protocol. (n.d.). AWS. [Link]
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Novel 1,3,5-triazine derivatives with herbicidal activity. (n.d.). FAO AGRIS. [Link]
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Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-atopic Agents in Mice Model. (2019). PMC - NIH. [Link]
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The Antitumor Activity of s-Triazine Derivatives. (2023). Encyclopedia.pub. [Link]
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A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. (2025). ResearchGate. [Link]
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(PDF) Synthesis and antimicrobial activity of 2,4,6-substituted -S-triazine derivatives. (n.d.). ResearchGate. [Link]
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Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. (2017). Weed Science. [Link]
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How to Conduct a Bioassay to Test for Herbicide Contamination. (2024). Leaf, Root & Fruit. [Link]
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s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (n.d.). Semantic Scholar. [Link]
-
(PDF) Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2025). ResearchGate. [Link]
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Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. (n.d.). ResearchGate. [Link]
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Herbicidal activity screening of triazine-derived chemical compounds at... (n.d.). ResearchGate. [Link]
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Ecological Evidence for the Fitness Trade-Off in Triazine Resistant Chenopodium Album L.: Can We Exploit the Cost of Resistance?. (2019). MDPI. [Link]
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A Senior Application Scientist's Comparative Guide to 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine in Peptide Fragment Condensation
For researchers and professionals in drug development, the synthesis of large peptides and proteins through the condensation of protected peptide fragments remains a cornerstone of complex molecule construction. The choice of coupling reagent is a critical determinant of success in this endeavor, directly influencing yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth analysis of 2,4-bis(benzyloxy)-6-chloro-1,3,5-triazine, a member of the triazine family of coupling reagents. Due to the limited direct comparative data for this specific reagent, we will leverage extensive data from its closely related and widely-used analogs, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT), to provide a comprehensive performance evaluation.
The Triazine Advantage in Amide Bond Formation
Triazine-based coupling reagents have emerged as powerful tools in peptide chemistry, offering a compelling blend of efficiency, low cost, and operational simplicity.[1] Their utility lies in the efficient activation of carboxylic acids, which facilitates the formation of amide bonds. Key advantages that position these reagents as attractive alternatives to more conventional coupling agents include:
-
High Reactivity and Yields: Triazine reagents are known to promote high reaction yields, often exceeding 90% in peptide coupling reactions.[2]
-
Low Racemization: They are effective at minimizing the racemization of chiral centers, a crucial factor in the synthesis of biologically active peptides.[1]
-
Simplified Workup: The byproducts of triazine-mediated coupling reactions are typically highly water-soluble, allowing for their easy removal through simple aqueous washing procedures.[1] This streamlined workup can significantly reduce purification time and effort.
-
Stability and Ease of Handling: Compared to some other classes of coupling reagents, triazines are generally stable and easier to handle.[1]
Mechanism of Action: A "Superactive" Ester Intermediate
The efficacy of chloro-triazine reagents in fragment condensation stems from their ability to form a "superactive" ester intermediate. The reaction is typically initiated in the presence of a tertiary amine, such as N-methylmorpholine (NMM), which facilitates the reaction between the carboxylic acid of the C-terminal protected peptide fragment and the chloro-triazine. This forms a highly reactive acyloxy-triazine intermediate. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the other peptide fragment, yielding the desired elongated peptide and a water-soluble triazine byproduct.[3]
Performance Comparison: this compound in Context
While specific quantitative data for this compound in fragment condensation is not extensively available in peer-reviewed literature, we can infer its performance based on its structure and the known characteristics of its analogs. The primary difference lies in the substitution of methoxy or ethoxy groups with benzyloxy groups.
Expected Advantages of the Benzyloxy Substitution:
-
Increased Lipophilicity: The benzyl groups will render the reagent and its byproducts more lipophilic compared to its methoxy/ethoxy counterparts. This could be advantageous in reactions conducted in less polar organic solvents, potentially improving solubility and reaction kinetics.
-
Steric Influence: The bulkier benzyloxy groups might influence the stereochemical outcome of the reaction, potentially offering different selectivity or racemization profiles compared to smaller alkoxy groups.
Potential Disadvantages:
-
Byproduct Removal: The increased lipophilicity of the benzyloxy-triazine byproducts could complicate their removal by simple aqueous extraction, which is a key advantage of reagents like CDMT. This may necessitate more rigorous purification methods, such as column chromatography.
-
Stability: While triazines are generally stable, the benzyloxy groups could be susceptible to cleavage under certain conditions, such as catalytic hydrogenation, which might be employed for the removal of other protecting groups.
Comparative Performance of Triazine Analogs and Other Coupling Reagents
To provide a quantitative perspective, the following table summarizes the performance of the well-studied triazine derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), in comparison to other common coupling reagents. It is anticipated that this compound would exhibit similar high efficiency.
| Coupling Reagent | Typical Yield | Racemization Potential | Key Advantages | Key Disadvantages |
| DMT-MM (Triazine) | High | Low | Water-soluble byproducts, cost-effective | May be less reactive than phosphonium/uronium reagents |
| DCC (Carbodiimide) | Moderate to High | High (without additives) | Low cost | Insoluble DCU byproduct, potent skin sensitizer |
| HBTU (Aminium) | Very High | Low | High reactivity, reliable | Potentially explosive, relatively expensive |
| PyBOP (Phosphonium) | Very High | Low | High reactivity, suitable for hindered couplings | Byproducts can be difficult to remove |
| COMU (Uronium) | Very High | Very Low | High reactivity, low racemization | Higher cost |
Note: The extent of racemization is highly dependent on the specific amino acid sequence, base, and solvent used. The data presented is a general comparison based on available literature.
Experimental Protocols
The following protocols are adapted from established procedures for triazine-based coupling reagents and provide a starting point for the use of this compound in both solution-phase and solid-phase fragment condensation.
Solution-Phase Fragment Condensation
This protocol outlines the coupling of two protected peptide fragments in solution.
-
Fragment Preparation: Dissolve the C-terminal protected peptide fragment (1.0 equivalent) and the N-terminal protected peptide fragment (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., DMF, DCM, or a mixture thereof).
-
Reagent Addition: To the solution of the C-terminal fragment, add this compound (1.1 equivalents) and N-methylmorpholine (NMM) (2.0-3.0 equivalents).
-
Activation: Stir the mixture at room temperature for 10-30 minutes to allow for the formation of the active ester.
-
Coupling: Add the solution of the N-terminal fragment to the activated mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, TLC). The reaction is typically complete within 2-12 hours.
-
Workup and Purification: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl). Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Solid-Phase Fragment Condensation
This protocol describes the coupling of a protected peptide fragment to a resin-bound peptide.
-
Resin Swelling and Deprotection: Swell the resin-bound peptide in DMF for 30-60 minutes. Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Resin Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine.
-
Fragment Activation: In a separate vessel, dissolve the C-terminal protected peptide fragment (2-3 equivalents relative to resin loading) in DMF. Add this compound (2-3 equivalents) and NMM (4-6 equivalents). Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated fragment solution to the deprotected resin. Agitate the mixture for 2-24 hours.
-
Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Once the reaction is complete, wash the resin thoroughly with DMF.
-
Chain Elongation or Cleavage: Repeat the deprotection and coupling steps for subsequent fragments or proceed with the final deprotection and cleavage from the resin.
Conclusion: A Promising but Under-Characterized Reagent
This compound belongs to a class of highly effective and economical coupling reagents for peptide synthesis. While direct, extensive comparative data for this specific reagent in fragment condensation is currently limited, its structural similarity to well-documented analogs like CDMT and DCMT strongly suggests its utility in promoting high-yield amide bond formation with low levels of racemization. The presence of benzyloxy groups is expected to increase its lipophilicity, which may be advantageous in certain solvent systems but could also complicate byproduct removal compared to its more hydrophilic counterparts. The provided protocols offer a solid foundation for researchers to explore the application of this promising reagent in the synthesis of complex peptides and proteins. Further experimental studies are warranted to fully characterize its performance and delineate its specific advantages in the synthetic chemist's toolkit.
References
- BenchChem. (2025).
- BenchChem. (2025). A Head-to-Head Battle of Peptide Coupling Reagents: DCC vs. Triazine-Based Counterparts. BenchChem.
-
Jastrząbek, K., et al. (2004). P105 2-chloro-4,6-dibenzyloxy-1,3,5-triazine and N-(3,5-dibenzyloxy-1,3,5-triazinyl-1)ammonium tetrafluoroborates as new highly efficient coupling reagents for peptide synthesis in solution. ResearchGate. [Link]
-
Gras, M., Smietana, M., & Adler, P. (2025). Peptide-Oligonucleotide Conjugates: Catalytic Preparation in Aqueous Solution or On-Column. ResearchGate. [Link]
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis with 2,4-Dichloro-6-ethoxy-1,3,5-triazine (DCET). BenchChem.
-
El-Faham, A., & Albericio, F. (2010). Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. Semantic Scholar. [Link]
- Kaminski, Z. J. (1987). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. A New Coupling Reagent for Peptide Synthesis. Synthesis.
Sources
Safety Operating Guide
A Strategic Guide to the Proper Disposal of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine
As a Senior Application Scientist, my aim is to extend our support beyond the point of sale by empowering you with the critical knowledge for safe laboratory operations. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine, ensuring the safety of your personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols for handling halogenated organic compounds.
The Core Principle: Irreversible Chemical Destruction
The fundamental goal when disposing of a chlorinated heterocyclic compound like this compound is not merely to discard it, but to ensure its complete and irreversible destruction. Halogenated organic compounds can be persistent in the environment and may pose long-term risks if not managed correctly.[1] Therefore, the universally accepted and most effective disposal method is high-temperature incineration conducted at a licensed hazardous waste facility. This process breaks the carbon-chlorine and other chemical bonds, converting the compound into less harmful inorganic constituents like carbon dioxide, water, and hydrochloric acid, which are then neutralized in a scrubber system.
Hazard Profile and Essential Characterization
A thorough understanding of the chemical's properties and hazards is the foundation of any safety protocol. This compound is classified as a hazardous substance requiring careful handling.[2]
Key Data Summary
| Parameter | Value | Source |
| CAS Number | 851030-18-7 | [2] |
| Molecular Formula | C₁₇H₁₄ClN₃O₂ | [2] |
| Molecular Weight | 327.77 g/mol | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [2] |
| Storage Conditions | 2-8°C | [2] |
| Occupational Exposure Limits | No established occupational exposure limit values | [2] |
The primary risks during handling are direct contact, leading to skin and severe eye irritation.[2] Inhalation of dust should also be avoided, as is standard practice for all solid chemical reagents.
Pre-Disposal Protocol: Laboratory Handling & Segregation
Proper disposal begins the moment the chemical is deemed waste. Adherence to strict in-laboratory procedures is critical to prevent accidental exposure and ensure the waste is correctly categorized for final disposal.
Required Personal Protective Equipment (PPE) & Engineering Controls
The causality here is simple: to prevent the chemical from contacting the body.
-
Engineering Controls : All handling of this compound, both in its pure form and as waste, must be conducted within a certified chemical fume hood to prevent the inhalation of any aerosols or dust.[3]
-
Eye and Face Protection : Wear chemical safety goggles and a face shield.[2] This provides a robust barrier against accidental splashes or fine dust particles.
-
Skin Protection : An impervious lab coat and closed-toe shoes are mandatory.
-
Gloves : Use nitrile gloves, inspecting them for any defects before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[2]
Waste Containment and Labeling
Proper containment and labeling prevent dangerous chemical mixing and ensure the waste is handled correctly by all personnel, including your institution's Environmental Health & Safety (EHS) team and the final disposal contractor.
Step-by-Step Containment Protocol:
-
Designate a Waste Container : Select a container compatible with halogenated organic solids. A high-density polyethylene (HDPE) container with a screw-top, sealable lid is recommended.
-
Segregate the Waste : This is a critical step. This compound waste must be collected in a container designated exclusively for "Halogenated Organic Waste" .[3] Never mix it with non-halogenated waste, acids, bases, or aqueous waste to prevent unintended reactions.[4]
-
Label the Container : Before adding any waste, affix a "Hazardous Waste" label. The label must clearly state:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[2]
-
The approximate quantity of waste.
-
The date accumulation started.
-
-
Keep the Container Closed : The waste container must remain tightly sealed at all times, except when actively adding waste.[2]
-
Storage : Store the sealed waste container in a designated, ventilated secondary containment area, away from incompatible materials, until it is collected by your EHS department.[1]
Emergency Procedures: Spill Management
In the event of a small-scale laboratory spill, the immediate priority is to contain the material safely and prevent exposure.
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Don PPE : Before addressing the spill, don the full PPE detailed in section 3.1.
-
Contain the Spill : Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Material : Carefully sweep or scoop the absorbed material and spilled solid. Avoid any actions that could create dust.[2][3] Place the material into a designated, sealable container for hazardous waste.
-
Decontaminate the Area : Wipe the spill area with a cloth dampened with a suitable solvent (such as acetone or ethanol), followed by soap and water. The cleaning materials must also be disposed of as halogenated hazardous waste.
-
Label and Dispose : Seal and label the container with the spill debris as "Halogenated Organic Waste" and arrange for its disposal through your EHS office.
The Disposal Pathway: From Lab to Destruction
The journey of the waste from your lab bench to its final destruction involves several logistical and regulatory steps. This workflow ensures a safe and compliant process.
Caption: Disposal workflow for this compound.
The final disposal must be managed by professionals equipped to handle and destroy hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular trash.[3]
Regulatory and Compliance Landscape
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][5] While this compound may not be individually named on an EPA waste list (P or U lists), as a halogenated organic compound, it must be managed as hazardous waste.[6][7][8] Your institution's EHS department is your primary resource for navigating these regulations and will have established procedures with licensed waste management contractors to ensure your laboratory remains compliant.
Disclaimer: This guide provides general recommendations based on available safety data and standard industry practices. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for the material.
References
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025). Gensuite. [Link]
- Safety Data Sheet - this compound. (2025). Angene Chemical.
- Waste Code - EPA. (n.d.). US Environmental Protection Agency.
- RCRA Hazardous Waste F list. (n.d.). US Environmental Protection Agency.
- SAFETY DATA SHEET - 1,3-Benzenediol, 4,4'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-. (2025). CymitQuimica.
- EPA HAZARDOUS WASTE CODES. (n.d.). US Environmental Protection Agency.
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). US Environmental Protection Agency. [Link]
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- 2. angenechemical.com [angenechemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. actenviro.com [actenviro.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. media.clemson.edu [media.clemson.edu]
- 8. wku.edu [wku.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
